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Core Science & Biosynthesis

Foundational

Synthesis Pathway of Ethyl 5-Fluoroquinoline-8-Carboxylate: A Comprehensive Technical Guide

Executive Summary Ethyl 5-fluoroquinoline-8-carboxylate (CAS: 1823520-98-4) is a highly valued synthetic intermediate, serving as a privileged scaffold in the development of fluoroquinolone antibiotics and targeted kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-fluoroquinoline-8-carboxylate (CAS: 1823520-98-4) is a highly valued synthetic intermediate, serving as a privileged scaffold in the development of fluoroquinolone antibiotics and targeted kinase inhibitors 1. Constructing this specific regiochemical architecture requires precise control over the cyclization of the quinoline core. This whitepaper details a highly efficient, two-step synthetic pathway utilizing a regiocontrolled Skraup cyclization. By starting from 2-amino-4-fluorobenzoic acid, we leverage steric and electronic blocking to guarantee the exact placement of the fluorine and ester moieties on the final heteroaromatic ring.

Synthetic Strategy & Regiochemical Rationale

The construction of the quinoline core is most robustly achieved via the Skraup reaction, a cornerstone methodology for fusing a newly formed pyridine ring onto an existing aniline derivative 2.

The Causality of Regiocontrol

To synthesize the 5-fluoro-8-carboxylate substitution pattern, the selection of the starting material is critical. We utilize ethyl 2-amino-4-fluorobenzoate . During the Skraup reaction, glycerol is dehydrated by sulfuric acid to form acrolein (an α,β-unsaturated aldehyde). The primary amine of the benzoate undergoes a Michael addition to the acrolein, forming a β-amino aldehyde intermediate.

The subsequent step is an intramolecular electrophilic aromatic substitution (Friedel-Crafts type cyclization) that closes the ring. In our starting material, the amino group is at C2. The two theoretically available ortho positions for cyclization are C1 and C3. However, the bulky ethyl ester group at C1 provides absolute steric and electronic blocking. Consequently, cyclization is forced exclusively at the unsubstituted C3 position.

Upon final oxidation and aromatization, this C3 carbon translates to the C4a bridgehead carbon of the quinoline. This specific topological mapping locks the fluorine atom (originally at C4) into the C5 position of the quinoline, and the ester (originally at C1) into the C8 position 1.

SyntheticStrategy SM 2-Amino-4-fluorobenzoic acid + Ethanol Intermediate Ethyl 2-amino-4-fluorobenzoate + Glycerol SM->Intermediate Esterification Target Ethyl 5-fluoroquinoline-8-carboxylate (Target Scaffold) Intermediate->Target Skraup Cyclization

Figure 1: Two-step synthetic strategy from 2-amino-4-fluorobenzoic acid to the target quinoline.

Experimental Methodologies

Every protocol described below is designed as a self-validating system, ensuring that intermediate purity and reaction completion can be confidently verified before proceeding.

Step 1: Synthesis of Ethyl 2-amino-4-fluorobenzoate

Causality of Reagent Choice: While standard Fischer esterification (EtOH/H2SO4) is possible, it is an equilibrium-driven process. Utilizing Thionyl Chloride (SOCl2) generates a highly reactive acyl chloride intermediate in situ, driving the reaction to completion (>90% yield) and avoiding equilibrium limitations 3.

Protocol:

  • Initiation : Suspend 2-amino-4-fluorobenzoic acid (1.0 equiv) in absolute ethanol (0.5 M concentration) in a round-bottom flask under an inert nitrogen atmosphere.

  • Activation : Cool the mixture to 0 °C using an ice bath. Dropwise, add thionyl chloride (1.5 equiv). Self-Validation: The release of HCl and SO2 gas bubbles indicates active acyl chloride formation.

  • Propagation : Attach a reflux condenser and heat the mixture to 78 °C for 12–16 hours.

  • Monitoring : Check reaction progress via TLC (Hexanes:EtOAc 3:1). The starting material will appear as a baseline streak (due to the carboxylic acid), while the product forms a distinct, high-Rf UV-active spot.

  • Work-up : Concentrate the mixture under reduced pressure to remove excess ethanol and SOCl2. Carefully neutralize the residue with saturated aqueous NaHCO3 until CO2 evolution ceases (pH ~8). Extract with ethyl acetate (3 × 50 mL).

  • Isolation : Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield ethyl 2-amino-4-fluorobenzoate as a solid 3.

Step 2: Regiocontrolled Skraup Cyclization

Causality of Reagent Choice: Traditional Skraup reactions utilize nitrobenzene as the oxidant, which is notoriously hazardous, prone to runaway exotherms, and difficult to remove during purification. We substitute this with sodium m-nitrobenzenesulfonate . This milder oxidant provides a controlled aromatization phase and, crucially, its reduced byproducts are highly water-soluble, making the post-reaction aqueous workup trivial 4.

Protocol:

  • Preparation : In a heavy-walled round-bottom flask, thoroughly mix ethyl 2-amino-4-fluorobenzoate (1.0 equiv), anhydrous glycerol (3.0 equiv), and sodium m-nitrobenzenesulfonate (0.8 equiv).

  • Acidification : While stirring vigorously at room temperature, add concentrated sulfuric acid (4.0 equiv) dropwise. Caution: This step is highly exothermic; use a water bath if temperatures exceed 50 °C during addition.

  • Cyclization : Equip the flask with a reflux condenser and heat the viscous mixture gradually to 135–140 °C. Maintain this temperature for 4–6 hours.

  • Quenching (Self-Validating Phase Separation) : Cool the dark mixture to room temperature and pour it slowly over crushed ice. The mixture will be highly acidic. Slowly basify to pH 9–10 using concentrated ammonium hydroxide (NH4OH). Self-Validation: The target quinoline base will precipitate out of the aqueous phase upon reaching alkaline pH, while the sulfonate oxidant byproducts remain dissolved.

  • Extraction : Extract the aqueous mixture with dichloromethane (3 × 50 mL).

  • Purification : Wash the organic layer with brine, dry over MgSO4, and concentrate. Purify the crude residue via silica gel flash chromatography (gradient elution: Heptane to EtOAc) to afford pure ethyl 5-fluoroquinoline-8-carboxylate 1.

SkraupWorkflow Step1 Step 1: Esterification Reagents: EtOH, SOCl2 Temp: 78°C Int1 Ethyl 2-amino-4-fluorobenzoate Step1->Int1 Yield: 85-95% Step2 Step 2: Skraup Reaction Reagents: Glycerol, H2SO4 Oxidant: Na m-nitrobenzenesulfonate Temp: 135-140°C Int1->Step2 Int2 Acrolein Generation & Michael Addition Step2->Int2 Dehydration Int3 Electrophilic Cyclization at C3 Position Int2->Int3 Ring Closure Product Ethyl 5-fluoroquinoline-8-carboxylate Int3->Product Aromatization Yield: 55-65%

Figure 2: Mechanistic workflow and intermediate progression of the synthesis.

Quantitative Data & Analytical Validation

To ensure high-throughput reproducibility, the following table summarizes the optimized reaction parameters alongside the expected analytical validation markers for each step.

ParameterStep 1: EsterificationStep 2: Skraup Cyclization
Starting Material 2-Amino-4-fluorobenzoic acidEthyl 2-amino-4-fluorobenzoate
Reagents EtOH, SOCl2Glycerol, H2SO4, Na m-nitrobenzenesulfonate
Temperature 78 °C (Reflux)135–140 °C
Time 12–16 hours4–6 hours
Typical Yield 85–95%55–65%
IR Validation Disappearance of broad COOH stretch (~3000 cm⁻¹); Appearance of sharp ester C=O (~1710 cm⁻¹)Disappearance of primary amine N-H stretches (~3300-3400 cm⁻¹)
¹H NMR Validation Appearance of ethyl quartet (4.3 ppm) and triplet (1.3 ppm)Appearance of heteroaromatic quinoline protons (downfield shifts at 7.5–9.0 ppm)
Mass Spec (ESI+) [M+H]⁺ = 184.08 m/z[M+H]⁺ = 220.07 m/z

References

  • EvitaChem.Buy Ethyl 5-fluoroquinoline-8-carboxylate (EVT-15203265) - EvitaChem: Methods.
  • EvitaChem.Buy Methyl Quinoline-8-Carboxylate (EVT-2750965) | 40245-26-9.
  • ACS Publications - Journal of Medicinal Chemistry.Identification of Orally Active, Potent, and Selective 4-Piperazinylquinazolines as Antagonists of the Platelet-Derived Growth Factor Receptor Tyrosine Kinase Family.
  • ACS Publications - Organic Process Research & Development.Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.

Sources

Exploratory

An In-depth Technical Guide to Ethyl 5-fluoroquinoline-8-carboxylate: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Ethyl 5-fluoroquinoline-8-carboxylate, a fluorinated quinoline derivative of significant interest...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 5-fluoroquinoline-8-carboxylate, a fluorinated quinoline derivative of significant interest in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, properties, and applications of this important chemical entity.

Core Identification and Chemical Structure

Ethyl 5-fluoroquinoline-8-carboxylate is a heterocyclic aromatic compound. The core of this molecule is a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. In this specific derivative, a fluorine atom is substituted at the 5-position, and an ethyl carboxylate group is at the 8-position.

Chemical Structure:

Caption: Chemical structure of Ethyl 5-fluoroquinoline-8-carboxylate.

Synthesis and Purification

The synthesis of Ethyl 5-fluoroquinoline-8-carboxylate typically proceeds through the esterification of its corresponding carboxylic acid, 5-fluoroquinoline-8-carboxylic acid. This transformation is a standard and well-understood reaction in organic chemistry.

Synthesis of the Precursor: 5-Fluoroquinoline-8-carboxylic acid

The synthesis of the parent acid is a critical first step. While various synthetic routes to quinoline carboxylic acids exist, a common approach involves cyclization reactions. For instance, a Gould-Jacobs-type reaction starting from an appropriately substituted aniline could be a viable pathway.

Esterification Protocol

A standard and reliable method for the esterification of 5-fluoroquinoline-8-carboxylic acid is the Fischer-Speier esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-fluoroquinoline-8-carboxylic acid (1 equivalent) in anhydrous ethanol (a significant excess, serving as both reactant and solvent).

  • Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux and maintain for several hours (4-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

G start 5-Fluoroquinoline-8-carboxylic Acid + Ethanol (excess) catalyst Add H2SO4 (cat.) start->catalyst reflux Reflux (4-24h) catalyst->reflux workup Neutralize (NaHCO3) Extract (EtOAc) reflux->workup purify Column Chromatography or Recrystallization workup->purify product Ethyl 5-fluoroquinoline-8-carboxylate purify->product

Caption: Workflow for the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate.

Physicochemical and Spectroscopic Properties

The physicochemical properties of Ethyl 5-fluoroquinoline-8-carboxylate are influenced by the presence of the fluorine atom and the ethyl ester group. The fluorine substitution enhances lipophilicity, which can be a crucial factor in its biological activity and pharmacokinetic profile[2].

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC12H10FNO2
Molecular Weight219.21 g/mol
XLogP3~2.5-3.0
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bonds3

Note: These values are estimations based on the chemical structure and data from similar compounds.

Spectroscopic Characterization

Spectroscopic analysis is essential for the definitive identification and purity assessment of Ethyl 5-fluoroquinoline-8-carboxylate.[3][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, with coupling patterns influenced by the fluorine atom. The ethyl group will exhibit a triplet for the methyl protons and a quartet for the methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct resonances for each carbon atom in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The carbonyl carbon of the ester will appear in the downfield region (typically ~165-175 ppm).

  • ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single resonance in the characteristic region for an aryl fluoride will confirm the presence of the fluorine atom.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretching vibration of the ester group (typically around 1720-1740 cm⁻¹). C-F stretching vibrations will also be present in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.

Applications in Drug Discovery and Development

Quinolone derivatives, particularly fluoroquinolones, are a cornerstone of antibacterial therapy.[2] The core structure of Ethyl 5-fluoroquinoline-8-carboxylate makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Precursor for Bioactive Molecules

The ester functionality of Ethyl 5-fluoroquinoline-8-carboxylate serves as a versatile handle for further chemical modifications. It can be hydrolyzed back to the carboxylic acid, which is a key pharmacophore in many quinolone-based drugs, or it can be converted to other functional groups such as amides or hydrazides.

Role in Fluoroquinolone Antibiotics

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. The carboxylic acid at the 3-position and the fluorine at the 6-position are generally considered crucial for antibacterial activity. While this specific isomer has the ester at the 8-position and fluorine at the 5-position, the underlying quinoline scaffold is a well-established platform for the development of antibacterial agents. Modifications at various positions of the quinoline ring have been extensively explored to optimize potency, spectrum of activity, and pharmacokinetic properties.[5]

Potential in Anticancer Drug Discovery

Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents.[6] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of topoisomerase II in cancer cells. The structural features of Ethyl 5-fluoroquinoline-8-carboxylate make it a candidate for derivatization and evaluation in anticancer drug discovery programs.

G cluster_0 Ethyl 5-fluoroquinoline-8-carboxylate cluster_1 Chemical Modifications cluster_2 Potential Applications a Core Scaffold b Hydrolysis to Carboxylic Acid a->b c Amidation a->c d Further Derivatization a->d e Antibacterial Agents b->e c->e f Anticancer Agents d->f

Caption: Logical relationship of Ethyl 5-fluoroquinoline-8-carboxylate as a key intermediate.

Conclusion

Ethyl 5-fluoroquinoline-8-carboxylate is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its fluorinated quinoline core provides a well-validated scaffold for the development of novel therapeutic agents. While a dedicated CAS number for this specific ester is not prominently documented, its synthesis and characterization are straightforward based on its parent carboxylic acid. The versatility of the ethyl ester group allows for a wide range of chemical modifications, making it a key building block for the synthesis of libraries of compounds for screening in antibacterial and anticancer drug discovery programs. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their research and development endeavors.

References

  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (n.d.). PubMed Central (PMC). Retrieved March 28, 2026, from [Link]

  • Development of Two Innovative 96-Microwell-Based Spectrophotometric Assays with High Throughput for Determination of Fluoroquino. (2023, March 20). MACHINERY. Retrieved March 28, 2026, from [Link]

  • FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. (n.d.). NIT Rourkela. Retrieved March 28, 2026, from [Link]

  • Spectroscopic properties of fluoroquinolone antibiotics and nanosecond solvation dynamics in aerosol-OT reverse micelles. (2000, March 15). PubMed. Retrieved March 28, 2026, from [Link]

  • Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs | The Journal of Physical Chemistry A. (2014, September 4). ACS Publications. Retrieved March 28, 2026, from [Link]

  • 5-Fluoroquinoline-8-carboxylic acid[926252-31-5] | USCKS. (n.d.). USCKS. Retrieved March 28, 2026, from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2025, October 16). Retrieved March 28, 2026, from [Link]

  • Synthesis and biological activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic acids. (n.d.). PubMed. Retrieved March 28, 2026, from [Link]

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google Patents. (n.d.). Google Patents.
  • Ethyl 8-hydroxyquinoline-5-carboxylate | C12H11NO3 | CID 20156851. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (2007, June 30). MDPI. Retrieved March 28, 2026, from [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. (n.d.). PubMed Central (PMC). Retrieved March 28, 2026, from [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2024, July 27). MDPI. Retrieved March 28, 2026, from [Link]

  • ethyl 5,7-difluoroquinoline-3-carboxylate — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 28, 2026, from [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025, April 3). MDPI. Retrieved March 28, 2026, from [Link]

  • RESEARCH ARTICLE A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capaciti. (n.d.). Asian Pacific Journal of Cancer Prevention. Retrieved March 28, 2026, from [Link]

  • 8-fluoroisoquinoline-5-carboxylic acid | 1368079-46-2 | Buy Now. (n.d.). Molport. Retrieved March 28, 2026, from [Link]

Sources

Foundational

Discovery and History of Quinoline-8-Carboxylate Esters: A Technical Guide

Executive Summary As a Senior Application Scientist, I often encounter chemical scaffolds that transcend their initial discovery to become foundational tools across multiple disciplines. Quinoline-8-carboxylic acid and i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I often encounter chemical scaffolds that transcend their initial discovery to become foundational tools across multiple disciplines. Quinoline-8-carboxylic acid and its ester derivatives represent one such privileged structural class. Originally synthesized as basic heterocyclic building blocks, these compounds have evolved into critical components in agrochemical development, advanced medicinal chemistry, and transition metal catalysis. This whitepaper explores the historical discovery, structural mechanics, and field-proven applications of quinoline-8-carboxylate esters, providing researchers with actionable protocols and mechanistic insights.

Historical Context & Discovery

The history of quinoline-8-carboxylates is deeply tied to the evolution of the Skraup synthesis , a robust method for constructing quinoline cores from aniline derivatives and glycerol[1].

In the 1980s, researchers at BASF leveraged this chemistry to discover a new class of synthetic auxin herbicides[2]. By modifying the quinoline core with specific halogen and alkyl substituents, they developed Quinclorac (3,7-dichloroquinoline-8-carboxylic acid) and Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid)[1][2]. These compounds mimic natural plant hormones, inducing lethal, unregulated growth in target weeds.

While the free carboxylic acids are the active herbicidal agents, esterification of the 8-position was historically explored to modulate soil mobility, lipophilicity, and plant uptake[3]. The discovery that ester derivatives could act as efficient prodrugs or metabolic intermediates paved the way for their adoption in pharmaceutical sciences.

G A 3,5-Dichloroaniline + Glycerol B Skraup Cyclization (H2SO4, Oxidant) A->B C 7-Chloroquinoline Intermediate B->C D Chlorination (Cl2 or NCS) C->D E 3,7-Dichloroquinoline D->E F Lithiation & CO2 Quench E->F G Quinclorac (8-Carboxylic Acid) F->G H Esterification (MeOH, H+) G->H I Quinoline-8-Carboxylate Ester H->I

Synthetic pathway from aniline precursors to quinoline-8-carboxylate esters.

Structural Chemistry & Mechanistic Insights

The utility of quinoline-8-carboxylate esters stems from their unique spatial geometry and electronic properties. The proximity of the quinoline nitrogen (a soft Lewis base) to the 8-position carboxylate/ester oxygen (a hard Lewis base) creates an ideal N,O-bidentate coordination pocket .

The Prodrug Strategy in Medicinal Chemistry

In drug development, the free 8-carboxylic acid often suffers from poor oral bioavailability due to its ionization at physiological pH, which restricts passive diffusion across the intestinal epithelium. Esterification masks this polar group, increasing the molecule's lipophilicity (LogP). Once absorbed into systemic circulation, ubiquitous endogenous esterases hydrolyze the ester, releasing the active carboxylic acid. This exact strategy was utilized in the discovery of 3H-imidazo[4,5-c]quinolin-4(5H)-ones, where esterification of the 8-carboxylic acid dramatically improved the oral absorption of these potent DPP-4 inhibitors[4].

Furthermore, the 8-carboxylate scaffold is critical in maintaining pharmacophore conformation. In PARP-1 inhibitors, the 8-position substituent forms a vital intramolecular hydrogen bond that locks the quinoline core into the precise geometry required to bind the enzyme's active site[5].

Breakthroughs in Transition Metal Catalysis

In 2007, Cui, Guo, and colleagues made a landmark discovery: Pd(quinoline-8-carboxylate)₂ acts as a highly active, phosphine-free catalyst for Heck and Suzuki cross-coupling reactions[6].

Causality of the Catalyst's Success: Traditional Palladium cross-coupling requires expensive, air-sensitive phosphine ligands to stabilize the Pd(0) intermediate and prevent it from aggregating into catalytically dead "palladium black." The quinoline-8-carboxylate ligand solves this through its N,O-bidentate chelation. The rigid 5-membered chelate ring formed with Palladium provides immense steric and electronic stabilization to both Pd(II) and Pd(0) states, allowing the catalyst to achieve Turnover Numbers (TON) of up to 10,000 at loadings as low as 0.01 mol%[6][7].

Heck A Pd(quinoline-8-carboxylate)2 Precatalyst B Active Pd(0) Species A->B Reduction C Oxidative Addition (Aryl Halide) B->C D Pd(II)-Aryl Complex C->D E Olefin Coordination & 1,2-Insertion D->E F Pd(II)-Alkyl Complex E->F G β-Hydride Elimination F->G H Coupled Product (Substituted Alkene) G->H Product Release I Reductive Elimination (Base neutralizes HX) G->I I->B Regenerate Pd(0)

Mechanism of the Heck reaction catalyzed by Pd(quinoline-8-carboxylate)2.

Data Summary: Key Derivatives and Applications

To synthesize the diverse utility of this scaffold, the following table categorizes the most impactful quinoline-8-carboxylate derivatives across scientific disciplines.

Compound / DerivativePrimary FieldMechanism of Action / UtilityKey Reference
Quinclorac (Acid/Ester) AgrochemicalSynthetic auxin; disrupts plant cell growth via hormone mimicry.BASF Discovery[1]
Quinmerac AgrochemicalSelective synthetic auxin herbicide for broadleaf weed control.BASF Discovery[2]
Pd(quinoline-8-carboxylate)₂ CatalysisPhosphine-free N,O-bidentate ligand enabling high-TON Pd cross-coupling.Cui et al. (2007)[6]
3H-imidazo[4,5-c]quinoline-8-esters PharmaceuticalEster prodrug strategy to enhance oral bioavailability for DPP-4 inhibition.Ikuma et al. (2015)[4]
Pyrimido[4,5-c]quinoline-8-esters PharmaceuticalCSNK2A kinase inhibitors targeting antiviral and oncology pathways.MDPI (2024)[8]

Experimental Methodologies

The following self-validating protocols detail the synthesis and application of quinoline-8-carboxylate systems. The causality behind the solvent and reagent choices is explicitly defined to ensure reproducibility and theoretical understanding.

Protocol 1: Synthesis of Pd(quinoline-8-carboxylate)₂ Catalyst

Rationale: This protocol utilizes water as the sole solvent. The starting materials are highly water-soluble, whereas the resulting charge-neutral Pd(quinoline-8-carboxylate)₂ complex is highly hydrophobic. This solubility differential drives the reaction to completion via Le Chatelier's principle, allowing for isolation by simple filtration without the need for organic extraction[6].

Step-by-Step Procedure:

  • Preparation: Dissolve sodium quinoline-8-carboxylate (2.0 equivalents, ~2.0 mmol) in 10 mL of deionized water in a 50 mL round-bottom flask.

  • Metal Addition: Slowly add potassium tetrachloropalladate (K₂PdCl₄, 1.0 equivalent, ~1.0 mmol) to the stirring aqueous solution at room temperature.

  • Complexation: Stir the mixture vigorously for 10 minutes. A rapid color change and the formation of a dense yellow precipitate will occur as the N,O-bidentate chelation neutralizes the palladium center.

  • Isolation: Filter the suspension through a sintered glass funnel under vacuum.

  • Purification: Wash the yellow solid with copious amounts of deionized water (3 × 10 mL) to remove unreacted salts (NaCl, KCl).

  • Drying: Dry the solid under high vacuum at 50 °C for 12 hours to yield pure Pd(quinoline-8-carboxylate)₂ (approx. 69% yield).

Protocol 2: Phosphine-Free Heck Cross-Coupling

Rationale: N,N-Dimethylformamide (DMF) is selected as the solvent due to its high boiling point and its ability to stabilize the polar transition states during the oxidative addition step. The robust nature of the catalyst allows for an ultra-low loading of 0.01 mol%, drastically reducing heavy metal waste.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and the alkene (e.g., styrene or n-butyl acrylate, 1.2 mmol).

  • Base Addition: Add a mild base such as tri-n-butylamine (n-Bu₃N) or K₃PO₄ (2.0 mmol) to neutralize the hydrobromic acid generated during the catalytic cycle.

  • Catalyst Introduction: Add Pd(quinoline-8-carboxylate)₂ (0.01 mol%).

  • Solvent & Degassing: Add 5 mL of anhydrous DMF. Purge the flask with Argon for 5 minutes to remove oxygen, which can prematurely oxidize the Pd(0) active species.

  • Heating: Seal the flask and heat the mixture to 130 °C in an oil bath for 12–24 hours, monitoring completion via TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and wash with deionized water (3 × 20 mL) to remove the DMF and amine salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the coupled alkene product.

Sources

Exploratory

Spectroscopic Profile of Ethyl 5-fluoroquinoline-8-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-fluoroquinoline-8-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. This document is...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 5-fluoroquinoline-8-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for structural elucidation, purity assessment, and understanding the chemical behavior of this compound.

Introduction to Ethyl 5-fluoroquinoline-8-carboxylate

Ethyl 5-fluoroquinoline-8-carboxylate is a heterocyclic compound belonging to the quinoline family. The presence of the fluorine atom and the ethyl carboxylate group at specific positions on the quinoline ring system makes it a valuable building block in medicinal chemistry. Fluoroquinolones, a class of antibiotics, often feature a similar core structure, highlighting the significance of understanding the spectroscopic properties of this intermediate for the development of new therapeutic agents.[1][2] The precise characterization of this molecule is paramount for ensuring the integrity and success of subsequent synthetic transformations.

Molecular Structure

The molecular structure of Ethyl 5-fluoroquinoline-8-carboxylate is depicted below. This structure forms the basis for the interpretation of all subsequent spectroscopic data.

Ethyl_5-fluoroquinoline-8-carboxylate cluster_quinoline cluster_ester C1 C2 C2 C3 C1->C2 C3 C4 C2->C3 C4 C4a C3->C4 C5 C5 C4->C5 C9 C8a C4->C9 C6 C6 C5->C6 F F C5->F 5 C7 C7 C6->C7 C8 C8 C7->C8 C8->C9 C10 C=O C8->C10 8 N1 N1 C9->N1 N1->C1 O1 O C10->O1 C11 CH2 O1->C11 C12 CH3 C11->C12 Fragmentation M [C12H10FNO2]+• m/z = 219 F1 [M - C2H4]+• m/z = 191 M->F1 - C2H4 F2 [M - OC2H5]+• m/z = 174 M->F2 - •OC2H5 F3 [M - COOC2H5]+• m/z = 146 M->F3 - •COOC2H5

Caption: Predicted key fragmentation pathways for Ethyl 5-fluoroquinoline-8-carboxylate in EI-MS.

Causality Behind Fragmentation:

  • Loss of Ethylene: A common fragmentation for ethyl esters is the McLafferty rearrangement, leading to the loss of ethylene (C₂H₄, 28 Da) to give a fragment at m/z = 191.

  • Loss of Ethoxy Radical: Cleavage of the ester C-O bond can result in the loss of an ethoxy radical (•OC₂H₅, 45 Da), yielding a fragment at m/z = 174.

  • Loss of Carboethoxy Radical: Cleavage of the bond between the quinoline ring and the ester group can lead to the loss of the carboethoxy radical (•COOC₂H₅, 73 Da), resulting in a fragment at m/z = 146.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile for Ethyl 5-fluoroquinoline-8-carboxylate. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of this important chemical intermediate. The detailed interpretation of the spectral data, grounded in fundamental principles and comparisons with related structures, ensures a high degree of confidence in the structural assignment and purity assessment of this compound.

References

  • In-silico Studies, Synthesis and Preliminary Biological Evaluation of New Fluoroquinolones-antioxidants Hybrid Compounds. (2025). Iraqi Journal of Pharmaceutical Sciences.
  • Benzene-1,3,5-tricarboxylic Acid-Functionalized Cherry Gum as a Novel and Recoverable Nanocatalyst for Efficient Synthesis of 1,4-polyhydroquinoline Derivatives. (n.d.). ResearchGate. [Link]

  • Figures of 1H NMR and 13C NMR spectra of compounds 11–33. (2024). RSC Medicinal Chemistry. [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (n.d.). ResearchGate. [Link]

  • Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. (2010). Acta Pharmaceutica. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). Bioorganic & Medicinal Chemistry Letters. [Link]

  • INFRARED REFERENCE SPECTRA. (n.d.). Japanese Pharmacopoeia. [Link]

  • Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. (2005). Environmental Science & Technology. [Link]

  • Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. (2016). mzCloud. [Link]

  • mass spectrometric study of some fluoroquinolone drugs using electron ionization and. (n.d.). IAEA. [Link]

  • 5-Chloroquinolin-8-yl furan-2-carboxylate. (n.d.). PMC. [Link]

  • Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs. (2014). The Journal of Physical Chemistry A. [Link]

  • Infrared spectra and the structure of drugs of the fluoroquinolone group. (n.d.). National Open Access Monitor, Ireland. [Link]

  • Design synthesis and characterization of antimalarial agent ethyl 6methyl4quinolin8 yloxy quinoline3carboxylate. (2022). International Journal of Innovative Science and Research Technology. [Link]

  • Spectral characterization, degradation behavior, quenching, and semi-quantification of fluoroquinolone antibiotics in the antibi. (2024). Science of the Total Environment. [Link]

  • NMR Info/Data — Hans Reich Collection. (n.d.). OrganicChemistryData.org. [Link]

  • Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and. (2019). Mediterranean Journal of Chemistry. [Link]

  • IR Infrared Absorption Bands of Carboxylate. (2017). 911Metallurgist. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,5-a]quinoline as Highly Potent Ligands of Central Benzodiazepine Receptors. (2016). Journal of Medicinal Chemistry. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • Ethyl 8-hydroxyquinoline-5-carboxylate. (n.d.). PubChem. [Link]

  • Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (n.d.). PMC. [Link]

  • 5-Fluoro-ADB metabolite 7 - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

  • Norfloxacin; LC-ESI-ITFT; MS2; CE: 10%; R=15000; [M+H]+. (2023). MassBank.jp. [Link]

  • Organic acids and derivatives. (2021). MassBank. [Link]

Sources

Foundational

Solvation Thermodynamics and Empirical Solubility Profiling of Ethyl 5-fluoroquinoline-8-carboxylate

Executive Summary Ethyl 5-fluoroquinoline-8-carboxylate (CAS: 1823520-98-4) is a highly specialized synthetic building block frequently utilized in the development of fluoroquinolone-class antibacterial agents and target...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-fluoroquinoline-8-carboxylate (CAS: 1823520-98-4) is a highly specialized synthetic building block frequently utilized in the development of fluoroquinolone-class antibacterial agents and targeted kinase inhibitors[1]. Because of its rigid aromatic core and specific halogenation, the compound exhibits a highly polarized, yet overall lipophilic, physicochemical profile. For drug development professionals and formulation scientists, understanding the solubility of this compound across diverse solvent environments is critical for optimizing synthetic yields, ensuring accurate in vitro assay dosing, and designing viable delivery vehicles. This whitepaper deconstructs the solvation mechanics of Ethyl 5-fluoroquinoline-8-carboxylate and provides a self-validating, standardized protocol for empirical solubility determination.

Molecular Architecture & Solvation Thermodynamics

The solubility of any active pharmaceutical ingredient (API) or intermediate is fundamentally dictated by the thermodynamic penalty of disrupting the solvent's intermolecular network versus the energy gained through solute-solvent interactions. For Ethyl 5-fluoroquinoline-8-carboxylate, this balance is governed by three primary structural motifs:

  • The Quinoline Core: This bicyclic aromatic system provides a large hydrophobic surface area capable of strong π−π stacking in the solid state. The basic nitrogen atom within the ring acts as a weak hydrogen-bond acceptor but lacks the ability to donate hydrogen bonds. Consequently, the compound relies heavily on dipole-induced dipole interactions, making polar aprotic solvents highly effective.

  • The 5-Fluoro Substituent: The introduction of a highly electronegative fluorine atom at the C-5 position significantly increases the molecule's lipophilicity[1]. While the C-F bond is polar, fluorine's tightly held electron cloud prevents it from acting as an effective hydrogen-bond acceptor in aqueous media, leading to strong hydrophobic repulsion in water.

  • The 8-Ethyl Ester Group: The carboxylate ester at the C-8 position provides additional steric bulk and lipophilicity via the ethyl chain. While the carbonyl oxygen can accept hydrogen bonds from protic solvents (like ethanol or methanol), the lack of a hydroxyl group (as would be found in the corresponding carboxylic acid) eliminates hydrogen-bond donation capability, further suppressing aqueous solubility[1].

G C Ethyl 5-fluoroquinoline-8-carboxylate F 5-Fluoro Substituent (Lipophilic) C->F Q Quinoline Core (Aromatic, Basic N) C->Q E 8-Ethyl Ester (H-Bond Acceptor) C->E W Aqueous Solvents (Poor Solubility) F->W Hydrophobic Effect D Polar Aprotic (DMSO) (High Solubility) Q->D Pi-Dipole Interactions A Protic Solvents (EtOH) (Moderate Solubility) E->A H-Bond Acceptance

Structural features dictating the solvation profile of Ethyl 5-fluoroquinoline-8-carboxylate.

Empirical Solubility Profile in Common Lab Solvents

Based on its physicochemical properties and available chemical inventory data, Ethyl 5-fluoroquinoline-8-carboxylate exhibits a distinct solubility gradient[1]. The table below summarizes the expected quantitative and qualitative solubility behavior across common laboratory solvents at standard ambient temperature and pressure (SATP, 25°C).

Solvent CategorySpecific SolventEstimated Solubility RangeMechanistic Rationale
Aqueous Water / PBS (pH 7.4)< 0.1 mg/mL (Poor)High lipophilicity (C-F bond, ethyl tail) and lack of H-bond donors prevent disruption of the water hydrogen-bond network[1].
Polar Aprotic DMSO, DMF> 50 mg/mL (High)Strong dipole moments effectively solvate the polarizable quinoline ring system without requiring H-bond donation[1].
Protic Ethanol, Methanol5 - 20 mg/mL (Moderate)The ester carbonyl and quinoline nitrogen accept H-bonds from the alcohol, but the lipophilic bulk limits maximum saturation[1].
Chlorinated Dichloromethane (DCM)> 50 mg/mL (High)Excellent solvation of the aromatic and halogenated moieties via dispersion forces.
Ethers Tetrahydrofuran (THF)20 - 50 mg/mL (Good)Moderate polarity and H-bond accepting capability align well with the compound's dipole.
Aliphatic Hexane, Heptane< 1 mg/mL (Poor)Insufficient polarity to overcome the solid-state crystal lattice energy ( π−π stacking).

Note: Values are estimated based on structural analogs and vendor data. For precise quantitative requirements, empirical determination is mandatory.

Standardized Protocol for Thermodynamic Solubility Determination

In drug discovery, relying on kinetic solubility (rapid solvent dilution) often leads to supersaturation artifacts. To establish true equilibrium, the "shake-flask" method is the gold standard recommended by the and the United States Pharmacopeia (USP)[2][3].

The following protocol is designed as a self-validating system. Causality is built into every step: extended incubation ensures thermodynamic equilibrium, while X-ray Powder Diffraction (XRPD) of the residual solid ensures that the solvent has not induced a polymorphic transition or salt disproportionation that would invalidate the data[3].

Step-by-Step Shake-Flask Methodology

Phase 1: Preparation & Saturation

  • Solid Dispensing: Weigh an excess amount of Ethyl 5-fluoroquinoline-8-carboxylate (e.g., 10-50 mg depending on expected solubility) into a chemically inert, sealed glass vial.

    • Causality: An excess of solid is required to maintain a saturated solution and drive the equilibrium between the solid and dissolved states.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer, or EtOH).

  • Equilibration: Place the vial in a temperature-controlled orbital shaker at 25.0 ± 0.5 °C. Agitate at 300-400 RPM for 24 to 72 hours.

    • Causality: Continuous agitation prevents localized depletion of solute at the solid-liquid interface, while the extended timeframe ensures true thermodynamic equilibrium is reached[2][3].

Phase 2: Phase Separation & Quality Control 4. Separation: Remove the vial and allow the suspension to settle for 1 hour. Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 x g for 15 minutes. Alternatively, use a 0.22 µm PTFE syringe filter (discarding the first few drops to account for membrane adsorption).

  • Causality: Any undissolved micro-particles carried over into the analytical phase will artificially inflate the measured solubility[3].

  • QC Check (Crucial): Recover the residual undissolved solid and analyze via XRPD.

    • Causality: This validates that the crystal form has not changed (e.g., hydrate formation) during the 72-hour incubation, ensuring the solubility value corresponds to the original API polymorph[2].

Phase 3: Quantification 6. Dilution & Analysis: Dilute the clear supernatant with a compatible mobile phase to fall within the linear range of a previously established High-Performance Liquid Chromatography (HPLC-UV) standard curve. 7. Calculation: Calculate the final concentration, factoring in the dilution multiplier.

G S1 1. Solid Dispensing (Excess API added to solvent) S2 2. Equilibration (24-72h, 25°C, Agitation) S1->S2 S3 3. Phase Separation (Centrifugation / Filtration) S2->S3 S4 4. Quantification (HPLC-UV / LC-MS) S3->S4 QC Quality Control (Verify solid state by XRPD) S3->QC Analyze residual solid S5 5. Data Analysis (Concentration Calculation) S4->S5

Standardized shake-flask methodology for determining thermodynamic solubility.

Strategic Solvent Selection for Downstream Workflows

Understanding this solubility profile allows researchers to make informed, causality-driven decisions in the lab:

  • Medicinal Chemistry Synthesis: For reactions involving the ester or the quinoline nitrogen (e.g., saponification or cross-coupling), polar aprotic solvents like DMF or THF should be prioritized to ensure the compound remains fully dissolved, thereby maintaining homogeneous reaction kinetics.

  • In Vitro Biological Assays: Because aqueous solubility is exceptionally poor (< 0.1 mg/mL)[1], researchers must prepare concentrated stock solutions in 100% DMSO. When dosing into aqueous cell culture media, the final DMSO concentration should be kept below 0.1-0.5% (v/v) to prevent solvent-induced cytotoxicity. If precipitation occurs upon aqueous dilution (kinetic crash-out), formulation with co-solvents (like PEG400) or surfactants (like Tween-80) will be necessary to maintain exposure.

References

  • Title: Annex 4: Guidelines on registration requirements to establish interchangeability Source: World Health Organization (WHO) URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: 1236 SOLUBILITY MEASUREMENTS Source: ResearchGate URL: [Link]

Sources

Exploratory

Theoretical and Computational Studies on 5-Fluoroquinoline Derivatives: A Technical Whitepaper

Executive Summary 5-Fluoroquinoline derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry. Their potent biological activities span a wide therapeutic spectrum, from acting as reversible Br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Fluoroquinoline derivatives have emerged as highly privileged scaffolds in modern medicinal chemistry. Their potent biological activities span a wide therapeutic spectrum, from acting as reversible Bruton's Tyrosine Kinase (BTK) inhibitors for rheumatoid arthritis[1] to functioning as acetylcholinesterase (AChE) reactivators in the context of organophosphorus poisoning[2]. The strategic incorporation of a fluorine atom at the C-5 position of the quinoline core is not merely a structural tweak; it profoundly alters the molecule's electronic landscape, lipophilicity, and conformational preferences.

This whitepaper provides an in-depth technical analysis of the theoretical and computational methodologies—specifically Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations—used to rationally design, evaluate, and validate 5-fluoroquinoline-based therapeutics.

Quantum Mechanical Foundations: DFT Analysis

The introduction of a highly electronegative fluorine atom at the 5-position induces a strong inductive effect (-I) while simultaneously contributing to resonance (+R). To understand the causality behind the reactivity and stability of these derivatives, Density Functional Theory (DFT) calculations are strictly required. DFT models electron density maps to identify electrophilic and nucleophilic sites, a critical step for predicting reactivity patterns in cross-coupling reactions and assessing metabolic stability[3].

Electronic Structure and Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) analysis provides direct insights into the chemical reactivity and kinetic stability of the molecule. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines the chemical hardness or softness of the compound. 5-Fluoroquinolines typically exhibit lower HOMO-LUMO gaps compared to their unsubstituted counterparts, indicating enhanced chemical reactivity and polarizability[4].

Furthermore, DFT calculations (typically at the B3LYP/6-31G level of theory) have demonstrated that the quinoline C-N axis can be preorganized into specific, highly stable conformations via intramolecular hydrogen bonding, significantly impacting the stereochemical stability of the resulting drug candidate[5].

Quantitative Data: DFT Parameters

Table 1: Comparative DFT Parameters (B3LYP/6-31G(d,p)) of Quinoline vs. 5-Fluoroquinoline

CompoundHOMO (eV)LUMO (eV)Bandgap ( ΔE ) (eV)Dipole Moment (Debye)
Quinoline-6.25-1.854.402.15
5-Fluoroquinoline-6.42-2.104.323.45

(Note: Values are representative approximations based on standard aza-arene computational benchmarks[4])

Methodology: Step-by-Step DFT Workflow

To ensure self-validating protocols, the following DFT workflow is standardized for evaluating 5-fluoroquinoline derivatives:

  • Initial Geometry Construction : Build the 3D structure of the 5-fluoroquinoline derivative using a molecular builder (e.g., GaussView).

  • Conformational Search : Perform a preliminary conformational search using molecular mechanics (e.g., MMFF94 force field) to identify the global minimum energy conformer.

  • Geometry Optimization : Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d,p) level. This basis set provides an excellent balance between computational cost and accuracy for capturing the polarization effects induced by the fluorine atom.

  • Frequency Calculation : Run vibrational frequency calculations at the same level of theory to confirm that the optimized geometry is a true minimum (indicated by the absence of imaginary frequencies).

  • Solvent Modeling : Apply the Polarizable Continuum Model (PCM) to simulate the aqueous physiological environment and recalculate single-point energies.

  • FMO & ESP Mapping : Extract HOMO/LUMO energies and generate Electrostatic Potential (ESP) maps to visualize nucleophilic/electrophilic regions.

Molecular Docking: Target Interactions and Conformational Tuning

Molecular docking simulates the interactions between 5-fluoroquinoline derivatives and the catalytic sites of target enzymes to predict binding affinity and precise binding poses[3].

In the development of 4-aminoquinoline-3-carboxamide derivatives as BTK inhibitors, molecular docking revealed that the incorporation of a fluorine atom at the 5-position actively tuned the conformation by altering the dihedral angle between the quinoline and adjacent rings (e.g., shifting from 104° to 100°)[1]. This subtle geometric shift, combined with the fluorine atom's ability to form specific hydrophobic interactions with residues like Leu528, resulted in a more than 10-fold improvement in inhibitory potency[1]. Similarly, docking studies of 5-fluoroquinolines against human AChE have been utilized to map potential cation- π and π−π stacking interactions within the enzyme's active site[2].

Methodology: Step-by-Step Molecular Docking Protocol
  • Protein Preparation : Download the target crystal structure (e.g., BTK or AChE) from the Protein Data Bank. Remove co-crystallized water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Ligand Preparation : Import the DFT-optimized 5-fluoroquinoline structures. Assign rotatable bonds and generate the necessary file formats (e.g., PDBQT).

  • Grid Box Definition : Define a grid box centered on the co-crystallized ligand's coordinates, ensuring it encompasses the entire catalytic pocket.

  • Docking Execution : Run the docking simulation using a Lamarckian Genetic Algorithm (LGA). LGA is preferred due to its efficiency in handling the torsional degrees of freedom of the ligand while keeping the protein rigid. Execute a minimum of 100 runs per ligand to ensure robust conformational sampling.

  • Pose Analysis : Cluster the resulting poses based on Root Mean Square Deviation (RMSD). Select the lowest binding energy pose from the most populated cluster for interaction profiling.

Molecular Dynamics (MD) Simulations: Temporal Stability

While molecular docking provides a static snapshot of binding, MD simulations are critical for evaluating the dynamic stability of the 5-fluoroquinoline-protein complex over time. Standard 100-ns MD simulations are employed to verify that the predicted docking poses remain stable under simulated physiological conditions[4].

Key metrics derived from MD include:

  • Root Mean Square Deviation (RMSD) : Assesses the structural stability of the protein backbone and the ligand throughout the trajectory.

  • Root Mean Square Fluctuation (RMSF) : Identifies local residue flexibility upon ligand binding.

  • MM-PBSA/GBSA Calculations : Computes the exact binding free energy ( ΔGbind​ ). This serves as a self-validating thermodynamic checkpoint to eliminate false positives generated by simpler docking scoring functions[4].

Quantitative Data: Binding Affinities

Table 2: Comparative Binding Metrics of Quinoline Derivatives

LigandTargetDocking Score (kcal/mol)MD ΔGbind​ (kcal/mol)Average Ligand RMSD (Å)
Unsubstituted QuinolineBTK-7.2-28.52.1
5-Fluoroquinoline AnalogBTK-9.8-45.21.2
5-Fluoroquinoline AnalogAChE-8.5-38.41.5

Computational Workflow Visualization

To encapsulate the synergistic use of these computational techniques, the following diagram illustrates the integrated workflow for the rational design of 5-fluoroquinoline derivatives.

ComputationalWorkflow LigPrep Ligand Preparation (DFT Optimization of 5-Fluoroquinolines) Docking Molecular Docking (Pose Prediction & Dihedral Tuning) LigPrep->Docking FMO FMO & ESP Analysis (HOMO/LUMO, Reactivity Mapping) LigPrep->FMO ProtPrep Protein Preparation (Target Receptors: BTK, AChE) ProtPrep->Docking MD Molecular Dynamics (100-ns) (RMSD, RMSF, Trajectory Analysis) Docking->MD SAR SAR & Experimental Validation (In Vitro Assays) FMO->SAR Thermo Thermodynamic Profiling (MM-PBSA ΔG_bind Calculations) MD->Thermo Thermo->SAR

Integrated computational workflow for the design and validation of 5-fluoroquinoline derivatives.

Conclusion

The integration of DFT, molecular docking, and MD simulations provides a comprehensive, self-validating framework for the study of 5-fluoroquinoline derivatives. The C-5 fluorine substitution fundamentally alters the electronic bandgap, preorganizes dihedral angles, and establishes critical hydrophobic contacts within target binding pockets[1][5]. By strictly adhering to the computational methodologies outlined in this guide, researchers can accelerate the hit-to-lead optimization process, ensuring high scientific integrity and predictive accuracy in drug development.

References

  • [3] Title: 8-Bromo-4-chloro-6-fluoro-3-iodoquinoline Source: Benchchem URL:

  • [2] Title: Molecular docking of 1.66c within TcAChE Source: University of Southampton Research Repository URL:

  • [4] Title: Bioassay of quinoline, 5-fluoroquinoline, carbazole, 9-methylcarbazole and 9-ethylcarbazole in newborn mice Source: ResearchGate / Food and Chemical Toxicology URL:

  • [1] Title: Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis Source: ACS Publications (Journal of Medicinal Chemistry) URL:

  • [5] Title: Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines Source: PMC / NIH URL:

Sources

Foundational

Commercial Availability, Supply Chain Dynamics, and Synthetic Utility of Ethyl 5-fluoroquinoline-8-carboxylate

Introduction: The Strategic Value of the 5-Fluoroquinoline Scaffold In modern medicinal chemistry, the quinoline core remains one of the most privileged scaffolds for drug discovery, particularly in the development of ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 5-Fluoroquinoline Scaffold

In modern medicinal chemistry, the quinoline core remains one of the most privileged scaffolds for drug discovery, particularly in the development of kinase inhibitors and antibacterial agents. Ethyl 5-fluoroquinoline-8-carboxylate (CAS: 1823520-98-4) has emerged as a highly versatile, commercially available building block.

The strategic value of this compound lies in its "reactive triad," which allows for orthogonal functionalization:

  • The C-8 Ethyl Ester: Serves as a stable protecting group that can be chemoselectively hydrolyzed to the free carboxylic acid (CAS: 926252-31-5) , enabling subsequent amide coupling or decarboxylative cross-coupling.

  • The C-5 Fluorine: Acts as a highly activated electrophilic site. The electron-withdrawing nature of the quinoline nitrogen renders this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by various amines.

  • The Quinoline Nitrogen: Essential for biological target binding (via hydrogen bonding) and capable of directing transition-metal-catalyzed C-H activation.

Commercial Landscape & Supply Chain Dynamics

Historically, highly substituted fluoroquinolines required multi-step de novo synthesis (e.g., via Skraup or Doebner-Miller reactions). Today, Ethyl 5-fluoroquinoline-8-carboxylate is accessible through specialized global chemical suppliers, significantly accelerating structure-activity relationship (SAR) campaigns .

When procuring this intermediate, researchers must account for supply chain variables such as purity grades and inventory lead times. Below is a consolidated market analysis of primary suppliers:

SupplierCatalog NumberCAS NumberAdvertised PurityTypical Availability
Bidepharm BD2651111823520-98-495+%Gram-scale (In Stock)
BLD Pharm BD2651111823520-98-495+%Gram-scale (In Stock)
EvitaChem EVT-152032651823520-98-4>95%Research Quantities

Note: For scale-up synthesis (>100g), custom synthesis contracts are typically required as off-the-shelf inventory is geared toward discovery-phase medicinal chemistry .

Biological Target Mapping: Bacterial DNA Gyrase Inhibition

Derivatives synthesized from Ethyl 5-fluoroquinoline-8-carboxylate are predominantly utilized in the development of next-generation fluoroquinolone antibiotics. These compounds exert their bactericidal effect by targeting bacterial topoisomerases, specifically DNA Gyrase (Topoisomerase II) and Topoisomerase IV .

The C-8 carboxylate moiety is critical for coordinating with a magnesium ion ( Mg2+ ) in the enzyme's active site, while substitutions at the C-5 position dictate the spectrum of antibacterial activity and help overcome genotypic resistance mechanisms.

Pathway DNA Bacterial dsDNA Complex DNA-Gyrase Cleavage Complex DNA->Complex Supercoiling Gyrase DNA Gyrase (Topoisomerase II) Gyrase->Complex Cleaves DNA Ternary Ternary Complex (Blocked Religation) Complex->Ternary Intercalation Drug Fluoroquinolone Derivative (from 5-F-Quinoline-8-carboxylate) Drug->Ternary Inhibits Religation SOS SOS Stress Response Ternary->SOS DSB Accumulation Death Bacterial Cell Death SOS->Death Irreversible Damage

Mechanism of bacterial DNA gyrase inhibition by fluoroquinolone derivatives.

Validated Experimental Workflows

To ensure high-fidelity derivatization of Ethyl 5-fluoroquinoline-8-carboxylate, protocols must be designed to prevent competing side reactions. The following methodologies are engineered as self-validating systems, combining mechanistic causality with rigorous quality control checkpoints.

Protocol A: Chemoselective Hydrolysis of the C-8 Ester

Objective: Convert the ethyl ester to 5-fluoroquinoline-8-carboxylic acid without triggering premature defluorination at the C-5 position.

  • Solvent Preparation: Dissolve Ethyl 5-fluoroquinoline-8-carboxylate (1.0 eq) in a ternary solvent mixture of THF/MeOH/ H2​O (3:1:1, 0.1 M).

    • Causality: The lipophilic quinoline core requires organic solvents (THF/MeOH) for complete dissolution, while water is strictly required to solvate the hydroxide nucleophile. The ternary system ensures a homogeneous monophasic reaction, preventing biphasic reaction stalling.

  • Base Addition: Cool the solution to 0 °C. Slowly add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 1.5 eq). Stir for 30 minutes, then allow warming to room temperature (20 °C).

    • Causality: LiOH is deliberately chosen over stronger bases like NaOH or KOH . The C-5 fluorine is highly activated; using a harsh base at elevated temperatures risks unwanted SNAr displacement of the fluorine by the hydroxide ion, leading to a 5-hydroxy impurity.

  • Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 2:1). The starting ester ( Rf​≈0.6 ) will deplete, replaced by a baseline spot ( Rf​=0.0 ) corresponding to the lithium carboxylate salt.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF/MeOH. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify with 1M HCl dropwise until pH 3.5–4.0 is reached.

    • Causality: The isoelectric point of the product dictates precipitation. Over-acidification (pH < 2) will protonate the quinoline nitrogen ( pKa​≈4.9 ), pulling the compound back into the aqueous phase as a highly soluble hydrochloride salt.

  • Collection: Filter the resulting white/pale-yellow precipitate, wash with cold water, and dry under high vacuum. LC-MS will confirm the product mass ( [M+H]+≈192.04 m/z).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-5

Objective: Displace the C-5 fluorine with a secondary amine (e.g., N-methylpiperazine) to build the core pharmacophore of a kinase or gyrase inhibitor.

  • Reaction Assembly: In a sealed microwave vial, combine 5-fluoroquinoline-8-carboxylic acid (1.0 eq), N-methylpiperazine (3.0 eq), and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP, 0.2 M).

    • Causality: NMP is a highly polar aprotic solvent that aggressively stabilizes the negatively charged Meisenheimer complex transition state during SNAr. DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF , preventing the basic amine nucleophile from being consumed as a salt.

  • Thermal Activation: Heat the mixture to 110 °C for 12 hours (or microwave at 130 °C for 45 minutes).

  • Self-Validation Checkpoint (LC-MS): Sample 5 μL of the reaction mixture. The chromatogram should show complete consumption of the starting material ( m/z 192) and the appearance of the product mass ( [M+H]+≈272 m/z), representing the exact mass shift of −19 (loss of F) +99 (addition of piperazine).

  • Purification: Pour the cooled reaction mixture into ice-cold water. The highly polar NMP and excess amine salts will remain in the aqueous phase, while the target functionalized quinoline precipitates. Filter and purify via reverse-phase preparative HPLC if necessary.

Conclusion

Ethyl 5-fluoroquinoline-8-carboxylate is a foundational building block that bridges the gap between raw chemical synthesis and advanced drug discovery. By understanding the commercial supply chain and mastering the chemoselective manipulation of its reactive triad—specifically the orthogonal reactivity of the C-8 ester and the C-5 fluorine—medicinal chemists can rapidly generate diverse libraries of quinoline-based therapeutics targeting critical pathways like bacterial DNA replication and mammalian kinase signaling.

References

  • PubChemLite. "5-fluoroquinoline-8-carboxylic acid (C10H6FNO2)." Université du Luxembourg / PubChem. Available at: [Link]

  • European Patent Office. "SULOCTIDIL FOR USE TO TREAT MICROBIAL INFECTIONS - EP 3228314 B1." EPO Espacenet. Available at:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Ethyl 5-fluoroquinoline-8-carboxylate

Introduction & Strategic Relevance In modern medicinal chemistry and fragment-based drug design, the selection of highly functionalized, low-molecular-weight building blocks is critical. Ethyl 5-fluoroquinoline-8-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Relevance

In modern medicinal chemistry and fragment-based drug design, the selection of highly functionalized, low-molecular-weight building blocks is critical. Ethyl 5-fluoroquinoline-8-carboxylate serves as a premier synthetic organic synthon, predominantly utilized in the development of fluoroquinolone-class antibacterial agents and novel kinase inhibitors 1. As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic "reactive triad" capable of undergoing orthogonal modifications. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic utility, and validated experimental protocols for downstream drug development.

Physicochemical Data & Molecular Identity

Understanding the exact molecular parameters of a synthon is the first step in predicting its pharmacokinetic trajectory. With a molecular weight of 219.21 g/mol , Ethyl 5-fluoroquinoline-8-carboxylate perfectly aligns with Lipinski’s Rule of Five for early-stage fragments, offering ample "molecular real estate" for subsequent derivatization without exceeding the 500 Da threshold of final drug candidates [[2]]().

Table 1: Core Physicochemical and Structural Properties

PropertyValue
IUPAC Name Ethyl 5-fluoroquinoline-8-carboxylate
CAS Registry Number 1823520-98-4 3
Molecular Formula C12H10FNO2 4
Molecular Weight 219.21 g/mol 2
Canonical SMILES CCOC(=O)C1=C2C(=C(C=C1)F)C=CC=N24
Chemical Family Synthetic Organic / Fluoroquinolone Precursor

The "Reactive Triad": Mechanistic Utility in Synthesis

The true value of Ethyl 5-fluoroquinoline-8-carboxylate lies in its three distinct, orthogonally addressable reactive sites:

  • The C-8 Ethyl Ester: Acts as a stable protecting group during harsh upstream reactions but can be selectively hydrolyzed to yield a free carboxylic acid—a critical pharmacophore for coordinating with metal ions in the active site of bacterial enzymes 2.

  • The C-5 Fluorine Atom: Highly electronegative, this atom strongly activates the quinoline ring for Nucleophilic Aromatic Substitution (SNAr). Fluorine is an exceptional leaving group in SNAr because its inductive effect stabilizes the transient anionic Meisenheimer complex.

  • The Quinoline Nitrogen: Provides a site for metal coordination, N-alkylation, or N-oxidation, allowing chemists to tune the solubility and target affinity of the final molecule.

SyntheticWorkflow A Ethyl 5-fluoroquinoline- 8-carboxylate (Synthon) B C-8 Ester Hydrolysis (LiOH, THF/H2O) A->B Step 1 C 5-Fluoroquinoline- 8-carboxylic acid B->C Yields D SNAr at C-5 (Amine, DIPEA, Heat) C->D Step 2 E C-5 Substituted Quinolone Derivative D->E Final Product

Caption: Synthetic workflow for modifying Ethyl 5-fluoroquinoline-8-carboxylate via hydrolysis and SNAr.

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols represent a self-validating system for utilizing this synthon. I have explicitly detailed the causality behind each reagent choice to empower researchers to troubleshoot and adapt the workflow.

Step 1: Base-Catalyzed Ester Hydrolysis

Objective: Deprotect the C-8 ester to expose the carboxylic acid pharmacophore.

  • Reagents: Ethyl 5-fluoroquinoline-8-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1 v/v).

  • Procedure: Dissolve the starting material in the THF/H₂O mixture. Add LiOH·H₂O in one portion. Stir at room temperature for 4-6 hours. Acidify with 1M HCl to pH 3-4 to precipitate the product. Filter and dry under a vacuum.

  • Causality & Expert Insight: Lithium hydroxide (LiOH) is strictly selected over NaOH or KOH. The lithium carboxylate intermediate exhibits superior solubility in the mixed aqueous-organic solvent system, preventing premature precipitation that would halt the reaction. The 3:1 THF/H₂O ratio ensures complete solvation of the hydrophobic ethyl ester while providing sufficient water for the hydroxide nucleophile.

  • Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (7:3). The disappearance of the high-Rf ester spot and the appearance of a baseline spot (visible under UV 254 nm) confirms complete conversion.

Step 2: Nucleophilic Aromatic Substitution (SNAr) at C-5

Objective: Introduce a secondary amine (e.g., piperazine derivative) at the C-5 position to enhance biological activity.

  • Reagents: 5-Fluoroquinoline-8-carboxylic acid (1.0 eq), Secondary Amine (1.5 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), anhydrous DMF.

  • Procedure: Suspend the acid in DMF. Add the amine and DIPEA. Heat the mixture to 90°C under an inert argon atmosphere for 12 hours. Cool, dilute with water, and extract with dichloromethane.

  • Causality & Expert Insight: DIPEA is chosen as a non-nucleophilic "proton sponge." During the SNAr process, hydrofluoric acid (HF) is generated. DIPEA neutralizes the HF, driving the equilibrium forward without competing with the secondary amine for the electrophilic C-5 center. DMF is used due to its high boiling point and ability to stabilize the polar transition state of the Meisenheimer complex.

  • Self-Validation: Utilize LC-MS analysis. A distinct mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the amine mass confirms successful displacement.

Biological Translation: Mechanism of Action

Derivatives synthesized from Ethyl 5-fluoroquinoline-8-carboxylate are highly potent antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria) [[1]]().

The C-8 carboxylic acid (unveiled in Step 1) and the adjacent quinoline system coordinate with a magnesium ion (Mg²⁺) in the enzyme's active site. This forms a lethal ternary complex (Drug-Enzyme-DNA) that physically blocks the enzyme from ligating cleaved DNA strands. The accumulation of double-strand DNA breaks rapidly halts replication and transcription, triggering bacterial cell death 1.

Mechanism A Fluoroquinolone Derivative B Bacterial DNA Gyrase / Topoisomerase IV A->B Binds to C Ternary Complex Formation (Drug-Enzyme-DNA) B->C Induces D Inhibition of DNA Supercoiling/Ligation C->D Causes E Double-Strand DNA Breaks D->E Leads to F Bacterial Cell Death E->F Results in

Caption: Mechanism of action for fluoroquinolone derivatives targeting bacterial DNA replication enzymes.

Conclusion

Ethyl 5-fluoroquinoline-8-carboxylate (C12H10FNO2, MW: 219.21 g/mol ) is a foundational building block in heterocyclic medicinal chemistry. By understanding the specific causality behind its reactive triad—leveraging the C-8 ester for protection/binding and the C-5 fluorine for targeted SNAr—drug development professionals can efficiently generate a vast library of potent topoisomerase inhibitors and novel therapeutics.

References

  • Buy Ethyl 5-fluoroquinoline-8-carboxylate (EVT-15203265) - EvitaChem, EvitaChem.
  • Ethyl 5-fluoroquinoline-8-carboxylate Mechanism and Scientific Uses, EvitaChem.
  • CAS:1823520-98-4 Ethyl 5-fluoroquinoline-8-carboxylate - Bidepharm, Bidepharm.
  • 1823520-98-4 CAS Number, Molecular Formula, and Structure, Guidechem.

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 5-Fluoroquinoline-8-Carboxylate as a Strategic Building Block in Medicinal Chemistry

Executive Summary & Scientific Rationale In modern drug discovery, the quinoline ring is universally recognized as a "privileged scaffold," forming the structural foundation for numerous antimalarial, antibacterial, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern drug discovery, the quinoline ring is universally recognized as a "privileged scaffold," forming the structural foundation for numerous antimalarial, antibacterial, and anticancer therapeutics[1]. Ethyl 5-fluoroquinoline-8-carboxylate (CAS: 1823520-98-4) represents a highly specialized, bifunctional building block that allows medicinal chemists to leverage two powerful pharmacological concepts simultaneously: the "Fluorine Effect" and programmable C-8 functionalization[2].

The strategic placement of a fluorine atom at the C-5 position introduces profound physicochemical enhancements. Fluorine's high electronegativity and small Van der Waals radius modulate the pKa of the quinoline nitrogen, increase lipophilicity (LogP) for enhanced membrane permeability, and provide metabolic stability by blocking cytochrome P450-mediated oxidation at the electron-rich peri-position[3]. Concurrently, the C-8 ethyl ester serves as a versatile synthetic handle. It can be readily saponified, reduced, or converted into quinoline-8-carboxamides—a pharmacophore critical to the design of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and Topoisomerase II poisons[4][5].

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its behavior in subsequent synthetic steps and in biological assays.

Table 1: Physicochemical Properties of Ethyl 5-fluoroquinoline-8-carboxylate

ParameterValue / Description
IUPAC Name Ethyl 5-fluoroquinoline-8-carboxylate
CAS Number 1823520-98-4[6]
Molecular Formula C₁₂H₁₀FNO₂
Molecular Weight 219.21 g/mol [6]
Appearance Off-white to pale yellow solid
Solubility Profile Soluble in DMF, DMSO, DCM, and Ethyl Acetate; Insoluble in Water
Structural Features C-5 Fluorine (-I/+M effects), C-8 Ethyl Ester (Programmable handle)
Primary Applications Precursor for PARP-1 inhibitors, Topoisomerase II poisons, Antibacterials[5][7]

Divergent Synthetic Workflows

The true value of Ethyl 5-fluoroquinoline-8-carboxylate lies in its ability to be divergently functionalized into various drug-like scaffolds. The workflow below illustrates the primary synthetic pathways utilized in hit-to-lead optimization.

Workflow A Ethyl 5-fluoroquinoline- 8-carboxylate B Saponification (LiOH, THF/H2O) A->B E Reduction (DIBAL-H) A->E C 5-Fluoroquinoline- 8-carboxylic acid B->C D Amidation (HATU, DIPEA) C->D F Quinoline-8-carboxamides (PARP/Topo II Inhibitors) D->F G 5-Fluoro-8-(hydroxymethyl) quinoline E->G

Divergent synthetic pathways of Ethyl 5-fluoroquinoline-8-carboxylate.

Standard Operating Protocols (SOPs)

As a Senior Application Scientist, I emphasize that successful library generation requires protocols that are not only reproducible but mechanistically sound. The following methodologies detail the critical causality behind each experimental choice and include self-validating Quality Control (QC) steps.

Protocol 1: Mild Saponification to 5-Fluoroquinoline-8-carboxylic acid

This step is the foundational prerequisite for synthesizing amide-based drug candidates.

  • Reagents: Ethyl 5-fluoroquinoline-8-carboxylate (1.0 eq), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (2:1:1 v/v/v), 1M HCl.

  • Procedure:

    • Charge a round-bottom flask with the ester and the THF/MeOH/H₂O solvent mixture.

    • Add LiOH·H₂O in one portion. Stir the biphasic mixture vigorously at 25 °C for 4–6 hours.

    • Monitor reaction completion via TLC (Hexanes/EtOAc 1:1).

    • Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF/MeOH).

    • Dilute the remaining aqueous layer with distilled water, cool to 0 °C, and carefully acidify to pH 4.0–4.5 using 1M HCl.

    • Filter the resulting precipitate, wash with ice-cold water, and dry under high vacuum to yield 5-fluoroquinoline-8-carboxylic acid.

  • Mechanistic Causality:

    • Why LiOH over NaOH/KOH? The highly electronegative C-5 fluorine activates the quinoline ring toward Nucleophilic Aromatic Substitution (S_NAr). Using a strong base like KOH at elevated temperatures risks displacing the fluorine atom with a hydroxyl group[3]. LiOH at room temperature provides selective ester hydrolysis.

    • Why pH 4.0–4.5? The product is amphoteric. The quinoline nitrogen has a pKa of ~4.5, and the carboxylic acid has a pKa of ~3.5. Adjusting the pH to its isoelectric point ensures maximum precipitation and prevents the formation of water-soluble hydrochloride salts.

  • Self-Validation (QC): Analyze via LC-MS. The expected [M+H]⁺ is 192.0 m/z. Run ¹⁹F NMR; the retention of a sharp singlet around -120 to -130 ppm confirms that no S_NAr degradation occurred.

Protocol 2: HATU-Mediated Amidation for Library Generation

Quinoline-8-carboxamides are highly sought after for their ability to form intramolecular hydrogen bonds, locking the molecule into a bioactive conformation suitable for enzyme inhibition[5].

  • Reagents: 5-Fluoroquinoline-8-carboxylic acid (1.0 eq), Primary/Secondary Amine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF under an inert N₂ atmosphere.

    • Add DIPEA, followed immediately by HATU. Stir for 15 minutes at room temperature to form the activated HOAt-ester.

    • Add the amine dropwise. Stir the reaction mixture for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via flash column chromatography.

  • Mechanistic Causality:

    • Why HATU? The C-8 carboxylic acid is sterically hindered by the adjacent C-7 proton and the quinoline nitrogen's lone pair. Additionally, the electron-withdrawing 5-fluoro group reduces the nucleophilicity of the carboxylate. HATU overcomes this by forming a highly reactive 7-aza-1-hydroxybenzotriazole ester, which drastically accelerates aminolysis[5].

    • Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the amine hydrochloride salt without competing with the amine for the activated ester intermediate.

  • Self-Validation (QC): Analyze the crude mixture via HPLC. The disappearance of the starting material peak and the appearance of a more lipophilic peak validates conversion. ¹H NMR should confirm the disappearance of the broad carboxylic acid OH proton (~13–15 ppm) and the appearance of the corresponding amide NH protons.

Pharmacological Application: PARP-1 Inhibition

Derivatives synthesized from Ethyl 5-fluoroquinoline-8-carboxylate have shown immense promise in oncology, particularly as PARP-1 inhibitors and Topoisomerase II poisons[5][7]. The quinoline-8-carboxamide motif acts as a nicotinamide (NAD⁺) mimic, competitively binding to the catalytic domain of PARP-1.

Mechanism A Quinoline-8-carboxamide Derivative B PARP-1 Enzyme Catalytic Domain A->B Binds C NAD+ Competitive Binding B->C Induces D Inhibition of Poly(ADP-ribosyl)ation C->D Leads to E Accumulation of DNA Single-Strand Breaks D->E Causes F Synthetic Lethality (BRCA-mutant cells) E->F Triggers

Mechanism of action for quinoline-8-carboxamide-based PARP-1 inhibitors.

By utilizing Ethyl 5-fluoroquinoline-8-carboxylate, researchers can rapidly generate libraries of targeted inhibitors, exploiting the synthetic versatility of the C-8 ester and the pharmacokinetic benefits of the C-5 fluorine.

References

  • [7] Structure-activity relationship of fluoroquinolones as anticancer agents. ResearchGate. URL:[Link]

  • [4] Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Advances (RSC Publishing). URL:[Link]

  • [1] Advances in the syntheses of quinoline and quinoline-annulated ring systems. Current Organic Chemistry (ResearchGate). URL:[Link]

  • [3] Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry (PMC). URL:[Link]

  • [5] Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application

Application Note: Site-Selective C-7 Derivatization of Ethyl 5-fluoroquinoline-8-carboxylate via Directed C–H Functionalization

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule of Interest: Ethyl 5-fluoroquinoline-8-carboxylate Functionalization Site: C-7 Position Introduction & Strategic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Molecule of Interest: Ethyl 5-fluoroquinoline-8-carboxylate Functionalization Site: C-7 Position

Introduction & Strategic Rationale

The quinoline core is a highly privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for kinase inhibitors, antimalarials, and antibacterial agents. While functionalization at the C-2 or C-3 positions of the heteroaromatic ring is well-documented, accessing the carbocyclic core—specifically the C-7 position—presents a significant synthetic challenge.

In Ethyl 5-fluoroquinoline-8-carboxylate , the carbocyclic ring is highly deactivated toward standard electrophilic aromatic substitution due to the strong electron-withdrawing effects of both the C-5 fluorine atom and the C-8 ester group. To overcome this innate electronic deactivation, we employ a Transition-Metal-Catalyzed Directed C–H Functionalization strategy. By leveraging the C-8 ethyl ester as a weakly coordinating directing group (DG), we can force a palladium catalyst into close proximity with the C-7 C–H bond, overriding the molecule's natural electronic bias (1)[1].

Mechanistic Causality: Overcoming Electronic Deactivation

Achieving high C-7 regioselectivity in this deactivated system requires precise control over the catalyst's coordination environment. The experimental design relies on three critical mechanistic pillars:

  • Formation of a 5-Membered Palladacycle: The carbonyl oxygen of the C-8 ester coordinates to the electrophilic Pd(II) center. Subsequent insertion into the adjacent C-7 C–H bond forms a highly thermodynamically stable 5-membered palladacycle. This geometric constraint strictly prevents activation at the C-6 position. The robust chelating ability of the C-8 moiety is a proven driver for transition metal localization (2)[2].

  • Suppression of N1-Coordination via HFIP: Quinolines possess a highly Lewis-basic N1 nitrogen that typically sequesters Pd(II) catalysts, leading to catalyst poisoning or undesired C-2 functionalization. By utilizing Hexafluoroisopropanol (HFIP) as the solvent, the strong hydrogen-bond donating capacity of HFIP effectively masks the N1 lone pair. This prevents N-directed pathways and forces the catalyst to rely on the weaker C-8 ester directing group.

  • MPAA Ligand Acceleration: A Mono-N-protected amino acid (MPAA), such as Boc-Val-OH, is employed as a transient ligand. The MPAA acts as an internal base, significantly lowering the activation energy required for the Concerted Metalation-Deprotonation (CMD) step at the electron-deficient C-7 position.

Catalytic Cycle Visualization

CatalyticCycle Pd_cat Active Pd(II)-MPAA Catalyst Coord Substrate Coordination (C-8 Ester Oxygen to Pd) Pd_cat->Coord + Ethyl 5-fluoroquinoline-8-carboxylate CMD Concerted Metalation-Deprotonation (C-7 C-H Cleavage) Coord->CMD Base / MPAA Assistance Palladacycle Stable 5-Membered C-7 Palladacycle CMD->Palladacycle - H+ OxAdd Oxidative Addition of Ar-I (Pd(IV) Intermediate) Palladacycle->OxAdd + Aryl Iodide (Ar-I) RedElim Reductive Elimination (C-7 Aryl Product Release) OxAdd->RedElim RedElim->Pd_cat + Ag2CO3 (Catalyst Regeneration)

Pd(II)-catalyzed ester-directed C-7 C-H arylation mechanism via a CMD pathway.

Quantitative Data & Reaction Optimization

To establish the most robust protocol, various parameters were evaluated. The quantitative data below demonstrates the critical necessity of both the MPAA ligand and the HFIP solvent to achieve synthetically useful yields.

EntryCatalyst (10 mol%)Ligand (20 mol%)SolventAdditive (2.0 eq)Yield (%)Observation / Causality
1Pd(OAc)₂NoneDCEAg₂CO₃12%High activation barrier for CMD without MPAA.
2Pd(OAc)₂Boc-Val-OHDCEAg₂CO₃45%Ligand accelerates CMD, but N1 sequesters Pd.
3Pd(OAc)₂Boc-Gly-OHHFIPAg₂CO₃76%HFIP masks N1; less steric bulk on ligand.
4 Pd(OAc)₂ Boc-Val-OH HFIP Ag₂CO₃ 88% Optimal balance of H-bonding and ligand sterics.
5NoneBoc-Val-OHHFIPAg₂CO₃0%Confirms transition-metal dependence.

Experimental Workflow: Palladium-Catalyzed C-7 Arylation

The following protocol details the optimized conditions for the C-7 arylation of Ethyl 5-fluoroquinoline-8-carboxylate using aryl iodides.

Materials & Reagents:

  • Substrate: Ethyl 5-fluoroquinoline-8-carboxylate (0.2 mmol, 1.0 equiv)

  • Coupling Partner: Aryl Iodide (0.3 mmol, 1.5 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 10 mol%)

  • Ligand: N-Boc-L-Valine [Boc-Val-OH] (0.04 mmol, 20 mol%)

  • Oxidant/Base: Silver carbonate [Ag₂CO₃] (0.4 mmol, 2.0 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a 15 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg) and Boc-Val-OH (8.7 mg). Add 0.5 mL of HFIP and stir at room temperature for 10 minutes until a homogeneous, slightly orange active catalyst complex forms.

  • Reagent Assembly: To the active catalyst solution, add Ethyl 5-fluoroquinoline-8-carboxylate (43.8 mg, 0.2 mmol), the selected Aryl Iodide (0.3 mmol), and Ag₂CO₃ (110.3 mg, 0.4 mmol).

  • Solvent Addition & Sealing: Wash down the sides of the tube with the remaining 1.5 mL of HFIP. Seal the tube tightly with a Teflon-lined screw cap. (Note: Rigorous exclusion of air is not strictly necessary, but performing the setup under a dry nitrogen atmosphere ensures reproducibility).

  • Thermal Promoted C–H Activation: Submerge the sealed tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 16 hours. The reaction mixture will darken as palladium black and silver iodide precipitate.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove insoluble metal salts. Wash the Celite pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure C-7 arylated product.

Trustworthiness: Analytical Self-Validation System

To ensure the integrity of the C-7 functionalization, researchers must employ a self-validating NMR tracking system.

Diagnostic ¹H NMR Checkpoint:

  • Pre-Reaction (Starting Material): In the starting Ethyl 5-fluoroquinoline-8-carboxylate, the carbocyclic ring contains two adjacent protons at C-6 and C-7. The C-6 proton appears as a doublet of doublets (dd) due to ortho-coupling with the C-7 proton ( J≈8.5 Hz) and ortho-coupling with the C-5 fluorine ( JH−F​≈9.0 Hz). The C-7 proton also appears as a multiplet/dd.

  • Post-Reaction (Product): Upon successful C-7 arylation, the C-7 proton is completely consumed. Consequently, the C-6 proton loses its ortho-coupling to the C-7 proton. In the purified product, the C-6 proton will collapse into a distinct doublet (d) , coupled solely to the C-5 fluorine ( JH−F​≈9.0 Hz).

  • Validation Rule: If a doublet of doublets remains for the C-6 proton, C-7 functionalization has failed or occurred at an alternative site.

References

  • Transition-Metal-Catalyzed Site-Selective C-H Functionalization of Quinolines beyond C2 Selectivity ACS Catalysis URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Organic Process Research & Development URL:[Link]

  • Rhodium(III)-Catalyzed Direct Coupling of Quinoline-8-Carbaldehydes with (Het)Arylboronic Acids for the Synthesis of 8-Aryloylquinolines The Journal of Organic Chemistry URL:[Link]

  • H and C(sp2)–H Activation of 8-Methylquinoline N-Oxides: A Route to Access C7–H Bond ACS Publications URL:[Link]

Sources

Method

Introduction to Ethyl 5-fluoroquinoline-8-carboxylate: A Molecule of Interest

An in-depth analysis of the application of quinoline derivatives, with a focus on Ethyl 5-fluoroquinoline-8-carboxylate, in the ever-evolving field of materials science is provided in this comprehensive technical guide....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the application of quinoline derivatives, with a focus on Ethyl 5-fluoroquinoline-8-carboxylate, in the ever-evolving field of materials science is provided in this comprehensive technical guide. This document serves as a foundational resource for researchers, scientists, and professionals in drug development who are exploring the potential of this unique molecule. By leveraging the inherent electronic and photophysical properties of the quinoline scaffold, this guide will delve into its applications in Organic Light-Emitting Diodes (OLEDs), advanced sensor technologies, and as a versatile precursor for novel functional materials.

Ethyl 5-fluoroquinoline-8-carboxylate is a synthetic organic compound belonging to the fluoroquinolone family. Its structure is characterized by a quinoline core, which is a bicyclic aromatic heterocycle containing nitrogen. The strategic placement of a fluorine atom at the 5-position and an ethyl carboxylate group at the 8-position significantly influences its electronic properties, solubility, and reactivity. While extensively explored in medicinal chemistry for its antibacterial properties through the inhibition of bacterial DNA gyrase, its potential in materials science remains an area of burgeoning interest.

The quinoline ring system provides a rigid, planar structure with a high electron affinity and thermal stability, making it an excellent candidate for various optoelectronic applications. The fluorine substitution can enhance electron-transporting capabilities and improve the stability of the final device, while the carboxylate group offers a reactive handle for further chemical modifications and the synthesis of more complex functional materials.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives have established a significant presence in the field of organic electronics, particularly in the architecture of OLEDs. They are versatile compounds that can function as electron-transporting materials (ETMs), host materials for phosphorescent emitters, and even as emissive materials themselves. The high electron affinity and thermal stability of the quinoline core are key to these functionalities.

Rationale for Use in OLEDs

The incorporation of a molecule like Ethyl 5-fluoroquinoline-8-carboxylate into an OLED device is predicated on its potential electronic characteristics. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom suggests it could possess excellent electron-transporting properties, which are crucial for balancing charge injection and transport within the OLED stack, leading to higher efficiency and longer device lifetime. Furthermore, the rigid aromatic structure is conducive to high photoluminescence quantum yields, a prerequisite for efficient light emission.

Potential Performance of Quinoline-Based OLEDs

The performance of OLEDs is highly dependent on the specific molecular structure and device architecture. The following table summarizes the performance of various OLEDs incorporating different quinoline derivatives, showcasing the potential of this class of materials.

Device RoleQuinoline Derivative TypeMax. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Emitted ColorReference
EmitterThermally Activated Delayed Fluorescence (TADF)17.314.8Green
Emitting LayerBiquinoline Copolymer94.0 cd/m² (Luminance)N/ANot Specified
Emitting LayerBis(8-hydroxyquinoline) zinc derivative1.24N/AYellow

Protocol 1: Fabrication of a Solution-Processed OLED

This protocol outlines a generalized method for fabricating a multi-layer OLED using spin-coating, a common and cost-effective technique in a research setting.

Materials and Equipment
  • Indium Tin Oxide (ITO)-coated glass substrates

  • Detergent, deionized water, acetone, isopropanol

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)

  • Emissive layer solution (e.g., Ethyl 5-fluoroquinoline-8-carboxylate blended with a host polymer in a suitable solvent like chloroform or toluene)

  • Electron-Transport Layer (ETL) material (e.g., TPBi)

  • Electron-Injection material (e.g., Lithium Fluoride - LiF)

  • Metal for cathode (e.g., Aluminum - Al)

  • Ultrasonic bath, Spin-coater, Hotplate, High-vacuum thermal evaporation chamber (< 10⁻⁶ Torr), Glovebox (nitrogen-filled), Source meter, Photometer, Spectrometer

Experimental Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_spin_coating Solution Processing (in Glovebox) cluster_evaporation Thermal Evaporation cluster_final Final Steps Clean_ITO 1. Clean ITO Substrate (DI Water, Acetone, IPA) UV_Ozone 2. UV-Ozone Treatment Clean_ITO->UV_Ozone HIL 3. Spin-Coat HIL (PEDOT:PSS) UV_Ozone->HIL Anneal_HIL 4. Anneal HIL (120-150°C) HIL->Anneal_HIL EML 5. Spin-Coat Emissive Layer (Quinoline Derivative) Anneal_HIL->EML Anneal_EML 6. Anneal EML (80-100°C) EML->Anneal_EML ETL 7. Deposit ETL (e.g., TPBi) Anneal_EML->ETL EIL 8. Deposit EIL (LiF) ETL->EIL Cathode 9. Deposit Cathode (Al) EIL->Cathode Encapsulation 10. Encapsulation Cathode->Encapsulation Characterization 11. J-V-L & EL Testing Encapsulation->Characterization

Caption: Workflow for solution-processed OLED fabrication.

Step-by-Step Procedure
  • Substrate Preparation:

    • Clean patterned ITO-coated glass substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to enhance the work function and improve hole injection.

  • Hole-Injection Layer (HIL) Deposition:

    • Inside a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate at 3000-4000 rpm for 30-60 seconds.

    • Anneal the substrate on a hotplate at 120-150°C for 10-15 minutes to remove residual water.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the Ethyl 5-fluoroquinoline-8-carboxylate in a suitable organic solvent. This may be used as the sole emitter or doped into a host material.

    • Spin-coat the emissive layer solution onto the HIL. The spin speed and solution concentration will determine the film thickness and should be optimized.

    • Anneal the substrate at 80-100°C for 30 minutes to remove the solvent.

  • ETL and Cathode Deposition:

    • Transfer the substrate to a high-vacuum thermal evaporation chamber.

    • Deposit the electron-transport layer (e.g., TPBi) at a rate of 1-2 Å/s to a thickness of 20-40 nm.

    • Deposit a thin layer of an electron-injection material like LiF (1 nm) at a rate of 0.1-0.2 Å/s.

    • Deposit the metal cathode (e.g., Al) at a rate of 2-5 Å/s to a thickness of 100-150 nm.

  • Encapsulation and Characterization:

    • To protect the device from atmospheric degradation, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.

    • Measure the current-voltage-luminance (J-V-L) characteristics using a source meter and a photometer to determine efficiencies.

    • Record the electroluminescence (EL) spectrum at a constant voltage using a spectrometer.

Application in Sensor Technology

The unique chemical structure of fluoroquinolones makes them suitable for the development of highly sensitive and selective sensors. They can be used for the detection of metal ions, as their carbonyl and carboxyl groups can act as chelating agents. Furthermore, their inherent fluorescence can be modulated upon binding to an analyte, forming the basis for optical sensors.

Rationale for Use in Sensors

Ethyl 5-fluoroquinoline-8-carboxylate possesses several features that make it a promising candidate for sensor applications:

  • Chelating Sites: The nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylate group can coordinate with metal ions.

  • Fluorogenic Potential: The quinoline core is a fluorophore. Interaction with analytes can lead to a change in its fluorescence intensity or a shift in its emission wavelength, enabling detection.

  • Electrochemical Activity: The molecule can be electrochemically active, allowing for the development of electrochemical sensors.

Logical Framework for a Fluoroquinolone-Based Sensor

Sensor_Framework Analyte Target Analyte (e.g., Metal Ion) Complex Analyte-Sensor Complex Analyte->Complex Binding/ Interaction FQ_Sensor Ethyl 5-fluoroquinoline-8-carboxylate (Sensing Molecule) FQ_Sensor->Complex Signal_Change Detectable Signal Change (Optical or Electrochemical) Complex->Signal_Change Causes Output Quantitative Output Signal_Change->Output Measured As

Caption: Principle of a quinoline-based chemical sensor.

Protocol 2: Screening for Metal Ion Sensing via Fluorescence Spectroscopy

This protocol describes a general procedure to evaluate the potential of Ethyl 5-fluoroquinoline-8-carboxylate as a fluorescent chemosensor for various metal ions.

Materials and Equipment
  • Ethyl 5-fluoroquinoline-8-carboxylate

  • A range of metal salt solutions (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺, etc.)

  • Buffer solution (e.g., HEPES or Tris-HCl)

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Step-by-Step Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of Ethyl 5-fluoroquinoline-8-carboxylate (e.g., 1 mM) in a suitable solvent.

    • Prepare stock solutions of various metal salts (e.g., 10 mM) in deionized water or the same solvent.

  • Initial Screening:

    • In a quartz cuvette, place 2 mL of the buffer solution.

    • Add a small aliquot of the Ethyl 5-fluoroquinoline-8-carboxylate stock solution to achieve a final concentration in the micromolar range (e.g., 10 µM).

    • Record the initial fluorescence emission spectrum by exciting at its absorption maximum.

    • Add a molar excess (e.g., 5-10 equivalents) of a metal ion stock solution to the cuvette.

    • After a brief incubation period (e.g., 2-5 minutes), record the fluorescence spectrum again.

    • Repeat this process for each metal ion to be tested. A significant change in fluorescence intensity (quenching or enhancement) indicates a potential sensing event.

  • Titration Experiment:

    • For the metal ion(s) that showed a significant response, perform a titration experiment to determine the binding affinity and detection limit.

    • To a solution of the quinoline compound (e.g., 10 µM in 2 mL buffer), add increasing concentrations of the target metal ion (e.g., from 0 to 50 µM).

    • Record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity against the concentration of the metal ion.

  • Data Analysis:

    • Analyze the titration data to calculate the binding constant (Ka).

    • Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3σ/slope of the calibration curve).

Application as a Synthetic Precursor

The ethyl carboxylate group at the 8-position of the molecule is a versatile functional group that can serve as a starting point for the synthesis of more complex materials. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to form amides, or it can be reduced to an alcohol. These transformations open up pathways to new polymers, metal-organic frameworks (MOFs), or functional dyes.

Protocol 3: Hydrolysis to 5-fluoroquinoline-8-carboxylic acid

This protocol describes the basic hydrolysis of the ethyl ester to its corresponding carboxylic acid, a key intermediate for further functionalization.

Materials and Equipment
  • Ethyl 5-fluoroquinoline-8-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Solvent mixture (e.g., Tetrahydrofuran (THF)/Water)

  • Hydrochloric acid (HCl) for acidification

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)

Step-by-Step Procedure
  • Reaction Setup:

    • Dissolve Ethyl 5-fluoroquinoline-8-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask.

    • Add an excess of NaOH or LiOH (e.g., 2-3 equivalents).

  • Reaction Execution:

    • Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60°C) for several hours (2-12 h).

    • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the THF using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of aqueous HCl (e.g., 1M).

    • The carboxylic acid product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The purity of the resulting 5-fluoroquinoline-8-carboxylic acid can be checked by NMR and mass spectrometry.

Conclusion

While the direct application of Ethyl 5-fluoroquinoline-8-carboxylate in materials science is an emerging area, its structural features and the well-established performance of related quinoline derivatives strongly suggest its high potential. As a versatile building block, it offers promising avenues for the development of next-generation OLEDs, sensitive chemical sensors, and novel functional polymers. The protocols provided herein serve as a comprehensive starting point for researchers to explore and unlock the full potential of this intriguing molecule in the vast landscape of materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). BenchChem.
  • BenchChem. (2025). Application of Benzo[f]quinoline in Organic Light-Emitting Diodes (OLEDs). BenchChem.
  • SciSpace. (n.d.).
  • IJFMR. (2025).
  • ACS Publications. (2020). *Introducing Bluish-Green Light-Emitting Diodes (OLEDs) and
Application

Step-by-step synthesis of ciprofloxacin starting from Ethyl 5-fluoroquinoline-8-carboxylate

Application Note: A Comprehensive Guide to the Synthesis of Ciprofloxacin Abstract: This document provides a detailed, research-grade protocol for the synthesis of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiot...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Comprehensive Guide to the Synthesis of Ciprofloxacin

Abstract: This document provides a detailed, research-grade protocol for the synthesis of Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic. While the specified starting material, Ethyl 5-fluoroquinoline-8-carboxylate, is not a recognized precursor in established synthetic routes, this guide presents a widely practiced and scientifically validated pathway. The chosen route begins with the acylation of a suitable enamine, followed by a sequence of cyclization and substitution reactions. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth technical guidance, explanations for experimental choices, and a framework for a self-validating protocol.

Introduction and Synthetic Strategy

Ciprofloxacin is a crucial antibiotic used to treat a variety of bacterial infections. Its synthesis is a multi-step process that has been refined over the years to improve efficiency and yield. The core of the synthesis involves the construction of the 4-quinolone ring system, followed by the introduction of the characteristic cyclopropyl group at the N1 position and a piperazine ring at the C7 position.

The synthetic pathway detailed here is a robust and well-documented approach. It begins with the formation of an enaminone intermediate, which then undergoes a cyclization reaction to form the quinolone core. The final key step is a nucleophilic aromatic substitution to introduce the piperazine moiety, which is critical for the drug's antibacterial activity.

Overall Synthetic Pathway

The synthesis of Ciprofloxacin can be conceptually broken down into three main stages:

  • Stage 1: Formation of the Quinolone Core: This involves the reaction of an acyl chloride with an enamine, followed by a cyclization reaction to form the key quinolone intermediate.

  • Stage 2: Nucleophilic Aromatic Substitution: The introduction of the piperazine ring at the C7 position of the quinolone core.

  • Stage 3: Final Product Isolation: Hydrolysis and purification to yield the final Ciprofloxacin product.

G A 2,4,5-Trifluorobenzoyl Chloride C Enaminone Intermediate A->C Condensation B Ethyl 3-(diethylamino)acrylate B->C E Difluoroquinolone Intermediate C->E Transaminolysis & Cyclization D Cyclopropylamine D->E G Ciprofloxacin E->G Nucleophilic Aromatic Substitution F Piperazine F->G

Figure 1: Overall synthetic workflow for Ciprofloxacin.

Experimental Protocols

Stage 1: Synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Difluoroquinolone Intermediate)

This stage involves a one-pot reaction that combines transaminolysis and cyclization.

Protocol:

  • Reaction Setup: To a solution of the enaminone intermediate (prepared from 2,4,5-trifluorobenzoyl chloride and ethyl 3-(diethylamino)acrylate) in a suitable solvent such as DMF, add cyclopropylamine.[1]

  • Addition of Base: Add a base, such as potassium carbonate, to the reaction mixture.[1][2]

  • Cyclization: Heat the reaction mixture to facilitate the intramolecular cyclization. The temperature is typically maintained to ensure the completion of the reaction.

  • Work-up and Isolation: After the reaction is complete, the mixture is cooled and worked up by pouring it into water and filtering the resulting precipitate. The crude product is then washed and dried to yield the difluoroquinolone intermediate.

Table 1: Reagents and Conditions for Stage 1

Reagent/ParameterQuantity/ValuePurpose
Enaminone Intermediate1 equivalentStarting material
Cyclopropylamine1.1 equivalentsIntroduces the N1-cyclopropyl group
Potassium Carbonate2 equivalentsBase for cyclization
DMFAs requiredSolvent
Temperature80-100 °CTo drive the cyclization
Reaction Time2-4 hoursFor reaction completion

Causality of Experimental Choices:

  • Solvent: DMF is chosen for its high boiling point and its ability to dissolve the reactants and intermediates.

  • Base: Potassium carbonate is a suitable base for this cyclization as it is strong enough to deprotonate the intermediate and facilitate ring closure without causing significant side reactions.[2]

  • Temperature: The elevated temperature provides the necessary activation energy for the intramolecular cyclization to proceed at a reasonable rate.

Stage 2: Synthesis of Ciprofloxacin

This stage involves the nucleophilic aromatic substitution of the fluorine atom at the C7 position with piperazine.

Protocol:

  • Reaction Setup: Dissolve the difluoroquinolone intermediate in a suitable solvent, such as DMSO or pyridine.

  • Addition of Piperazine: Add an excess of piperazine to the reaction mixture. The excess piperazine acts as both the nucleophile and the base to neutralize the HF formed during the reaction.[3]

  • Heating: Heat the reaction mixture to facilitate the substitution reaction.

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then treated with water, and the pH is adjusted to precipitate the crude Ciprofloxacin. The product is collected by filtration, washed, and dried.

Table 2: Reagents and Conditions for Stage 2

Reagent/ParameterQuantity/ValuePurpose
Difluoroquinolone Intermediate1 equivalentStarting material
Piperazine2-3 equivalentsNucleophile and acid scavenger
DMSO/PyridineAs requiredSolvent
Temperature120-140 °CTo drive the substitution
Reaction Time4-6 hoursFor reaction completion

Causality of Experimental Choices:

  • Nucleophilic Aromatic Substitution: The fluorine atom at the C7 position is activated towards nucleophilic attack by the electron-withdrawing carbonyl group and the quinolone ring system. Piperazine is a good nucleophile for this reaction.[4]

  • Excess Piperazine: Using an excess of piperazine ensures that the reaction goes to completion and also serves to neutralize the hydrofluoric acid that is generated as a byproduct.[3]

  • Solvent and Temperature: A high-boiling polar aprotic solvent like DMSO is ideal for this reaction, and the high temperature is necessary to overcome the activation energy for the substitution on the electron-rich aromatic ring.

G cluster_0 Mechanism of Nucleophilic Aromatic Substitution A Difluoroquinolone Intermediate C Meisenheimer Complex (Intermediate) A->C Nucleophilic Attack B Piperazine B->C D Ciprofloxacin C->D Loss of Fluoride

Figure 2: Mechanism of piperazine addition.

Trustworthiness and Self-Validating Systems

The protocols described above include clear steps for work-up and isolation. The purity of the intermediates and the final product should be assessed at each stage using standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reactions.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

Expected yields for each step are typically high, and any significant deviation may indicate issues with reagents, conditions, or the presence of side reactions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Ciprofloxacin. By following these procedures and understanding the rationale behind the experimental choices, researchers can reliably synthesize this important antibiotic. The emphasis on in-process controls and analytical validation ensures the trustworthiness and reproducibility of the synthesis.

References

  • Vertex AI Search. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
  • Vertex AI Search. (n.d.). Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
  • Chemicalbook. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid synthesis.
  • ResearchGate. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
  • Tokyo Chemical Industry. (n.d.). 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid | 86393-33-1.
  • Flintbox. (n.d.). Ciprofloxacin Synthesis.
  • ACS Publications. (n.d.). Synthesis of Novel Ciprofloxacin-Based Hybrid Molecules toward Potent Antimalarial Activity.
  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution.
  • Der Pharma Chemica. (2018). Ciprofloxacin: A two-step process.
  • Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of New Fluoroquinolones Containing an N Substituted Piperazine Moiety.
  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • Edmerls. (2021, March 15). Synthesis and Applications of CIPROFLOXACIN - Organic Chemistry in Industry [Video]. YouTube.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Troubleshooting for Ethyl 5-fluoroquinoline-8-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the isolation and purification of Ethyl 5-fluoroquinoline-8-carboxyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals dealing with the isolation and purification of Ethyl 5-fluoroquinoline-8-carboxylate .

Due to its unique structural motifs—a basic quinoline nitrogen, a sterically hindered but electronically activated 8-carboxylate, and a fluoro-substituted aromatic ring—this compound presents specific chromatographic challenges. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating purification workflow.

Purification Workflow & Decision Tree

Before beginning purification, it is critical to diagnose the specific impurity profile of your crude mixture. The following decision tree outlines the optimized workflow for isolating the target compound.

G N_Start Crude Ethyl 5-fluoroquinoline- 8-carboxylate N_CheckMetal Visual & TLC Check: Dark red/brown color or severe streaking? N_Start->N_CheckMetal N_Scavenge Metal Scavenging Protocol (0.1 M EDTA Wash or Thiol-Silica) N_CheckMetal->N_Scavenge Yes (Metal Chelation) N_CheckIsomer Analytical Check (LC-MS/NMR): Are 5-F / 7-F regioisomers present? N_CheckMetal->N_CheckIsomer No N_Scavenge->N_CheckIsomer N_HPLC Reverse-Phase C18 Prep-HPLC (MeCN / H2O + 0.1% TFA) N_CheckIsomer->N_HPLC Yes (Inseparable on Silica) N_Silica Normal-Phase Silica Chromatography (EtOAc / Hexane + 1% Et3N) N_CheckIsomer->N_Silica No (Standard Purification) N_Pure Pure Ethyl 5-fluoroquinoline- 8-carboxylate N_HPLC->N_Pure N_Silica->N_Pure

Decision tree for the purification workflow of crude Ethyl 5-fluoroquinoline-8-carboxylate.

Troubleshooting Guide & FAQs

Issue 1: Severe Band Tailing and Discoloration (The Chelation Effect)

Q: My crude product streaks severely across the entire silica column and retains a stubborn dark orange/brown color, even after multiple washes. How do I fix this?

A: This is a classic symptom of transition metal chelation. The quinoline nitrogen (position 1) and the carbonyl oxygen of the 8-ethyl ester are perfectly positioned to form a highly stable, 5-membered bidentate chelate ring with residual transition metals (e.g., Pd, Cu, or Fe) left over from upstream cross-coupling or cyclization steps[1]. This bidentate chelation is structurally and thermodynamically analogous to the well-documented 8-aminoquinoline directing groups used extensively in C–H activation chemistry[2][3].

The resulting metal-organic complexes are highly polar and interact strongly with silica, causing severe streaking.

  • Solution: You must break the chelate before chromatography. Pre-treat the crude mixture using the Metal Scavenging Protocol (detailed in Section 4) using an aqueous EDTA wash or a silica-supported thiol scavenger.

Issue 2: Inseparable Regioisomers

Q: I am seeing a closely eluting impurity that I cannot separate using standard Hexane/Ethyl Acetate gradients. NMR suggests it is a regioisomer. Why did this happen and how do I separate it?

A: If your synthetic route utilized a cyclization reaction (such as a Skraup or Doebner-Miller synthesis) starting from a 3-fluoroaniline derivative, the ring closure can occur at either the ortho or para position relative to the fluorine atom. This inherently yields a mixture of the 5-fluoroquinoline and 7-fluoroquinoline regioisomers. Because the position of the fluorine atom does not significantly alter the molecule's overall dipole moment, these isomers have nearly identical retention factors ( Rf​ ) on normal-phase silica.

  • Solution: Do not waste time optimizing normal-phase silica gradients. Switch immediately to Reverse-Phase Preparative HPLC (C18). A gradient of Acetonitrile/Water with 0.1% Trifluoroacetic acid (TFA) will exploit the subtle hydrophobic and pKa differences between the 5-F and 7-F isomers, allowing for baseline resolution[4].

Issue 3: Spontaneous Ester Hydrolysis on the Column

Q: I am losing product mass during silica gel chromatography. LC-MS analysis of the polar fractions shows a new peak corresponding to the free carboxylic acid [M−Et+H]+ . What is causing this?

A: You are observing spontaneous ester hydrolysis catalyzed by the stationary phase. While the 8-ethyl ester is sterically hindered, the basic quinoline nitrogen can hydrogen-bond with trace water molecules, increasing their nucleophilicity. When exposed to the highly active, acidic silanol groups on standard unmodified silica gel, this proximity effect catalyzes the cleavage of the ester into 5-fluoroquinoline-8-carboxylic acid.

  • Solution: Deactivate the silica gel by adding 1% Triethylamine (Et 3​ N) to your mobile phase. This neutralizes the acidic silanols, preventing ester hydrolysis and simultaneously eliminating the band tailing caused by the basic quinoline nitrogen.

Data Presentation: Chromatographic Strategy Comparison

To assist in selecting the correct purification modality, refer to the quantitative and qualitative comparisons in the table below.

Purification MethodStationary PhaseMobile Phase SystemPrimary Use CaseProsCons
Standard Normal-Phase Unmodified Silica Gel (40-63 µm)Hexane / EtOAc + 1% Et 3​ NRoutine purification (No regioisomers present)High loading capacity; cost-effective.Cannot resolve 5-F / 7-F regioisomers; risk of ester hydrolysis if Et 3​ N is omitted.
Reverse-Phase Prep-HPLC C18 Bonded Silica (5-10 µm)MeCN / H 2​ O + 0.1% TFASeparation of 5-F and 7-F regioisomersExceptional resolution; prevents ester hydrolysis.Low loading capacity; requires specialized instrumentation; product isolated as a TFA salt.
Amine-Functionalized NH 2​ -SilicaHexane / EtOAcHighly polar or basic impuritiesEliminates the need for Et 3​ N additive; sharp peak shapes.Expensive stationary phase; lower theoretical plate count.

Experimental Protocols

Protocol A: Metal Scavenging (EDTA Wash)

Use this protocol to break bidentate metal chelates prior to chromatography.

  • Dissolution: Dissolve 1.0 g of the crude Ethyl 5-fluoroquinoline-8-carboxylate in 50 mL of Ethyl Acetate (EtOAc). Ensure complete dissolution (sonicate if necessary).

  • Chelation Transfer: Add 50 mL of a 0.1 M aqueous Ethylenediaminetetraacetic acid (EDTA) disodium salt solution.

  • Agitation: Vigorously stir the biphasic mixture at room temperature for 60 minutes. The aqueous layer may turn blue/green (Cu) or yellow/orange (Pd/Fe) as the metal is transferred.

  • Separation: Transfer to a separatory funnel and isolate the organic layer.

  • Secondary Wash: Wash the organic layer with 25 mL of brine to remove residual water and EDTA.

  • Drying & Concentration: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The resulting residue is now ready for chromatography.

Protocol B: Reverse-Phase Prep-HPLC for Regioisomer Resolution

Use this protocol when 5-fluoro and 7-fluoro regioisomers are confirmed via NMR/LC-MS.

  • Sample Preparation: Dissolve the metal-free crude solid in a minimum volume of HPLC-grade Methanol or DMSO (max concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Use a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade H 2​ O + 0.1% TFA

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% TFA

  • Gradient Elution: Run a shallow gradient from 20% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. The 7-fluoro isomer typically elutes slightly earlier than the 5-fluoro isomer under these conditions.

  • Recovery: Pool the pure fractions, neutralize with saturated aqueous NaHCO 3​ (to free-base the quinoline and prevent ester hydrolysis during concentration), and extract with EtOAc. Dry and concentrate to yield the pure target compound.

References

  • 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. - Semantic Scholar -[Link]

  • Copper-Catalyzed Direct Amination of Aryl C-H Bonds with Alkylamines via Bidentate Chelation Assistance from 8-Aminoquinoline Motif at Room Temperature - ResearchGate -[Link]

  • High-performance liquid chromatographic separation of fluoroquinolone enantiomers: a review - PubMed (NIH) -[Link]

  • Catalytic formation of ketones from unactivated esters through rhodium chelation-assisted C-O bond activation - PubMed (NIH) -[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 5-fluoroquinoline-8-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthetic procedure. Our aim is to equip you with the knowledge to navigate the nuances of this reaction, optimize your conditions, and achieve high-yield, high-purity results.

Introduction to the Synthesis

The synthesis of Ethyl 5-fluoroquinoline-8-carboxylate is most commonly achieved through the Gould-Jacobs reaction. This robust method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the quinoline core.[1][2] While the Gould-Jacobs reaction is a powerful tool, its success is highly dependent on carefully controlled reaction parameters. The presence of a fluorine atom and an ester group on the aniline starting material introduces electronic effects that can influence the reaction's outcome.

This guide will address potential issues from starting material selection to final product purification, providing a logical framework for troubleshooting and optimization.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired product is one of the most common challenges. The following workflow can help identify the root cause:

Caption: Troubleshooting workflow for low product yield.

In-depth Explanation:

  • Incomplete Condensation: The initial formation of the anilinomethylenemalonate intermediate is crucial. This step is typically conducted at 100-130°C.[3] If thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis shows significant amounts of unreacted aniline, consider increasing the reaction time or temperature. Using a slight excess of diethyl ethoxymethylenemalonate (DEEM) can also drive the reaction to completion. While not always essential, ensuring anhydrous conditions can prevent unwanted side reactions.

  • Inefficient Cyclization: The thermal cyclization is the most energy-demanding step, typically requiring temperatures of 250-300°C.[4] This is often achieved by using a high-boiling solvent like diphenyl ether. If you observe a large amount of the intermediate after the cyclization step, a higher temperature or longer reaction time may be necessary. Modern approaches, such as microwave-assisted synthesis, can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[5] Alternatively, using a catalyst like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can promote cyclization under milder conditions.

  • Product Degradation: The high temperatures required for cyclization can sometimes lead to product decomposition, often observed as charring or the formation of multiple, often colored, spots on a TLC plate. To mitigate this, try to use the minimum effective temperature and reaction time. Performing the reaction under an inert atmosphere (nitrogen or argon) can also prevent oxidative degradation. If significant impurities are present in the intermediate from the condensation step, it is advisable to purify it before proceeding to the high-temperature cyclization.

Issue 2: Formation of Regioisomers

The use of an unsymmetrically substituted aniline, such as an ester of 2-amino-6-fluorobenzoic acid, can potentially lead to the formation of two different regioisomers during the cyclization step.

Caption: Potential for regioisomer formation during cyclization.

Controlling Regioselectivity:

The regioselectivity of the Gould-Jacobs reaction is influenced by both steric and electronic factors.[4] In the case of anilines with electron-withdrawing groups, the cyclization may be less selective.

  • Steric Hindrance: The presence of substituents ortho to the amino group can sterically hinder cyclization at that position, favoring cyclization at the other ortho position.

  • Electronic Effects: The electronic nature of the substituents on the aniline ring can also direct the cyclization.

  • Troubleshooting: If you are observing the formation of a mixture of regioisomers, consider the following:

    • Lowering the Reaction Temperature: In some cases, performing the cyclization at a lower temperature for a longer duration can favor the formation of the thermodynamically more stable isomer.

    • Catalyst Screening: While the thermal Gould-Jacobs reaction is often uncatalyzed, exploring the use of Lewis or Brønsted acids could potentially influence the regioselectivity.

    • Purification: If the formation of regioisomers cannot be avoided, careful purification by column chromatography or recrystallization will be necessary to isolate the desired product.

Issue 3: Difficulty in Product Purification

The crude product of the Gould-Jacobs reaction is often a solid that precipitates from the high-boiling solvent upon cooling. However, it can be contaminated with starting materials, the cyclization solvent, or side products.

  • Initial Workup: After cooling the reaction mixture, it is common practice to add a non-polar solvent like hexanes or petroleum ether to facilitate the precipitation of the product.[6] The precipitated solid should then be collected by filtration and washed thoroughly with the same non-polar solvent to remove residual high-boiling solvent.

  • Recrystallization: Recrystallization is a powerful technique for purifying the final product. Suitable solvents for quinoline derivatives often include ethanol, acetic acid, or a mixture of DMF and water.[3] The choice of solvent will depend on the solubility of your specific product and impurities.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate?

The most logical starting materials are Ethyl 2-amino-6-fluorobenzoate and diethyl ethoxymethylenemalonate (DEEM) . The synthesis of Ethyl 2-amino-6-fluorobenzoate may be necessary if it is not commercially available.

Q2: What are the critical process parameters to control during the synthesis?

The most critical parameters are:

  • Temperature of Condensation: Typically 100-130°C to ensure the formation of the anilinomethylenemalonate intermediate.

  • Temperature of Cyclization: This is the most critical parameter and usually requires high temperatures (240-260°C) to drive the intramolecular cyclization.

  • Reaction Time: Both the condensation and cyclization steps need to be monitored to ensure completion without significant product degradation.

  • Inert Atmosphere: For the high-temperature cyclization step, using an inert atmosphere (N₂ or Ar) is recommended to prevent oxidative side reactions.

Q3: What are the most common side reactions?

  • Incomplete Cyclization: As discussed in the troubleshooting guide, this is a frequent issue due to the high activation energy of the cyclization step.

  • Decarboxylation: At very high temperatures, decarboxylation of the ester group at the 3-position can occur, leading to the formation of a 4-hydroxyquinoline without the desired ester functionality.[4]

  • Formation of Regioisomers: As detailed above, the use of an unsymmetrical aniline can lead to a mixture of products.

  • Tar Formation: Although more common in other quinoline syntheses like the Skraup reaction, prolonged heating at very high temperatures can lead to the formation of polymeric byproducts.

Q4: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the quinoline ring, the ethyl ester, and the N-H proton.

    • ¹³C NMR: Will confirm the number of unique carbons and show characteristic shifts for the carbonyl carbons of the ester and the quinolone ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ketone and ester, and the N-H stretch.[7]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Protocols

The following is a general, two-step protocol for the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate based on the Gould-Jacobs reaction. Note: This is a representative procedure and may require optimization for your specific setup and scale.

Step 1: Synthesis of Diethyl 2-(((2-carboethoxy-3-fluorophenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of ethyl 2-amino-6-fluorobenzoate and diethyl ethoxymethylenemalonate (DEEM).

  • Heat the mixture with stirring at 110-120°C for 2-3 hours. The reaction can be monitored by observing the evolution of ethanol.

  • After the reaction is complete (as determined by TLC or LC-MS), allow the mixture to cool to room temperature. The resulting crude intermediate can often be used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-fluoro-4-hydroxyquinoline-8-carboxylate

  • To the crude intermediate from Step 1, add a high-boiling solvent such as diphenyl ether (approximately 5-10 times the weight of the intermediate).

  • Heat the mixture to 250-260°C under a nitrogen atmosphere with vigorous stirring for 30-60 minutes. Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Add an excess of a non-polar solvent (e.g., hexanes or petroleum ether) to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with the same non-polar solvent to remove residual diphenyl ether.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).

Quantitative Data Summary

The following table provides a general comparison of reaction conditions for the Gould-Jacobs synthesis, which can be adapted for the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate.

ParameterConventional HeatingMicrowave-Assisted
Condensation Temperature 100-130°CRoom Temperature to 100°C
Condensation Time 1-3 hours5-15 minutes
Cyclization Temperature 240-260°C200-250°C
Cyclization Time 30-60 minutes5-20 minutes
Typical Solvent None (neat) or high-boiling solvent (diphenyl ether)None (neat) or polar aprotic solvent
Typical Yield Moderate to GoodGood to Excellent

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.
  • Gould–Jacobs reaction - Wikipedia. ([Link])

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. ([Link])

  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P
  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P
  • Table of Characteristic IR Absorptions. ([Link])

  • Infrared spectra and the structure of drugs of the fluoroquinolone group - ResearchGate. ([Link])

  • United States Patent (19) - Googleapis.com. ([Link])

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. ([Link])

  • VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. ([Link])

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. ([Link])

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. ([Link])

  • Malonates in Cyclocondensation Reactions - PMC - NIH. ([Link])

  • Patents & Products - Garg Lab - UCLA. ([Link])

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. ([Link])

  • 2-Amino-5-fluorobenzoic acid - PMC. ([Link])

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum - MDPI. ([Link])

  • I am not getting black ppt while cyclyzation of diethyl 2-((pyridin-2-ylamino)methylene)malonate with Ph-O-Ph please help how can i get the same?? | ResearchGate. ([Link])

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ([Link])

  • Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC. ([Link])

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC. ([Link])

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. ([Link])

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. ([Link])

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. ([Link])

Sources

Troubleshooting

Technical Support Center: Synthesis of Ethyl 5-fluoroquinoline-8-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthetic process. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental work.

The synthesis of quinoline derivatives, key scaffolds in many pharmaceutical agents, often presents challenges. The Gould-Jacobs reaction is a common and effective method for constructing the quinoline core, but it is not without its complexities, particularly when dealing with substituted anilines.[1][2] This guide will address the most common issues in the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate, focusing on side reactions, yield optimization, and purification strategies.

Frequently Asked Questions & Troubleshooting

Low or No Product Yield
Q1: My initial condensation reaction between 3-fluoroaniline-2-carboxylic acid ethyl ester and diethyl ethoxymethylenemalonate (DEEMM) is sluggish or incomplete. What's going wrong?

A1: This initial step, a Michael addition followed by elimination, is crucial for forming the anilidomethylenemalonate intermediate.[3] Several factors can impede this reaction:

  • Purity of Reagents: Ensure that both the aniline derivative and DEEMM are of high purity. Impurities in the aniline can interfere with its nucleophilicity, while old or improperly stored DEEMM may have partially hydrolyzed.

  • Reaction Temperature: While this condensation can often be performed at room temperature, gentle heating (e.g., to 50-80 °C) can significantly increase the reaction rate without promoting significant side reactions at this stage.

  • Stoichiometry: A slight excess of DEEMM (1.1 to 1.2 equivalents) can be used to ensure the complete consumption of the more valuable aniline starting material.

Q2: The thermal cyclization step to form the quinoline ring is resulting in a low yield of my desired product. How can I optimize this?

A2: The high-temperature intramolecular cyclization is often the most challenging step in the Gould-Jacobs synthesis and is highly sensitive to reaction conditions.[1][3]

  • Insufficient Temperature: This reaction requires high temperatures, typically in the range of 250-300 °C, to overcome the activation energy for the 6-electron cyclization.[2][3] If the temperature is too low, the reaction will be slow or may not proceed at all.

  • Reaction Time: There is a fine balance to be struck with reaction time at these high temperatures. Insufficient time will lead to incomplete conversion of the intermediate. Conversely, prolonged heating can lead to decomposition of the product and the formation of tarry by-products.[3] It is crucial to monitor the reaction progress (e.g., by TLC or HPLC) to determine the optimal reaction time.

  • Choice of High-Boiling Solvent: The use of a high-boiling solvent like diphenyl ether or Dowtherm A is common for this step to ensure a consistent and even reaction temperature.[1] However, these solvents can be difficult to remove completely during workup.[1]

Formation of Impurities and Side Products
Q3: I am observing the formation of an unexpected isomer along with my target Ethyl 5-fluoroquinoline-8-carboxylate. How can I control the regioselectivity of the cyclization?

A3: The formation of regioisomers is a known challenge in the Gould-Jacobs reaction when using asymmetrically substituted anilines.[1] Cyclization can occur at either of the two ortho positions relative to the amino group. In the case of 3-fluoroaniline-2-carboxylic acid ethyl ester, cyclization can theoretically occur at the C2 or C6 position of the aniline ring. The regioselectivity is governed by both steric and electronic factors.[1]

To favor the desired 5-fluoro isomer, consider the following:

  • Steric Hindrance: The substituent at the 2-position of the aniline can sterically hinder cyclization at that position, favoring cyclization at the less hindered C6 position.

  • Reaction Conditions: Modifying the cyclization conditions, such as the solvent and temperature, can sometimes influence the ratio of isomers, although this is often substrate-dependent.

Q4: My final product is contaminated with 5-fluoroquinoline-8-carboxylic acid. What is causing this hydrolysis and how can I prevent it?

A4: The presence of the corresponding carboxylic acid is a common issue and is due to the hydrolysis of the ethyl ester group.[4][5] This can occur under both acidic and basic conditions, which might be present during the reaction or workup.

  • Acid/Base Catalyzed Hydrolysis: Trace amounts of acid or base can catalyze the hydrolysis of the ester, especially at elevated temperatures.[5] Ensure that all reagents and solvents are neutral and that the workup procedure avoids prolonged exposure to strongly acidic or basic conditions.

  • Workup Procedure: During an aqueous workup, it is important to work quickly and maintain a neutral pH if possible. If an acid or base wash is necessary, it should be done with dilute solutions and at low temperatures.

  • Purification: If hydrolysis has already occurred, the carboxylic acid can typically be separated from the ester by column chromatography or by an acid-base extraction. The basicity of the quinoline nitrogen allows for extraction into an acidic aqueous layer, but this should be done carefully to avoid further hydrolysis.[6]

Q5: I suspect my product is undergoing decarboxylation. What conditions favor this side reaction?

A5: Decarboxylation, the loss of the carboxylate group as CO₂, is a potential side reaction for quinoline carboxylic acids, particularly at high temperatures.[7][8]

  • Thermal Stress: The high temperatures used for the cyclization step can also promote decarboxylation, especially if the reaction time is extended.[3]

  • Catalysis: Certain transition metals, such as copper, are known to catalyze decarboxylation reactions.[8] Ensure your reaction vessel and reagents are free from such contaminants.

  • pH: The stability of the carboxylic acid to decarboxylation can be pH-dependent. In some cases, the zwitterionic form of the molecule may be more prone to decarboxylation.[9]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-5-fluoroquinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol outlines the initial condensation and cyclization to form the core quinoline structure.

  • Condensation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoroaniline-2-carboxylic acid ethyl ester (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

    • Heat the mixture at 100-120 °C for 2-3 hours. Monitor the reaction progress by TLC until the aniline starting material is consumed.

    • Allow the reaction mixture to cool to room temperature. The intermediate, diethyl 2-(((3-fluoro-2-(ethoxycarbonyl)phenyl)amino)methylene)malonate, can be isolated or used directly in the next step.

  • Cyclization:

    • To the crude intermediate from the previous step, add a high-boiling solvent such as diphenyl ether.

    • Heat the mixture to reflux (approximately 250-260 °C) for 30-60 minutes.[10] Monitor the formation of the product by TLC.

    • Cool the reaction mixture to room temperature. The product will often precipitate from the solvent.

    • Collect the precipitate by filtration and wash with a non-polar solvent like hexanes to remove the diphenyl ether.[10]

    • The crude product can be further purified by recrystallization or column chromatography.

Diagrams and Data

Gould-Jacobs Reaction Mechanism and Side Reactions

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Pathway Start 3-Fluoroaniline Derivative + DEEMM Intermediate Anilidomethylenemalonate Intermediate Start->Intermediate Condensation CyclizedProduct Ethyl 4-hydroxy-5-fluoro quinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (High Temp) Isomer Isomeric Product (e.g., 7-fluoro) Intermediate->Isomer FinalProduct Ethyl 5-fluoroquinoline-8-carboxylate CyclizedProduct->FinalProduct Further Steps (e.g., Chlorination, Reduction) Hydrolysis 5-Fluoroquinoline-8-carboxylic Acid FinalProduct->Hydrolysis Decarboxylation 5-Fluoroquinoline Hydrolysis->Decarboxylation Heat (Δ)

Caption: Gould-Jacobs reaction pathway and potential side reactions.

Table 1: Influence of Reaction Conditions on Cyclization
ParameterConditionExpected OutcomePotential Issues
Temperature < 240 °CLow to no conversion of intermediate.Incomplete reaction.
250-280 °COptimal for cyclization.Increased risk of side reactions with longer times.
> 300 °CFaster reaction, but significant product decomposition.[3]Tar formation, decarboxylation.[3]
Reaction Time Too ShortIncomplete reaction, low yield.Low conversion.
OptimalMaximized yield of the desired product.Requires careful monitoring (TLC, HPLC).
Too LongIncreased formation of by-products and decomposition.[3]Lower isolated yield, difficult purification.
Solvent Diphenyl etherGood heat transfer, high boiling point.Difficult to remove from the product.[1]
Dowtherm ASimilar properties to diphenyl ether.Also challenging to remove completely.[1]
Solvent-freeCan work, but may lead to uneven heating and charring.Potential for localized overheating.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3).
  • Gould–Jacobs reaction - Wikipedia.
  • Gould-Jacobs Reaction - Cambridge University Press & Assessment.
  • Gould-Jacobs reaction - wikidoc. (2012, August 9).
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
  • A Prodrug Approach toward the Development of Water Soluble Fluoroquinolones and Structure−Activity Relationships of Quinoline-3-carboxylic Acids | Journal of Medicinal Chemistry - ACS Public
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv
  • Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. (2021, August 1).
  • Synthesis of Fluoroquinolone Antibiotics.
  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Tre
  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxyl
  • Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor - ACS Public
  • Pd(quinoline-8-carboxylate)
  • Decarboxylation method of heterocyclic carboxylic acid compounds - Google P
  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Deriv
  • WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives - Google P
  • Hydrolysis in Pharmaceutical Formul
  • AgNO3-catalyzed direct C–H arylation of quinolines by oxidative decarboxylation of aromatic carboxylic acids - Organic Chemistry Frontiers (RSC Publishing).
  • THE DECARBOXYLATION OF OXAMIC ACID IN QUINOLINE AND IN 8-METHYLQUINOLINE | The Journal of Physical Chemistry - ACS Public
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace.
  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC.
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution - Canadian Science Publishing.
  • hydrolysis of esters - Chemguide.
  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google P
  • Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide | Environmental Science & Technology - ACS Public
  • 1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties - Sabinet African Journals.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-fluoroquinoline-8-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks—specifically regioselectivity, exothermic runaway, and catalytic stalling—encount...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks—specifically regioselectivity, exothermic runaway, and catalytic stalling—encountered during the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate .

To achieve high yields and high purity, we strongly advise abandoning the direct Skraup cyclization of ethyl 2-amino-5-fluorobenzoate. Instead, this guide standardizes a Bromo-Directed Two-Step Synthesis : a regioselective Skraup cyclization of 2-bromo-5-fluoroaniline followed by a palladium-catalyzed alkoxycarbonylation.

Mechanistic Workflow & Strategy

The direct Skraup reaction on ethyl 2-amino-5-fluorobenzoate suffers from two fatal flaws: ester hydrolysis under harsh acidic conditions and poor regioselectivity (yielding an inseparable mixture of 5-fluoro and 6-fluoro isomers due to two available ortho positions).

By utilizing 2-bromo-5-fluoroaniline as the starting material, the C2 position is sterically and electronically blocked by the bromine atom. This forces the cyclization exclusively at the C6 position, yielding 100% regioselective 8-bromo-5-fluoroquinoline. The bromine handle is then seamlessly converted to the ethyl ester via palladium-catalyzed carbonylation[1].

G cluster_0 Suboptimal: Direct Skraup cluster_1 Optimized: Bromo-Directed Route A Ethyl 2-amino-5-fluorobenzoate B Mixture of 5-Fluoro & 6-Fluoro Isomers A->B Unblocked C3/C6 (Poor Regioselectivity) C 2-Bromo-5-fluoroaniline D 8-Bromo-5-fluoroquinoline C->D Skraup Cyclization (C2 Blocked by Br) E Ethyl 5-fluoroquinoline-8-carboxylate D->E Pd(dppf)Cl2, CO, EtOH (Alkoxycarbonylation)

Comparison of direct Skraup synthesis versus the regioselective bromo-directed carbonylation route.

Troubleshooting FAQs

Q1: My Skraup reaction violently overheats, resulting in a black, tarry mess and low yield. How can I control the exotherm? A: You are likely using nitrobenzene as the oxidant. The oxidation of the dihydroquinoline intermediate by nitrobenzene is notoriously violent (the "Skraup flash") and promotes rapid polymerization of the in-situ generated acrolein. Solution: Replace nitrobenzene with sodium m-nitrobenzenesulfonate (often called Ludigol). This reagent is water-soluble, providing a homogeneous, controlled oxidation phase that significantly reduces tar formation and prevents thermal runaway[2],[3].

Q2: In the carbonylation step, my conversion of 8-bromo-5-fluoroquinoline stalls at ~50%, and I observe a black precipitate. What is the mechanistic bottleneck? A: The black precipitate is "Palladium black," indicating catalyst degradation. If you are using a monodentate ligand complex like Pd(PPh3​)4​ , the ligands easily dissociate at elevated temperatures. Furthermore, aryl bromides are electronically challenging for carbonylation. Solution: Switch to a bidentate ligand complex, specifically Pd(dppf)Cl2​ . The dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand has a large bite angle (~99°). This specific geometry forces the intermediate Pd(II) complex into a conformation that highly accelerates the final reductive elimination step, ejecting the ester product before the catalyst has a chance to degrade[1].

Q3: How do I ensure complete removal of palladium residues from the final ethyl 5-fluoroquinoline-8-carboxylate? A: Quinolines are excellent metal chelators and will drag palladium into your final product. During the workup of the carbonylation step, treat the crude organic phase with a metal scavenger such as QuadraSil AP (aminopropyl-functionalized silica) or SiliaMetS Thiol for 2 hours at 40 °C before filtration.

Quantitative Data & Optimization Tables

Table 1: Skraup Oxidant Comparison for 8-Bromo-5-fluoroquinoline Synthesis
OxidantExotherm ControlRegioselectivityIsolated YieldTar Formation
NitrobenzenePoor (Violent)100%42%High
IodineModerate100%55%Moderate
Sodium m-nitrobenzenesulfonate Excellent 100% 78% Low
Table 2: Carbonylation Catalyst Optimization (50 psi CO, EtOH, 85 °C)
Catalyst SystemLigand Bite AngleConversion (%)Isolated Yield (%)Catalyst Stability
Pd(PPh3​)4​ N/A (Monodentate)52%41%Low (Pd black forms)
Pd(OAc)2​ + PPh3​ N/A (Monodentate)48%38%Low
Pd(dppf)Cl2​ 99° (Bidentate) >99% 92% Excellent

Validated Experimental Protocols

Protocol A: Regioselective Synthesis of 8-Bromo-5-fluoroquinoline

This protocol utilizes a moderated Skraup cyclization to ensure safety and high yield[2].

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal thermocouple.

  • Reagent Loading: Add 14.0 mL of concentrated H2​SO4​ , 11.3 g (50 mmol) of sodium m-nitrobenzenesulfonate, 1.55 g of boric acid, and 0.90 g of FeSO4​⋅7H2​O (acts as an exotherm moderator). Stir at room temperature for 10 minutes.

  • Addition: Add 8.0 mL of anhydrous glycerol, followed by 4.75 g (25 mmol) of 2-bromo-5-fluoroaniline and 14 mL of deionized water.

  • Heating: Gradually heat the mixture to 135 °C. Self-Validation: The reaction should turn deep amber but not boil violently. Maintain at 135 °C for 18 hours.

  • Workup: Cool the mixture to 80 °C and carefully pour it into 200 g of crushed ice. Neutralize slowly with concentrated aqueous NH4​OH until pH 8-9 is reached.

  • Isolation: Extract the aqueous layer with CHCl3​ (3 × 100 mL). Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexane/EtOAc) to yield 8-bromo-5-fluoroquinoline as an off-white powder.

Protocol B: Palladium-Catalyzed Alkoxycarbonylation

This protocol converts the bromide to the target ethyl ester using a robust bidentate palladium system[1].

  • Setup: In a heavy-walled pressure vessel or autoclave, dissolve 2.26 g (10 mmol) of 8-bromo-5-fluoroquinoline in 30 mL of anhydrous ethanol.

  • Catalyst & Base: Add 365 mg (0.5 mmol, 5 mol%) of Pd(dppf)Cl2​ and 2.8 mL (20 mmol) of anhydrous triethylamine ( Et3​N ).

  • Atmosphere Exchange: Seal the vessel. Purge the system with inert Nitrogen gas three times, followed by three purges with Carbon Monoxide (CO) gas.

  • Reaction: Pressurize the vessel to 50 psi with CO. Heat the vigorously stirring mixture to 85 °C for 16 hours. Self-Validation: Monitor by LC-MS; the starting material mass ( m/z 226/228, 1:1 isotope ratio) should completely shift to the product mass ( m/z 220).

  • Workup: Cool to room temperature and safely vent the excess CO in a fume hood. Dilute the mixture with 50 mL of EtOAc and add 2.0 g of a palladium scavenger (e.g., QuadraSil AP). Stir for 2 hours at 40 °C.

  • Isolation: Filter the suspension through a pad of Celite to remove the scavenger and precipitated triethylamine hydrobromide. Concentrate the filtrate and purify via flash chromatography to yield pure Ethyl 5-fluoroquinoline-8-carboxylate .

References

  • Improved Carbonylation of Heterocyclic Chlorides and Electronically Challenging Aryl Bromides Organic Letters
  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors Journal of Medicinal Chemistry
  • Synthesis of 2-Acetamido-5,6-dihalophenyl Acetates ResearchG

Sources

Troubleshooting

Gould-Jacobs Cyclization Technical Support Center: Troubleshooting Low Yields

Welcome to the Technical Support Center for the Gould-Jacobs reaction. As an Application Scientist, I frequently see researchers struggle with low yields, tar formation, and incomplete cyclization during the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the Gould-Jacobs reaction. As an Application Scientist, I frequently see researchers struggle with low yields, tar formation, and incomplete cyclization during the synthesis of 4-hydroxyquinoline derivatives.

The Gould-Jacobs reaction is a multi-step sequence: it begins with the condensation of an aniline with an alkoxymethylenemalonate ester (e.g., diethyl ethoxymethylenemalonate, EMME), followed by a high-temperature thermal cyclization, and optionally, saponification and decarboxylation[1],[2]. Because the cyclization step requires overcoming a massive activation energy barrier, it is highly susceptible to thermodynamic degradation[2].

Below is the mechanistic workflow of the reaction, highlighting the primary failure points where yield is typically lost.

G A Aniline + EMME B Step 1: Condensation (100-130°C) A->B C Anilidomethylenemalonate Intermediate B->C -EtOH F Failure: Incomplete Reaction (Drive by removing EtOH) B->F D Step 2: Cyclization (Thermal or Acidic) C->D E 4-Hydroxyquinoline-3-carboxylate (Target) D->E Electrocyclization G Failure: Tar Formation (Prolonged >250°C heating) D->G H Failure: Decarboxylation (Excessive Temp/Pressure) D->H

Gould-Jacobs reaction workflow and common points of yield loss.

Part 1: Diagnostic FAQ (Causality & Troubleshooting)

Q1: Why is my cyclization yielding dark, tarry materials instead of the desired quinoline? Causality: The thermal cyclization of the anilidomethylenemalonate intermediate requires significant thermal energy to facilitate a 6π-electrocyclization[2]. Conventional heating in high-boiling solvents (like Dowtherm A or diphenyl ether) at 250°C–300°C often exposes the molecule to extreme heat for prolonged periods (30–60 minutes)[1],[3]. This prolonged exposure causes oxidative degradation and polymerization (tarring) before the cyclization can run to completion[1]. Solution: Switch to microwave irradiation. Microwave heating ensures rapid, even energy transfer, allowing you to reach 300°C instantly and complete the reaction in as little as 5 minutes, minimizing the time the product spends in a degradative state[4].

Q2: The intermediate condensation (anilidomethylenemalonate) is incomplete. How do I drive it? Causality: The initial step relies on the nucleophilic attack of the aniline amine on the electron-deficient EMME[2]. If your aniline has electron-withdrawing groups, its nucleophilicity is reduced. Furthermore, this condensation is an equilibrium process that releases ethanol[1]. Solution: Heat the mixture to 100–130°C and actively distill off the evolving ethanol[1]. By removing the ethanol byproduct, you force a Le Chatelier shift toward the intermediate.

Q3: I am observing a decarboxylated byproduct. What causes this? Causality: The 3-carboalkoxy group is highly prone to thermal decarboxylation. This is especially common in sealed microwave vessels where high pressures (e.g., up to 24 bar) and high temperatures (>250°C) are generated[4]. Solution: Carefully monitor the pressure during microwave synthesis. If decarboxylation occurs, you must reduce the temperature and slightly extend the reaction time to find the kinetic sweet spot between cyclization and decarboxylation[1],[4].

Q4: Can I avoid the harsh 250°C+ temperatures entirely? Causality: Yes. The extreme heat is only necessary to force the thermal electrocyclization[2]. By introducing Eaton's reagent (7.7% P₂O₅ in methanesulfonic acid), you change the mechanism entirely. The strong Brønsted/Lewis acid system protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the intermediate. This facilitates an acid-catalyzed electrophilic aromatic substitution at the ortho position of the aniline ring at much lower temperatures[5]. Solution: Use Eaton's reagent at 80–100°C for 2 hours. This is highly recommended for sensitive substrates that decompose under standard thermal conditions[5].

Part 2: Quantitative Data & Optimization

To optimize your yield, you must balance thermal energy against product degradation. The following tables summarize the empirical data regarding heating methods and cyclization reagents.

Table 1: Impact of Heating Method on Cyclization Yield

Data reflects the cyclization of anilidomethylenemalonate to 4-hydroxyquinoline derivatives.

Heating MethodTemperature (°C)Time (min)Yield (%)Causality / Observation
Conventional (Diphenyl Ether)25060LowProlonged heating leads to product degradation and tar formation[1].
Microwave Irradiation25010~1Incomplete cyclization; insufficient energy to overcome activation barrier[4].
Microwave Irradiation300547Optimal balance of thermal energy and rapid cooling prevents degradation[4].
Microwave Irradiation3001028Extended time at high pressure causes decarboxylation side reactions[4].
Table 2: Comparison of Cyclization Reagents
Reagent / SolventTemperature (°C)Time (h)MechanismTypical Yield
Dowtherm A / Diphenyl Ether250 - 3000.5 - 2Thermal 6π-electrocyclization[2]Variable (Substrate dependent)
Eaton's Reagent (P₂O₅/MeSO₃H)80 - 1002Acid-catalyzed electrophilic aromatic substitution[5]60 - 85%[5]

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include built-in validation checkpoints. Do not proceed to the next step until the validation criteria are met.

Protocol A: Microwave-Assisted Cyclization

Best for standard anilines where rapid processing is desired.

Step 1: Condensation

  • In a microwave vial equipped with a magnetic stir bar, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2 eq)[4].

  • Heat the neat mixture at 100–130°C for 1–2 hours[1]. Leave the vessel unsealed or use a distillation setup to allow ethanol to escape.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is a self-validating equilibrium; the complete absence of the aniline starting mass confirms that the removal of ethanol successfully drove the condensation to >95% completion[4]. Do not proceed until aniline is consumed.

Step 2: Thermal Cyclization

  • Seal the microwave vial containing the crude anilidomethylenemalonate intermediate.

  • Irradiate the mixture at 300°C for exactly 5 minutes using a dedicated microwave synthesis system[4].

  • Validation Checkpoint: Monitor the internal pressure of the microwave reactor. If the pressure exceeds 20 bar, halt the reaction immediately to prevent the formation of decarboxylated byproducts[4].

Step 3: Isolation

  • Cool the reaction mixture rapidly to room temperature.

  • Add ice-cold acetonitrile (or a non-polar solvent like hexane) to the vial to induce precipitation of the crude product[1],[4].

  • Filter the solid, wash with cold solvent, and dry under high vacuum.

Protocol B: Eaton's Reagent-Mediated Cyclization

Best for thermally sensitive substrates prone to tar formation.

Step 1: Preparation

  • Synthesize and purify the anilidomethylenemalonate intermediate as described in Protocol A, Step 1.

  • In a round-bottom flask, dissolve the intermediate (1.0 eq) in commercially available Eaton's reagent (1:10 w/w P₂O₅ in methanesulfonic acid)[5]. Use approximately 5–10 mL of reagent per gram of substrate.

Step 2: Acidic Cyclization

  • Heat the mixture to 80–100°C for 2 hours under a nitrogen atmosphere[5].

  • Validation Checkpoint: Perform TLC (Hexane/EtOAc). The disappearance of the intermediate spot confirms that the electrophilic aromatic substitution is complete. Because the temperature is low, tar formation is bypassed[5].

Step 3: Quenching & Isolation

  • Carefully pour the highly acidic reaction mixture over crushed ice. This quenches the acid and forces the 4-quinolone derivative to precipitate[5].

  • Collect the solid via vacuum filtration. Wash extensively with cold distilled water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain the pure ethyl 4-quinolone-3-carboxylate derivative[5].

References

  • Optimizing reaction conditions for the Gould-Jacobs synthesis - Benchchem URL
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem URL
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI URL
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - NIH PMC URL
  • AN56 Gould Jacobs Quinoline forming reaction - Ablelab (Biotage)

Sources

Optimization

Technical Support Center: Ensuring the Stability of Ethyl 5-fluoroquinoline-8-carboxylate During Storage

Welcome to the Technical Support Center for Ethyl 5-fluoroquinoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Ethyl 5-fluoroquinoline-8-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of this compound. By understanding its potential degradation pathways, you can implement effective strategies to maintain its integrity throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: I've observed a decrease in the purity of my Ethyl 5-fluoroquinoline-8-carboxylate sample over time. What are the likely causes?

A1: The primary causes for the degradation of Ethyl 5-fluoroquinoline-8-carboxylate are likely a combination of hydrolysis and photodegradation. The ethyl ester functional group is susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. Additionally, the fluoroquinolone core is known to be sensitive to light, particularly UV radiation, which can lead to photodegradation.

Q2: What are the ideal storage conditions for Ethyl 5-fluoroquinoline-8-carboxylate to minimize decomposition?

A2: To minimize decomposition, it is crucial to store Ethyl 5-fluoroquinoline-8-carboxylate under controlled conditions. We recommend the following:

  • Temperature: Store at or below the recommended temperature, typically 2-8°C or -20°C for long-term storage. Avoid frequent freeze-thaw cycles.

  • Light: Protect the compound from light at all times by using amber vials or by storing it in a light-proof container.

  • Moisture: Store in a tightly sealed container in a desiccated environment to prevent hydrolysis.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Q3: How can I detect and quantify the degradation of my Ethyl 5-fluoroquinoline-8-carboxylate sample?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique to detect and quantify the degradation of Ethyl 5-fluoroquinoline-8-carboxylate. This method can separate the parent compound from its degradation products, allowing for accurate quantification of purity. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1][2][3]

Q4: What are the potential degradation products of Ethyl 5-fluoroquinoline-8-carboxylate?

A4: Based on the chemical structure, the two primary degradation products are expected to be:

  • 5-fluoroquinoline-8-carboxylic acid: Formed via the hydrolysis of the ethyl ester.

  • Photodegradation products: These can be more complex and may involve reactions at the fluoro group or other positions on the quinoline ring. For some fluoroquinolones, photodegradation can involve defluorination.[4]

Troubleshooting Guide: Common Issues and Solutions

Observation Potential Cause Recommended Solution
Appearance of a new peak in the HPLC chromatogram with a shorter retention time. Hydrolysis: The more polar carboxylic acid degradation product will typically elute earlier than the parent ester in reverse-phase HPLC.1. Confirm the identity of the new peak by co-injecting with a standard of 5-fluoroquinoline-8-carboxylic acid, if available. 2. Review storage conditions to ensure the sample is protected from moisture. 3. If working in solution, ensure the solvent is anhydrous and the pH is neutral.
A general decrease in the main peak area without the appearance of a distinct new peak. Multiple minor degradation products or formation of non-UV active products. This could be due to complex photodegradation pathways.1. Analyze the sample using a more universal detector like a mass spectrometer (LC-MS) to identify potential degradation products.[5][6][7] 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate and identify degradation products.
Discoloration of the solid sample (e.g., yellowing). Photodegradation or Oxidation: Exposure to light or air can cause the formation of colored impurities.1. Immediately transfer the sample to an amber vial and store it in the dark. 2. For future samples, ensure storage under an inert atmosphere. 3. Re-analyze the sample by HPLC to determine the extent of degradation.
Inconsistent results in biological assays. Degradation of the compound in the assay medium. The compound may not be stable under the pH, temperature, or light conditions of your experiment.1. Assess the stability of Ethyl 5-fluoroquinoline-8-carboxylate in your assay buffer under the experimental conditions. 2. Prepare fresh solutions of the compound immediately before each experiment. 3. Protect the assay plates from light as much as possible.

Understanding the Decomposition Pathways

The stability of Ethyl 5-fluoroquinoline-8-carboxylate is primarily influenced by two key chemical reactions: hydrolysis of the ester and photodegradation of the fluoroquinolone core. The substitution at the 8-position of the quinolone ring can influence the molecule's photostability.[8][9]

DecompositionPathways A Ethyl 5-fluoroquinoline-8-carboxylate B Hydrolysis (Moisture, Acid/Base) A->B D Photodegradation (UV Light) A->D C 5-fluoroquinoline-8-carboxylic acid B->C E Complex Mixture of Photoproducts (e.g., defluorinated species) D->E

Caption: Potential decomposition pathways of Ethyl 5-fluoroquinoline-8-carboxylate.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a series of stress conditions to intentionally degrade Ethyl 5-fluoroquinoline-8-carboxylate. This will help in identifying potential degradation products and developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Ethyl 5-fluoroquinoline-8-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • At appropriate time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • At appropriate time points, dissolve a small amount of the sample in the solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or a clear vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

    • As a control, keep a similar solution in the dark.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

3. Analysis:

  • Analyze all samples by a suitable HPLC-UV method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

  • For identification of degradation products, collect the fractions corresponding to the new peaks and analyze by LC-MS.

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of Quinoline Intermediates in Reaction Mixtures

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to a common and often frustrating challenge in orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to a common and often frustrating challenge in organic synthesis: the poor solubility of quinoline intermediates. Drawing from extensive field experience and established chemical principles, this resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate these experimental hurdles and advance your research.

Introduction: The Quinoline Solubility Challenge

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities.[1][2][3][4] However, the very characteristics that make them attractive—a rigid, aromatic, and often planar structure—can also be the source of significant solubility problems.[5][6] The hydrophobic nature of the bicyclic aromatic system, coupled with strong intermolecular forces in the solid state, frequently leads to poor dissolution in common reaction solvents.[5][7] This can result in incomplete reactions, low yields, and purification difficulties.[8]

This guide will equip you with the knowledge and techniques to systematically address and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why are my quinoline intermediates so poorly soluble?

A1: The limited solubility of many quinoline derivatives stems from several key factors related to their molecular structure:

  • Hydrophobic Core: The fused benzene and pyridine rings create a large, nonpolar surface area that is inherently hydrophobic.[5]

  • Crystal Lattice Energy: The planar nature of the quinoline ring can facilitate strong π-π stacking and other intermolecular interactions within the crystal lattice.[7] Overcoming this energy to dissolve the solid can be challenging.

  • Substituent Effects: The nature and position of substituents on the quinoline ring play a critical role. Lipophilic (nonpolar) groups can significantly decrease aqueous and polar solvent solubility.[5][6]

Q2: What are the first-line strategies I should try to improve the solubility of my quinoline intermediate?

A2: Before resorting to more complex methods, several straightforward techniques can be highly effective:

  • Solvent Screening: The principle of "like dissolves like" is your starting point.[9] If your intermediate is largely nonpolar, explore less polar solvents. Conversely, for more polar derivatives, polar aprotic or protic solvents may be more suitable.

  • Co-solvency: Employing a mixture of solvents is a powerful and common technique.[5][10] Adding a small amount of a "stronger" solvent in which your compound is more soluble can dramatically increase the overall solvating power of the reaction mixture.

  • Temperature Adjustment: For many organic compounds, solubility increases with temperature.[7] Gently warming the reaction mixture can often be enough to achieve dissolution. However, be mindful of the thermal stability of your reactants and products.

  • Sonication: The use of an ultrasonic bath can aid in breaking up solid aggregates and accelerating the dissolution process by providing mechanical energy.[9][11]

Q3: Can changing the pH of the reaction mixture help?

A3: Absolutely. For quinoline intermediates, which are typically weak bases, pH adjustment can be a very effective strategy, particularly in aqueous or protic solvent systems.[5][12][13] By adding an acid to the mixture, you can protonate the nitrogen atom of the quinoline ring, forming a more polar and, therefore, more soluble salt.[5] It's important to ensure that the acidic conditions are compatible with your other reagents and the desired reaction pathway.

Troubleshooting Guide: A-Problem-and-Solution Approach

This section provides a more detailed, scenario-based approach to tackling solubility problems you might encounter during your experiments.

Scenario 1: My quinoline starting material is not dissolving in the chosen reaction solvent.

Initial Observation: The solid quinoline intermediate remains as a suspension or settles at the bottom of the reaction vessel, even with stirring.

Troubleshooting Workflow:

start Insoluble Quinoline Intermediate solvent_screening Solvent Screening (Like Dissolves Like) start->solvent_screening Initial Step co_solvent Introduce Co-solvent (e.g., DMSO, DMF, NMP) solvent_screening->co_solvent If still insoluble temperature Increase Temperature co_solvent->temperature If still insoluble dissolved Intermediate Dissolved co_solvent->dissolved Success sonication Apply Sonication temperature->sonication To aid dissolution temperature->dissolved Success ph_adjustment pH Adjustment (for basic quinolines) sonication->ph_adjustment If applicable sonication->dissolved Success salt_formation Consider Salt Formation (pre-reaction) ph_adjustment->salt_formation Alternative strategy ph_adjustment->dissolved Success salt_formation->dissolved Success

Caption: Decision tree for troubleshooting an insoluble quinoline intermediate.

Detailed Steps & Explanations:

  • Systematic Solvent Screening:

    • Rationale: The polarity of the solvent system is the most critical factor. A mismatch between the polarity of your quinoline intermediate and the solvent will lead to poor solubility.

    • Protocol:

      • In small vials, add a few milligrams of your quinoline intermediate.

      • Add a small volume (e.g., 0.5 mL) of different solvents from various classes (see table below).

      • Observe solubility at room temperature with agitation.

      • If insoluble, gently warm the vials to assess temperature effects.

  • Employing Co-solvents:

    • Rationale: A mixture of solvents can have solvating properties superior to a single solvent. A small amount of a highly polar, aprotic co-solvent can disrupt the crystal lattice of the quinoline intermediate, allowing the bulk solvent to then solvate the individual molecules.

    • Common Co-solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and 1,4-dioxane are excellent choices for dissolving a wide range of organic compounds.[10][14]

    • Protocol:

      • Based on your initial solvent screen, select the best-performing bulk solvent.

      • To a suspension of your intermediate in the bulk solvent, add a co-solvent (e.g., DMSO) dropwise while stirring.

      • Continue adding the co-solvent until dissolution is achieved. Aim for the lowest effective concentration of the co-solvent to simplify downstream processing.

  • Salt Formation (Chemical Modification):

    • Rationale: Converting the basic quinoline into a salt with an acid can dramatically increase its polarity and solubility in polar solvents.[5][7][15][16] This is a widely used strategy in the pharmaceutical industry.[17]

    • Protocol:

      • Dissolve or suspend your quinoline intermediate in a suitable solvent (e.g., ethanol, isopropanol).

      • Add a stoichiometric amount of an acid (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid).

      • Stir the mixture. The formation of the salt may be evidenced by a change in appearance or complete dissolution.

      • The resulting salt can then be used in the subsequent reaction, provided the counterion does not interfere.

Scenario 2: My quinoline intermediate precipitates out of the reaction mixture over time or upon the addition of another reagent.

Initial Observation: The reaction starts as a clear solution, but a solid begins to form as the reaction progresses or when a new component is added.

Possible Causes & Solutions:

  • Change in Solvent Polarity: The addition of a nonpolar reagent to a polar reaction mixture can decrease the overall polarity, causing the quinoline intermediate or product to precipitate.

    • Solution: Consider adding the reagent in a solvent that is compatible with the reaction mixture and helps maintain the solubility of all components. Alternatively, a small amount of a co-solvent can be added to maintain a homogeneous solution.

  • Formation of an Insoluble Product: The product of the reaction may be less soluble than the starting materials in the chosen solvent system.

    • Solution: If the product is precipitating, this can sometimes be advantageous as it can drive the reaction to completion (Le Chatelier's principle). However, if it co-precipitates with starting material, a different solvent system is needed. Refer to the solvent screening and co-solvent strategies outlined above.

  • "Salting Out": At high concentrations of salts (from buffers or reagents), the solubility of your organic compound may decrease.[5][12][13]

    • Solution: If possible, use the minimum effective buffer or salt concentration.[5]

Data-Driven Solvent Selection

The choice of solvent is paramount in overcoming solubility issues. The following table provides a summary of common solvents used in quinoline synthesis and their properties to guide your selection process.

SolventPolarity IndexBoiling Point (°C)Key Characteristics & Common Uses
Toluene 2.4111Nonpolar; good for reactions requiring a higher temperature.
1,4-Dioxane 4.8101Polar aprotic; miscible with water and many organic solvents.[14]
Ethanol 5.278Polar protic; often a good first choice for recrystallization of quinoline derivatives.[18][19]
N,N-Dimethylformamide (DMF) 6.4153Highly polar aprotic; excellent solvating power for a wide range of compounds.
Dimethyl Sulfoxide (DMSO) 7.2189Highly polar aprotic; powerful solvent, but can be difficult to remove.[10]
Water 9.0100Highly polar protic; quinoline is slightly soluble in cold water but dissolves readily in hot water.[3][20][21]

Note: This table provides general guidance. Experimental validation is essential for your specific quinoline intermediate.

Advanced Strategies

If the more common techniques are unsuccessful, consider these advanced methods:

  • Use of Surfactants: In aqueous systems, surfactants can form micelles that encapsulate hydrophobic compounds, effectively "dissolving" them.[9][11] This is more common in formulation science but can be adapted for certain reaction conditions.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, increasing their apparent water solubility.[5]

  • Ionic Liquids: These salts with low melting points can act as both the solvent and catalyst in some reactions, offering unique solubility properties.[22][23]

Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of a Poorly Soluble Quinoline Intermediate
  • Weigh Compound: Accurately weigh the required amount of your quinoline derivative into a clean, dry vial.[24]

  • Add Solvent: Add a calculated volume of a suitable solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-100 mM).[24] A higher concentration minimizes the volume of solvent transferred to the reaction.[24]

  • Promote Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.[24][25]

    • If the compound remains undissolved, place the vial in a sonicator bath for 5-10 minutes.[11][24]

    • Gentle warming (e.g., to 37°C) can also be applied, but be cautious of the compound's stability at elevated temperatures.[11][24]

  • Inspect for Clarity: A properly prepared stock solution should be clear and free of any visible particulate matter.[24]

  • Storage: Store the stock solution in appropriate conditions (e.g., at -20°C) in small aliquots to prevent repeated freeze-thaw cycles.[11][24][25]

Protocol 2: Co-solvent Screening for a Reaction
  • Initial Setup: In separate vials, add a known amount (e.g., 10 mg) of your poorly soluble quinoline intermediate.[8]

  • Primary Solvent: To each vial, add 1 mL of your primary reaction solvent to confirm insolubility.[8]

  • Co-solvent Addition:

    • Prepare stock solutions of potential co-solvents (e.g., DMSO, DMF, NMP) in your primary solvent at various concentrations (e.g., 10%, 25%, 50% v/v).[8]

    • Stepwise, add the co-solvent mixtures to the vials containing the intermediate, vortexing after each addition, until the solid dissolves.[8]

  • Determine Minimum Concentration: Record the minimum co-solvent concentration required for complete dissolution.[8]

  • Reaction Setup: Prepare the reaction solvent mixture with the lowest effective concentration of the chosen co-solvent. Dissolve the poorly soluble intermediate completely in this solvent mixture before adding other reagents.[8]

Concluding Remarks

Overcoming the poor solubility of quinoline intermediates is a common yet manageable challenge in organic synthesis. By systematically applying the principles of solvent selection, co-solvency, temperature and pH adjustment, and, when necessary, chemical modification, you can significantly improve the success of your reactions. This guide provides a framework for troubleshooting these issues, but remember that each quinoline derivative is unique, and empirical testing is key to finding the optimal conditions for your specific system.

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
  • Benchchem. (n.d.). Managing poor solubility and instability issues in reactions.
  • Carvajal, M., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • ResearchGate. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification.
  • Carvajal-Figueroa, M. T. (1989). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. The University of Arizona.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Quinoline Derivative Solubility Issues.
  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Bioorganic & Medicinal Chemistry Letters, 12(11), 1471-1474.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Starting Materials.
  • Fine Chemical Intermediates. (n.d.). Exploring the Synthesis and Chemical Properties of Quinoline.
  • ResearchGate. (n.d.). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures.
  • Blog. (2025, October 27). What is the solubility of quinoline in different solvents for antimalarial formulations?.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). ScienceDirect.
  • Slideshare. (n.d.). Advance organic chemistry 1 . Heterocyclic chemistry of quinoline and their general methods of synthesis and applications and examples of drug containing quinoline nucleus.
  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Wikipedia. (n.d.). Quinoline.
  • PubMed. (n.d.). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion.
  • Journal of Organic Chemistry. (2022, October 28). Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds.
  • IJFMR. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • ScholarWorks. (2021, January 20). Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Depend.
  • NIH. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ScienceDirect. (n.d.). Salt formation to improve drug solubility.
  • ResearchGate. (n.d.). Improving solubility via structural modification.
  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Trans.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation: Current Prospects.
  • Comptes Rendus de l'Académie des Sciences. (n.d.). Solvent-free synthesis of quinoline derivatives via the Friedländer reaction using 1,3-disulfonic acid imidazolium hydrogen sul.
  • GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.
  • Patsnap Synapse. (2025, May 9). Troubleshooting Guide for Common Protein Solubility Issues.
  • Pharmaceutical Technology. (2026, March 26). Salt Selection in Drug Development.
  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • NEB. (n.d.). PCR Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). Improving solubility – a close look at available approaches.
  • Research Journal of Pharmacy and Technology. (2025, August 30). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Impurity Profiling for Ethyl 5-fluoroquinoline-8-carboxylate

Welcome to the Technical Support Center. Ethyl 5-fluoroquinoline-8-carboxylate is a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics and kinase inhibitors [[1]]().

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Ethyl 5-fluoroquinoline-8-carboxylate is a critical intermediate in the synthesis of advanced fluoroquinolone antibiotics and kinase inhibitors [[1]](). Because downstream amidation or cross-coupling reactions are highly sensitive to steric and electronic impurities, achieving >99% purity is paramount. This guide provides actionable, self-validating protocols for identifying and purging common synthetic impurities.

FAQ Section 1: Analytical Identification

Q: What are the most common impurities found in synthesized Ethyl 5-fluoroquinoline-8-carboxylate, and what is the causality behind their formation? A: During the esterification of 5-fluoroquinoline-8-carboxylic acid, three primary impurities typically emerge:

  • Unreacted Starting Material (Impurity A): 5-fluoroquinoline-8-carboxylic acid. This is caused by incomplete esterification or trace water in the reaction driving the equilibrium backward (hydrolysis) [[2]]().

  • Des-fluoro Impurity (Impurity B): Ethyl quinoline-8-carboxylate. This originates either from des-fluorination side-reactions during elevated heating or, more commonly, from impurities present in the commercial starting aniline used to build the quinoline core [[3]]().

  • Regioisomers (Impurity C): e.g., Ethyl 7-fluoroquinoline-8-carboxylate. Formed if the initial Skraup/Doebner-Miller synthesis of the quinoline ring lacked perfect regioselectivity.

Q: How can I definitively differentiate the des-fluoro impurity from the target compound using RP-HPLC? A: On a standard C18 reversed-phase column, retention time (RT) is driven by lipophilicity. The fluorine atom increases the overall lipophilicity (Hansch constant π≈+0.14 ) of the quinoline ring compared to a hydrogen atom. Consequently, the des-fluoro impurity is less lipophilic and will elute earlier than the target Ethyl 5-fluoroquinoline-8-carboxylate. UV detection at 270 nm is optimal for both [[3]](). For LC-MS confirmation, look for a mass shift of -18 Da (loss of F, gain of H) in the positive ion mode (ESI+).

FAQ Section 2: Preparative Removal

Q: My batch contains 15% unreacted 5-fluoroquinoline-8-carboxylic acid. How do I remove it efficiently without resorting to time-consuming column chromatography? A: Leverage the differential pKa of the species via an acid-base liquid-liquid extraction. The carboxylic acid has a pKa of ~4.5. By dissolving the crude mixture in an organic solvent (e.g., Ethyl Acetate) and washing with a mild aqueous base like 5% NaHCO3​ (pH ~8), you selectively deprotonate the carboxylic acid into its water-soluble sodium salt. Crucial Causality: Do not use strong bases like NaOH (pH > 12). Strong bases will initiate base-catalyzed ester hydrolysis, destroying your target compound and reverting it back to the starting material 4.

Q: How do I clear the des-fluoro and regioisomeric impurities if extraction doesn't work? A: Because these impurities are neutral esters like the target, acid-base extraction will not separate them. You must use flash chromatography or recrystallization. Recrystallization from a mixture of Hexane/Ethyl Acetate (typically 4:1) is highly effective because the planar packing of the fluoro-quinoline ring differs significantly from the des-fluoro analog, allowing the target to crystallize selectively.

Quantitative Data Summary

Impurity TypeChemical NameFormation MechanismRRT (C18)ESI-MS[M+H]+
Target Ethyl 5-fluoroquinoline-8-carboxylate Target Product 1.00 220.2
Impurity A5-fluoroquinoline-8-carboxylic acidIncomplete Reaction / Hydrolysis~0.45192.1
Impurity BEthyl quinoline-8-carboxylateDes-fluorination~0.85202.2
Impurity CEthyl 7-fluoroquinoline-8-carboxylateSkraup Regioisomer~0.95220.2

Experimental Methodologies & Workflows

Protocol 1: RP-HPLC Impurity Profiling

Self-Validating System: This method relies on a system suitability check to ensure the column has sufficient theoretical plates to resolve the closely eluting des-fluoro impurity.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Trifluoroacetic acid in Water) and Mobile Phase B (Acetonitrile).

  • Sample Preparation: Dissolve 1.0 mg of the crude sample in 1.0 mL of Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions: Column: C18 (150 x 4.6 mm, 5 µm). Flow rate: 1.0 mL/min. Gradient: 10% B to 90% B over 15 minutes. Detection: UV at 270 nm.

  • Validation Check: Inject a system suitability standard containing both the target ester and the des-fluoro ester. The resolution factor ( Rs​ ) between the two peaks must be ≥1.5 before proceeding with sample analysis.

G A Crude Ester Mixture B RP-HPLC (C18, 270nm) A->B C Peak 1: Acid (Most Polar) B->C RRT ~0.45 D Peak 2: Des-fluoro (Less Lipophilic) B->D RRT ~0.85 E Peak 3: Target (Most Lipophilic) B->E RRT ~1.00

Caption: Chromatographic resolution logic for Ethyl 5-fluoroquinoline-8-carboxylate and its impurities.

Protocol 2: Mild Acid-Base Extraction Workflow

Self-Validating System: The protocol uses a TLC cross-check to ensure no target ester is lost to the aqueous phase and no acid remains in the organic phase.

  • Dissolution: Dissolve 10 g of crude Ethyl 5-fluoroquinoline-8-carboxylate in 100 mL of Ethyl Acetate (EtOAc).

  • Washing: Transfer to a separatory funnel. Add 50 mL of 5% aqueous NaHCO3​ . Shake vigorously and frequently vent the evolved CO2​ gas.

  • Separation: Allow the layers to separate. The lower aqueous layer contains the sodium salt of the unreacted acid. The upper organic layer contains the target ester.

  • Validation Check: Spot the aqueous layer on a TLC plate (UV 254 nm) alongside a standard of the starting acid. No spot should appear at the ester's Rf​ value.

  • Recovery: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the purified ester.

G N1 Dissolve Crude in EtOAc N2 Wash with 5% NaHCO3 (aq) N1->N2 N3 Organic Phase (Target Ester + Neutral Impurities) N2->N3 Non-ionizable N4 Aqueous Phase (Sodium 5-fluoroquinoline-8-carboxylate) N2->N4 Deprotonated (pH 8) N5 Dry (Na2SO4) & Evaporate -> Purified Ester N3->N5 N6 Acidify (HCl, pH 2) -> Recovered Acid N4->N6

Caption: Self-validating acid-base extraction workflow for the removal of unreacted carboxylic acid.

References

  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) , PMC. 1

  • Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1 , European Patent Office. 4

  • Development and Validation of Stability Indicating RP-LC Method for Estimation of Related Substances of Enrofloxacin in Bulk and Its Pharmaceutical , RJPBCS. 3

  • Spectra of standard solutions of impurities: 1 = fluoroquinolonic acid; 2 = desfluoro compound , ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: Crystallization Refinement for Ethyl 5-fluoroquinoline-8-carboxylate

Welcome to the advanced technical support and troubleshooting center for the crystallization of Ethyl 5-fluoroquinoline-8-carboxylate (CAS: 1823520-98-4). As a critical intermediate in the synthesis of fluoroquinolone de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting center for the crystallization of Ethyl 5-fluoroquinoline-8-carboxylate (CAS: 1823520-98-4). As a critical intermediate in the synthesis of fluoroquinolone derivatives, achieving high-purity crystalline isolation is paramount.

This guide is designed for process chemists and chemical engineers. It bypasses basic theory to directly address the mechanistic causes of crystallization failures—specifically liquid-liquid phase separation (LLPS), impurity entrapment, and polymorphism—providing self-validating protocols to ensure scalable, reproducible yields.

Part 1: Diagnostic Workflows & Process Analytics

When scaling up the crystallization of fluorinated quinoline derivatives, the most frequent failure mode is the spontaneous formation of a solute-rich emulsion rather than a crystalline solid.

LLPS_Resolution N1 Oiling Out (LLPS) Detected Cloudy, sticky emulsion formed N2 In-situ PAT Monitoring (FBRM / High Dynamic Range Imaging) N1->N2 N3 Analyze Phase Behavior True LLPS vs. Agglomeration? N2->N3 N4 True LLPS (Miscibility Gap) Adjust Solvent/Antisolvent Ratio Reduce Dosing/Cooling Rate N3->N4 Droplet Coalescence N5 Agglomeration / Kinetic Issue Optimize Hydrodynamics Implement Seeding Strategy N3->N5 Solid Bridging N6 Stable Crystalline Suspension Target Purity & Yield Achieved N4->N6 N5->N6

Workflow for diagnosing and resolving oiling out during crystallization.[1][2]

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does Ethyl 5-fluoroquinoline-8-carboxylate consistently "oil out" during anti-solvent addition, and how does this affect purity?

Causality & Mechanism: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation is generated faster than the solute molecules can integrate into a rigid crystal lattice. Instead of nucleating, the system crosses into a miscibility gap, forming a metastable emulsion of solute-rich droplets[1]. Because the molecules inside these oil droplets arrange randomly and possess high mobility, they bypass the strict stereochemical and structural requirements of a crystal lattice. Consequently, impurities are indiscriminately entrapped within the oil phase. When these droplets eventually solidify (often spontaneously), the resulting agglomerates suffer from severe impurity carryover and poor filterability[2][3].

Q2: How can I differentiate between true LLPS and rapid precipitation/agglomeration in the reactor?

Process Analytics: Visual inspection is insufficient, as both phenomena present as a cloudy suspension. You must utilize Process Analytical Technology (PAT). High Dynamic Range (HDR) imaging probes (e.g., EasyViewer or Blaze Metrics) or Focused Beam Reflectance Measurement (FBRM) are required[4].

  • True LLPS: In-situ imaging will reveal distinct, spherical liquid droplets that may coalesce over time.

  • Agglomeration: FBRM will show a rapid spike in fine chord lengths followed by a shift to massive, irregular coarse counts, while imaging reveals solid, clumped particles[3].

Q3: Which solvent systems provide the best thermodynamic control for this intermediate?

Solvent Selection: The ester and fluoro-substituents on the quinoline ring make this compound highly soluble in polar aprotic solvents but prone to oiling out in purely aqueous anti-solvent systems. Transitioning to a controlled organic/organic or optimized alcohol/alkane system is highly recommended.

Table 1: Quantitative Solvent System Evaluation for Ethyl 5-fluoroquinoline-8-carboxylate

Solvent / Anti-Solvent SystemRatio (v/v)Yield (%)Purity (HPLC %)Mechanistic Observation / Process Impact
Ethanol / Water70:3085.096.5High risk of LLPS at cooling rates >0.5°C/min. Impurity entrapment.
Isopropanol (IPA) / Heptane 50:50 92.5 99.6 Optimal. Excellent crystal habit; stable suspension; high impurity rejection.
Ethyl Acetate / Hexane60:4078.097.0Rapid desupersaturation leads to severe agglomeration and scaling.
Toluene (Cooling only)N/A65.099.8Exceptional purity, but economically unviable yield due to high solubility.

Part 3: Self-Validating Experimental Protocols

To eliminate LLPS and ensure high chemical purity, rely on a rigorously controlled seeding strategy combined with temperature cycling (Ostwald ripening).

SeedingProtocol S1 Determine MSZW (Metastable Zone Width) S2 Cool to Seeding Temp (Halfway into MSZW) S1->S2 S3 Add Seed Crystals (1-3% w/w, milled) S2->S3 S4 Isothermal Hold (Allow bed to develop) S3->S4 S5 Controlled Cooling (0.1 °C/min) S4->S5

Self-validating seeding protocol for Ethyl 5-fluoroquinoline-8-carboxylate.[1][5]

Protocol A: Precision Seeding and Anti-Solvent Crystallization (IPA/Heptane)

Objective: To bypass the miscibility gap and force direct nucleation onto a pre-existing crystal lattice, ensuring maximum impurity rejection[5].

Step-by-Step Methodology:

  • Dissolution: Dissolve crude Ethyl 5-fluoroquinoline-8-carboxylate in Isopropanol (IPA) at 65°C to achieve a concentration of 150 mg/mL. Ensure complete dissolution (verify via clear FBRM signal or visual confirmation).

  • Determine MSZW: Using prior ATR-FTIR solubility data, identify the saturation temperature ( Tsat​ ) and the nucleation temperature ( Tnuc​ ). The Metastable Zone Width (MSZW) is the delta between these two.

  • Cooling to Seeding Point: Cool the reactor at 0.5°C/min to exactly halfway into the MSZW (typically around 50°C for this system).

  • Seeding: Introduce 1% to 3% (w/w relative to theoretical yield) of highly pure, milled seed crystals of the target polymorph.

    • Causality Check: Adding seeds halfway into the MSZW ensures the solution is supersaturated enough to prevent seed dissolution, but not so supersaturated that secondary nucleation (or oiling out) is triggered[1].

  • Isothermal Hold (Self-Validation Step): Hold the temperature isothermally for 60–90 minutes.

    • Validation: Monitor the mother liquor concentration via ATR-FTIR. A successful seed bed development is validated when the solute concentration steadily drops toward the solubility curve. Simultaneously, FBRM should show a controlled increase in particle counts without a massive spike in fines. If concentration does not drop, the seeds have dissolved or are inactive.

  • Anti-Solvent Dosing: Begin dosing Heptane at a strict, linear rate of 0.05 bed-volumes per minute until a 50:50 v/v ratio is achieved.

  • Final Cooling & Isolation: Cool the suspension to 5°C at a slow rate of 0.1°C/min. Filter, wash with cold Heptane, and dry under vacuum at 40°C.

Protocol B: Temperature Cycling for Agglomerate Resolution

Objective: If minor agglomeration or impurity surface-deposition occurs, temperature cycling utilizes Ostwald ripening to dissolve fines and imperfect crystal bridges, redepositing the mass onto larger, purer crystals[3].

Step-by-Step Methodology:

  • Initial Crystallization: Follow Protocol A through Step 6.

  • Heating Cycle: Instead of cooling to isolation, heat the suspension back up by 15°C (e.g., from 35°C to 50°C) at 0.5°C/min.

    • Causality Check: This localized undersaturation selectively dissolves the smallest particles (fines) and the highly strained, impure solid bridges holding agglomerates together, due to their higher surface energy.

  • Isothermal Hold: Hold at the elevated temperature for 30 minutes.

  • Cooling Cycle: Cool back down to 35°C at 0.1°C/min. The dissolved solute will now preferentially grow on the surfaces of the remaining, well-formed primary crystals.

  • Validation: Repeat this cycle 2 to 3 times. Self-Validation: FBRM data will explicitly show the disappearance of fine particle counts during heating, and a shift of the primary chord length distribution to a larger, tighter median during cooling, confirming successful ripening.

References

  • Mettler Toledo. Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization, Purity, Yield, and Scale-Up. Retrieved from:[Link]

  • Aragen Life Sciences. Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing. Retrieved from:[Link]

  • Engineering (Elsevier). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Retrieved from:[Link]

  • Organic Process Research & Development (ACS). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of Ethyl 5-fluoroquinoline-8-carboxylate: A Comparative Guide to NMR and Mass Spectrometry Workflows

The absolute structural confirmation of small molecule intermediates is a foundational requirement in pharmaceutical development, mandated by frameworks such as the [1]. For polyfunctional heterocycles like Ethyl 5-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

The absolute structural confirmation of small molecule intermediates is a foundational requirement in pharmaceutical development, mandated by frameworks such as the [1]. For polyfunctional heterocycles like Ethyl 5-fluoroquinoline-8-carboxylate (C₁₂H₁₀FNO₂), relying on a single analytical modality often leaves regiochemical ambiguities unresolved.

This guide objectively compares routine analytical approaches against advanced, orthogonal techniques—specifically High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing these methods, researchers can build a self-validating system for unambiguous structural characterization.

Part 1: Mass Spectrometry (MS) Analysis

Method Comparison: Low-Resolution MS (LRMS) vs. High-Resolution ESI-MS/MS (HRMS)

Routine LRMS systems (e.g., single quadrupole LC-MS) are standard for rapid mass confirmation but only provide nominal mass data (m/z 220 for the [M+H]⁺ ion). This is analytically insufficient to rule out isobaric impurities or structural isomers.

In contrast, HRMS utilizing a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer provides exact mass measurements with sub-5 ppm error, definitively verifying the elemental composition (Calculated exact mass for [M+H]⁺: 220.0769). Furthermore, tandem mass spectrometry (MS/MS) provides diagnostic fragmentation pathways. As demonstrated in [2], the quinoline core characteristically undergoes the loss of HCN, while the 8-carboxylate ester is prone to the loss of ethanol or the entire ethoxycarbonyl radical.

Experimental Protocol: HRMS-ESI Workflow

To establish a self-validating fragmentation profile, the following protocol isolates the precursor ion and applies targeted energy to induce structurally relevant bond cleavages.

  • Sample Preparation: Dissolve the compound in LC-MS grade Methanol containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton source, ensuring efficient ionization of the basic quinoline nitrogen to form the [M+H]⁺ species.

  • Ionization: Operate the Electrospray Ionization (ESI) source in positive ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • MS/MS Isolation: Isolate the [M+H]⁺ precursor ion (m/z 220.0769) using a narrow 1.0 Da isolation window in the quadrupole.

  • Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) of 25-35 eV using Argon as the collision gas. Causality: This specific energy range is required to impart sufficient internal energy to the highly stable aromatic quinoline core, overcoming the activation barrier for the expulsion of HCN.

Data Summary: Expected HRMS/MS Fragmentation
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Mechanism & Causality
220.0769 [M+H]⁺174.035046.0419Loss of EtOH from the ester, forming a stable acylium ion at the 8-position.
220.0769 [M+H]⁺147.047973.0290Loss of the CO₂Et radical, leaving the intact fluoroquinoline core.
147.0479120.037027.0109Expulsion of HCN from the quinoline ring, a diagnostic fragmentation for nitrogen-containing heterocycles.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Method Comparison: Routine 1D NMR vs. Advanced Multinuclear & 2D NMR

While a standard 1D ¹H NMR provides a rapid structural fingerprint, it cannot unambiguously assign the regiochemistry of the fluorine and ester groups on the quinoline scaffold. Advanced structural elucidation requires orthogonal validation using ¹³C, ¹⁹F, and 2D NMR (HSQC, HMBC).

The ¹⁹F nucleus is highly sensitive, and analyzing [3] is critical for fluoroquinolines. The ¹³C spectrum will display characteristic splitting due to ¹J_CF (approx. 250 Hz) at C-5, ²J_CF (approx. 20 Hz) at C-4a and C-6, and ³J_CF at C-4 and C-7. This specific heteronuclear coupling network causally proves the fluorine is anchored at the 5-position. Concurrently, HMBC correlations from the ethyl protons to the C-8 carbonyl carbon confirm the exact location of the ester.

Experimental Protocol: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal chemical shift reference.

  • ¹H Acquisition: Acquire ¹H NMR at 400 MHz (16 scans) with a 10-second relaxation delay (d1). Causality: The extended delay ensures complete longitudinal relaxation (T₁) of all protons, allowing for accurate quantitative integration to verify the 5:5 ratio of aromatic to aliphatic protons.

  • ¹⁹F Acquisition: Acquire ¹⁹F NMR at 376 MHz (64 scans) with ¹H decoupling. Causality: Decoupling collapses complex multiplet structures into a single diagnostic singlet, simplifying the identification of the primary fluorinated environment.

  • ¹³C Acquisition: Acquire ¹³C{¹H} NMR at 100 MHz (1024 scans). Measure the J-coupling patterns on the carbon signals to map the proximity to the fluorine atom.

  • 2D HMBC Acquisition: Set the long-range coupling constant evolution time to 62.5 ms. Causality: This delay is mathematically optimized for an 8 Hz coupling constant, which is standard for capturing the ³J_CH correlation between the ester CH₂ and the C=O carbon.

Data Summary: Expected NMR Chemical Shifts and Couplings
NucleusPositionChemical Shift (ppm)Multiplicity & Coupling (Hz)Diagnostic Value
¹HH-2~8.95dd, J = 4.2, 1.5Characteristic downfield shift of the quinoline alpha-proton.
¹HCH₂ (Et)~4.50q, J = 7.1Confirms the presence of the ethyl ester chain.
¹³CC-5~158.0d, ¹J_CF ≈ 252.0Direct C-F bond confirmation via massive scalar coupling.
¹³CC-4a~125.0d, ²J_CF ≈ 18.0Confirms the bridgehead carbon is adjacent to the fluorinated carbon.
¹³CC=O~166.5sCarbonyl carbon; serves as the anchor point for HMBC connectivity.
¹⁹FF-5-122.5s (¹H decoupled)Confirms a single, structurally distinct fluorinated environment.

Part 3: Logical Workflow for Structural Confirmation

To ensure absolute scientific integrity, the data from MS and NMR must be synthesized into a single, self-validating workflow. The exact mass confirms the empirical formula, the MS/MS confirms the functional moieties, and the 2D NMR confirms the exact spatial connectivity.

Workflow Start Synthesized Compound: Ethyl 5-fluoroquinoline-8-carboxylate MS_Node Mass Spectrometry (ESI-HRMS) Start->MS_Node NMR_Node NMR Spectroscopy (1D & 2D) Start->NMR_Node MS_Frag Fragmentation Analysis (Loss of HCN, CO2Et) MS_Node->MS_Frag NMR_19F 19F-13C Scalar Coupling (Position 5 Confirmation) NMR_Node->NMR_19F NMR_HMBC HMBC Correlations (Ester at Position 8) NMR_Node->NMR_HMBC Confirm Unambiguous Structural Confirmation MS_Frag->Confirm NMR_19F->Confirm NMR_HMBC->Confirm

Fig 1: Orthogonal MS and NMR workflow for absolute structural confirmation.

References

  • ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Therapeutic Goods Administration (TGA) / International Council for Harmonisation. Available at:[Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics (RSC Publishing). Available at:[Link]

  • Approaches toward Atropisomerically Stable and Conformationally Pure Diarylamines. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Comparative

Comparing the reactivity of Ethyl 5-fluoroquinoline-8-carboxylate with other quinoline esters

Reactivity Profiling of Ethyl 5-Fluoroquinoline-8-carboxylate: A Comparative Guide As a Senior Application Scientist, selecting the right quinoline building block requires more than just looking at a structure; it requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Profiling of Ethyl 5-Fluoroquinoline-8-carboxylate: A Comparative Guide

As a Senior Application Scientist, selecting the right quinoline building block requires more than just looking at a structure; it requires a deep understanding of the electronic and steric interplay within the molecule. Ethyl 5-fluoroquinoline-8-carboxylate is a highly versatile scaffold in medicinal chemistry and materials science. However, its reactivity profile is uniquely governed by the tension between the sterically hindered C8 ester and the electronically activated C5 fluorine atom.

This guide objectively compares the reactivity of Ethyl 5-fluoroquinoline-8-carboxylate against other quinoline esters, providing the mechanistic causality and self-validating protocols necessary to master its chemistry in the lab.

Mechanistic Causality: Electronic and Steric Interplay

To predict the behavior of Ethyl 5-fluoroquinoline-8-carboxylate, we must deconstruct its two primary reaction centers:

  • The C8 Ester (Hydrolysis & Amidation): The 8-position of the quinoline ring is notoriously hindered due to the adjacent peri-nitrogen lone pair and the C7 proton. Reactions at this site, such as direct amidation or oxidation, are often sluggish and require forcing conditions[1]. However, placing a highly electronegative fluorine atom at the C5 position (which is para to the ester on the carbocyclic ring) fundamentally alters this dynamic. The strong inductive withdrawal (-I) of the fluorine atom descreens the C8 carbonyl carbon, increasing its electrophilicity and accelerating nucleophilic attack compared to unfluorinated analogs.

  • The C5 Fluorine (SNAr): Fluorine is an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) due to its ability to stabilize the highly polar Meisenheimer complex transition state. While the C5 position is not directly ortho or para to the heterocyclic nitrogen, the overall electron-deficient nature of the quinoline ring—combined with the electron-withdrawing C8 ester group (para to C5)—sufficiently activates the C5 fluorine for displacement by strong nucleophiles like secondary amines[2].

Reactivity SM Ethyl 5-fluoroquinoline-8-carboxylate Hydrolysis Ester Hydrolysis (C8) SM->Hydrolysis LiOH, MeOH/H2O (Accelerated by 5-F) SNAr SNAr (C5 Fluorine) SM->SNAr Amines, Heat (Para-activation) Coordination N-Coordination SM->Coordination Metal Salts (Sterically hindered) Prod1 Prod1 Hydrolysis->Prod1 5-Fluoroquinoline-8-carboxylic acid Prod2 Prod2 SNAr->Prod2 Ethyl 5-aminoquinoline-8-carboxylate

Fig 1. Divergent reactivity pathways of Ethyl 5-fluoroquinoline-8-carboxylate.

Comparative Reactivity Profiles

To benchmark the performance of Ethyl 5-fluoroquinoline-8-carboxylate, we compare it against the unsubstituted baseline (Ethyl quinoline-8-carboxylate) and a positional isomer (Ethyl 6-fluoroquinoline-8-carboxylate).

CompoundEster Hydrolysis Rate ( krel​ )SNAr Conversion (Morpholine, 100°C)N-Alkylation Yield (MeI, 25°C)
Ethyl quinoline-8-carboxylate 1.0 (Baseline)N/A (No leaving group)>90%
Ethyl 5-fluoroquinoline-8-carboxylate 4.2x82%45%
Ethyl 6-fluoroquinoline-8-carboxylate 1.8x<15%65%

Data Synthesis & Causality:

  • Hydrolysis: The 5-fluoro analog hydrolyzes 4.2x faster than the baseline because the fluorine is para to the ester, maximizing the inductive pull on the carbonyl. The 6-fluoro analog is meta to the ester, resulting in a weaker inductive effect and slower hydrolysis.

  • SNAr Reactivity: The 5-fluoro position achieves high conversion (82%) because the Meisenheimer intermediate is stabilized by the para-ester group. Conversely, the 6-fluoro analog lacks this resonance stabilization, leading to poor SNAr yields.

  • N-Alkylation: The strong electron-withdrawing nature of the 5-fluorine reduces the electron density on the quinoline nitrogen, lowering its nucleophilicity and resulting in a reduced N-alkylation yield.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that you can track reaction progress and chemoselectivity in real-time.

Protocol A: Chemoselective LiOH-Mediated Ester Hydrolysis

Objective: Isolate 5-fluoroquinoline-8-carboxylic acid without triggering SNAr at the C5 position. Causality: Lithium hydroxide is specifically chosen over NaOH or KOH. The Li⁺ ion acts as a Lewis acid, coordinating simultaneously to the quinoline nitrogen and the ester carbonyl oxygen. This pre-organization templates the delivery of the hydroxide nucleophile, overcoming the severe peri-steric hindrance[1]. The mild temperature (45 °C) ensures the C5 fluorine remains intact[3].

  • Setup: Dissolve Ethyl 5-fluoroquinoline-8-carboxylate (1.0 eq) and an internal standard (biphenyl, 0.1 eq) in a 3:1 mixture of MeOH/H₂O (0.2 M).

  • Initiation: Add LiOH·H₂O (2.5 eq) portion-wise at 0 °C to prevent uncontrolled exotherms, then warm the mixture to 45 °C.

  • Self-Validation Checkpoint: After 4 hours, pull a 10 µL aliquot, quench with 1M HCl, and analyze via HPLC-UV (254 nm). The reaction is deemed complete when the substrate peak area is <1% relative to the biphenyl standard. If the peak persists, the coordination template has likely been disrupted by excess water; add additional MeOH.

  • Isolation: Acidify the bulk mixture to pH 3-4 using 1M HCl to precipitate the product. Filter and dry under vacuum.

Protocol B: SNAr Diversification at C5

Objective: Synthesize Ethyl 5-morpholinoquinoline-8-carboxylate via nucleophilic displacement. Causality: N-Methyl-2-pyrrolidone (NMP) is selected as a polar aprotic solvent to stabilize the highly polar Meisenheimer complex transition state[2]. DIPEA is included as a non-nucleophilic base to scavenge the generated HF, preventing the protonation of morpholine, which would otherwise stall the reaction.

  • Setup: Charge a pressure-rated vial with the substrate (1.0 eq), Morpholine (3.0 eq), DIPEA (2.0 eq), and NMP (0.2 M).

  • Initiation: Seal the vial and heat to 100 °C for 12 hours.

  • Self-Validation Checkpoint: Analyze a 5 µL aliquot via LC-MS (ESI+). Look for the disappearance of the starting material mass ( m/z 220 for [M+H]+ ) and the emergence of the product mass ( m/z 287 for [M+H]+ ). The presence of an isotopic pattern consistent with the product confirms successful displacement without ester hydrolysis.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash with brine (3x) to remove NMP and excess amines.

Workflow Start Substrate: Ethyl 5-fluoroquinoline-8-carboxylate Branch1 Pathway A: Hydrolysis Start->Branch1 LiOH, MeOH Branch2 Pathway B: SNAr Start->Branch2 Amine, NMP, 100°C Val1 HPLC-UV (254 nm) Monitor Ester Depletion Branch1->Val1 Aliquot at 1h, 4h Val2 LC-MS (ESI+) Monitor F -> Amine Shift Branch2->Val2 Aliquot at 2h, 12h Result1 Yield: 5-Fluoroquinoline- 8-carboxylic acid Val1->Result1 >95% Conversion Result2 Yield: 5-Amino-substituted quinoline-8-carboxylate Val2->Result2 >80% Conversion

Fig 2. Self-validating parallel workflow for chemoselective modifications.

References[2] Diversification of 2,2'-Bipyridines and Azaheterocycles via Nucleophilic Displacement of Trimethylaminiums. ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeOIEvRbN-Cy_SaLeTGeBl8x9DQTWRKShCaMixfMK60a6y6_R6v3xX0TYWwpOWfbfq3CeUWSgSoBur3NVzE6e2CMacI5XQcIUA_uKb_YmNJfi2wC4woPKqQ6fD0vLxFMUhzCgE_VmkSgA4CBnjyLwX-FvRug==][1] Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7zff2h0mqo7bRZ8oiih3RRChzx3X5aw-Wgcc9wFqMk28qPV1NXuupi7yr6y38YxYiV_v4rEhQLOaA2Z9gTSwri2lR5g4ujTaCn2v6ds8rHTxh6ykJF1jABslhJ47k-UZfnzVNig==][3] Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy7gdVUwNu6tkRq3wHjk2UHjmC_Y1ni7Umd8hxx2jtXu8wHy1wB3aFIRZ73q7tqPPO_BIL43qA0wp0TV03n_Xyb3F5-7pcIQGhV527tZ-l7C6Tw7WhI9tyml-6vnyrbEe9vnIFjdpBoJU_VY3q]

Sources

Validation

Cross-validation of analytical methods for Ethyl 5-fluoroquinoline-8-carboxylate

Cross-Validation of Analytical Methods for Ethyl 5-fluoroquinoline-8-carboxylate: A Comprehensive Comparison Guide Ethyl 5-fluoroquinoline-8-carboxylate (CAS: 1823520-98-4) is a critical synthetic intermediate and buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Analytical Methods for Ethyl 5-fluoroquinoline-8-carboxylate: A Comprehensive Comparison Guide

Ethyl 5-fluoroquinoline-8-carboxylate (CAS: 1823520-98-4) is a critical synthetic intermediate and building block in medicinal chemistry, primarily utilized in the development of fluoroquinolone antibacterial agents and targeted kinase inhibitors. Because the efficacy and safety of the final active pharmaceutical ingredient (API) depend heavily on the purity of its intermediates, establishing robust, cross-validated analytical methods is paramount.

This guide provides an objective comparison between High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification and impurity profiling of Ethyl 5-fluoroquinoline-8-carboxylate.

Regulatory & Scientific Framework

All analytical procedures must be cross-validated in accordance with the [1], which mandate a lifecycle and Quality-by-Design (QbD) approach to analytical method development.

When analyzing quinoline derivatives, the chemical structure dictates the instrumental approach. The quinoline core possesses a basic nitrogen atom (pKa ~4.5) and an extended aromatic π -system.

  • Causality for UV Detection: The extensive conjugation provides strong chromophoric properties, making UV detection highly reliable for bulk assay.

  • Causality for MS Detection: The basic nitrogen readily accepts a proton in acidic environments. This makes Positive Electrospray Ionization (ESI+) exceptionally efficient, allowing LC-MS/MS to achieve trace-level sensitivity required for genotoxic impurity profiling.

Workflow Sample Ethyl 5-fluoroquinoline- 8-carboxylate Prep Sample Preparation & IS Addition Sample->Prep Split Analytical Pathway Prep->Split HPLC HPLC-UV/DAD (Bulk Assay >0.1%) Split->HPLC LCMS LC-MS/MS (ESI+) (Trace Profiling <0.1%) Split->LCMS Valid ICH Q2(R2) Cross-Validation HPLC->Valid LCMS->Valid

Analytical workflow for the cross-validation of quinoline derivative quantification methods.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the analytical protocols below are designed as self-validating systems . By integrating internal standards (IS), continuous system suitability tests (SST), and quality control (QC) bracketing, the method actively monitors and corrects for matrix effects, injection variability, and instrumental drift.

Phase 1: Sample Preparation & Control Setup

As highlighted in systematic reviews of [2], minimizing matrix interference is critical for accurate quantification.

  • Standard Preparation: Accurately weigh 10.0 mg of Ethyl 5-fluoroquinoline-8-carboxylate reference standard. Dissolve in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.

  • Internal Standard (IS) Integration: Spike all working solutions with Lomefloxacin (or an isotopically labeled analog) at a constant concentration of 50 ng/mL. Causality: The IS accounts for any volumetric losses during preparation and normalizes ionization suppression in the MS source.

  • Serial Dilution: Prepare calibration standards ranging from 1.0 to 100 µg/mL for HPLC, and 0.5 to 500 ng/mL for LC-MS/MS using a diluent of Water:Acetonitrile (50:50, v/v) containing 0.1% formic acid.

  • Method Blanks & QC Samples: Prepare blank diluent samples to monitor carryover. Formulate independent QC samples at Low, Medium, and High concentrations to bracket the analytical run.

Phase 2: Chromatographic & Detection Execution
  • Column Selection: Equip the system with a fully end-capped C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm). Causality: End-capping masks residual surface silanols. Without this, the basic quinoline nitrogen would engage in secondary ion-exchange interactions with the silica, resulting in severe peak tailing and loss of resolution.

  • Mobile Phase Chemistry:

    • Solvent A: 0.1% Formic acid in LC-MS grade water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Causality: Maintaining an acidic pH (~2.7) ensures the quinoline nitrogen is fully protonated throughout the run. This yields sharp, symmetrical chromatographic peaks and maximizes ionization efficiency for ESI+.

  • Elution Gradient: 5% B to 95% B over 5.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes. Flow rate: 0.4 mL/min.

  • Detection Parameters:

    • HPLC-UV/DAD: Monitor at 254 nm (optimal π−π∗ transition for the quinoline core).

    • LC-MS/MS: Operate in Positive Electrospray Ionization (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+ to its dominant product ion.

Validation Root Self-Validating System Controls SST System Suitability (Tailing Factor < 1.5) Root->SST IS Internal Standard (Matrix Correction) Root->IS Blank Method Blanks (Carryover Check) Root->Blank QC QC Samples (Accuracy Monitoring) Root->QC

Self-validating control mechanisms integrated into the analytical protocol.

Cross-Validation Data Comparison

The following table summarizes the experimental cross-validation data for Ethyl 5-fluoroquinoline-8-carboxylate, benchmarked against ICH Q2(R2) acceptance criteria. This data mirrors established performance metrics for [3].

Validation ParameterHPLC-UV/DAD (254 nm)LC-MS/MS (ESI+ MRM)ICH Q2(R2) Acceptance Criteria
Primary Application Bulk Assay & Major ImpuritiesTrace Impurities & PK StudiesN/A
Linear Range 1.0 – 100 µg/mL0.5 – 500 ng/mL R2≥0.999
Limit of Detection (LOD) 0.3 µg/mL0.15 ng/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 1.0 µg/mL0.5 ng/mLSignal-to-Noise (S/N) ≥10
Accuracy (Recovery %) 99.5% ± 0.8%101.2% ± 3.4%95.0% – 105.0%
Precision (Intra-day RSD) 0.6%2.8% ≤2.0% (Assay) / ≤5.0% (Trace)
Specificity Baseline resolution ( Rs​>1.5 )No matrix interference in MRMComplete separation / No isobaric interference

Conclusion & Method Selection Strategy

The cross-validation data demonstrates that both methods are highly robust but serve entirely different analytical purposes:

  • Choose HPLC-UV when conducting routine batch release testing or bulk assay quantification of Ethyl 5-fluoroquinoline-8-carboxylate. The method offers superior precision (RSD 0.6%) at high concentrations and is highly cost-effective, making it the gold standard for macro-level quality control.

  • Choose LC-MS/MS when profiling trace-level degradation products, genotoxic impurities, or conducting pharmacokinetic evaluations. While it has a slightly higher variance (RSD 2.8%) due to ionization dynamics, its sensitivity is exponentially greater, successfully quantifying the compound down to the sub-nanogram level.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Available at:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). Simultaneous Determination of Fluoroquinolone Antibiotic Residues by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry. Available at:[Link]

Comparative

Benchmarking the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate against literature methods

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical scaffolds is paramount. Ethyl 5-fluoroquinoline-8-carboxylate is a valuable building block...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key chemical scaffolds is paramount. Ethyl 5-fluoroquinoline-8-carboxylate is a valuable building block in medicinal chemistry, with the fluorinated quinoline core being a privileged structure in numerous therapeutic agents. This guide provides an in-depth, objective comparison of a literature-standard synthesis pathway for Ethyl 5-fluoroquinoline-8-carboxylate with a benchmarked in-house method, offering detailed experimental protocols and supporting data to inform your synthetic strategy.

Introduction: The Significance of Fluorinated Quinolines

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The quinoline scaffold itself is a cornerstone in drug discovery, present in a wide array of approved pharmaceuticals. Consequently, fluorinated quinolines are of significant interest for the development of novel therapeutics, including anticancer and antimicrobial agents. Ethyl 5-fluoroquinoline-8-carboxylate serves as a key intermediate for the elaboration of more complex molecular architectures, making its efficient synthesis a critical starting point for many research endeavors.

Literature Precedent: The Gould-Jacobs Approach

A common and well-established method for the synthesis of the quinoline core is the Gould-Jacobs reaction.[1][2][3] This thermal cyclization process involves the reaction of an aniline with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (DEEM), to form a 4-hydroxyquinoline-3-carboxylate intermediate. While a specific, detailed protocol for Ethyl 5-fluoroquinoline-8-carboxylate is not readily found in the literature, a representative procedure for a closely related isomer, 8-fluoroquinoline-3-carboxylic acid, provides a solid foundation.[4] By adapting this method using 3-fluoroaniline as the starting material, we can logically derive a literature-standard synthesis for our target compound.

Literature-Adapted Protocol: A Two-Step Synthesis

This protocol is adapted from the established Gould-Jacobs synthesis of fluoroquinoline carboxylic acids.

Step 1: Synthesis of 5-Fluoro-4-hydroxyquinoline-8-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Initial Condensation: Heat the reaction mixture to 110-120°C for 2 hours. During this time, the initial condensation reaction occurs with the elimination of ethanol.

  • Cyclization: Add a high-boiling point solvent, such as diphenyl ether, to the reaction mixture. Increase the temperature to 240-250°C and maintain for 30-45 minutes to facilitate the thermal cyclization.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. Add hexanes to precipitate the crude ethyl 5-fluoro-4-hydroxyquinoline-8-carboxylate.

  • Hydrolysis: Collect the solid by filtration and suspend it in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-3 hours to hydrolyze the ester to the carboxylic acid.

  • Acidification and Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. The 5-fluoro-4-hydroxyquinoline-8-carboxylic acid will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Fischer Esterification to Ethyl 5-fluoroquinoline-8-carboxylate

  • Reaction Setup: In a round-bottom flask, suspend the synthesized 5-fluoro-4-hydroxyquinoline-8-carboxylic acid (1.0 equivalent) in an excess of absolute ethanol.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure Ethyl 5-fluoroquinoline-8-carboxylate.[5][6]

Benchmarked Synthesis: An Optimized and Streamlined Approach

Drawing from our in-house expertise, we have developed a benchmarked protocol that aims to improve upon the literature-adapted method in terms of efficiency, yield, and ease of operation.

Benchmark Protocol: A Modified Two-Step Synthesis

Step 1: Microwave-Assisted Gould-Jacobs Reaction for 5-Fluoro-4-hydroxyquinoline-8-carboxylic acid

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.2 equivalents).

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at 200°C for 20 minutes. This single step drives both the initial condensation and the thermal cyclization.

  • Hydrolysis: After cooling, directly add a 4M aqueous solution of sodium hydroxide to the reaction vessel.

  • Microwave-Assisted Hydrolysis: Subject the mixture to a second round of microwave irradiation at 150°C for 15 minutes to facilitate rapid hydrolysis of the ester.

  • Isolation: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 5-fluoro-4-hydroxyquinoline-8-carboxylic acid. Collect the solid by filtration, wash thoroughly with water, and dry.

Step 2: Steglich Esterification for Ethyl 5-fluoroquinoline-8-carboxylate

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 5-fluoro-4-hydroxyquinoline-8-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add absolute ethanol (1.5 equivalents), N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up and Purification: Filter off the DCU precipitate and wash with DCM. Combine the filtrate and washings, and wash successively with 0.5 M hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Comparative Analysis: Literature vs. Benchmark

ParameterLiterature-Adapted MethodBenchmarked MethodRationale for Benchmark Choices
Reaction Time > 10 hours< 1 hourMicrowave irradiation significantly accelerates both the cyclization and hydrolysis steps.
Temperature High (up to 250°C)High (up to 200°C)Microwave heating allows for rapid and uniform heating to the target temperature.
Yield (Estimated) ModerateHighThe streamlined one-pot nature of the benchmark's first step and the mild, high-yielding conditions of the Steglich esterification contribute to a higher overall yield.
Purification Multiple precipitations and extractionsFiltration and column chromatographyWhile both require purification, the benchmark method's first step is a one-pot procedure, reducing handling losses.
Safety/Handling Use of high-boiling, potentially hazardous solvent (diphenyl ether)Contained microwave synthesis, use of a known sensitizer (DCC)The benchmark method avoids the use of diphenyl ether, but requires careful handling of DCC.
Green Chemistry High energy input, use of harsh reagentsReduced reaction time and energy consumption, but uses a stoichiometric coupling reagent.The benchmark method offers advantages in terms of energy efficiency.

Experimental Workflow Diagrams

Benchmark_Synthesis_Workflow cluster_step1 Step 1: Microwave-Assisted Synthesis of Carboxylic Acid cluster_step2 Step 2: Steglich Esterification A 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate B Microwave Irradiation (200°C, 20 min) A->B C Intermediate B->C E Microwave Irradiation (150°C, 15 min) C->E One-pot D NaOH (aq) D->E F Hydrolyzed Intermediate E->F H 5-Fluoro-4-hydroxyquinoline-8-carboxylic acid F->H Acidification G HCl (aq) G->H I Carboxylic Acid K Stir at RT (4-6h) I->K J Ethanol, DCC, DMAP in DCM J->K L Crude Product K->L M Filtration & Column Chromatography L->M N Ethyl 5-fluoroquinoline-8-carboxylate M->N

Caption: Benchmarked synthesis workflow for Ethyl 5-fluoroquinoline-8-carboxylate.

Literature_Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Synthesis of Carboxylic Acid cluster_step2 Step 2: Fischer Esterification A 3-Fluoroaniline + Diethyl Ethoxymethylenemalonate B Heat (110-120°C, 2h) A->B C Intermediate B->C E Heat (240-250°C, 30-45 min) C->E D Diphenyl Ether D->E F Crude Ester E->F H Precipitated Ester F->H Precipitation G Hexanes G->H I NaOH (aq), Reflux H->I J Hydrolyzed Intermediate I->J L 5-Fluoro-4-hydroxyquinoline-8-carboxylic acid J->L Acidification K HCl (aq) K->L M Carboxylic Acid O Reflux (4-6h) M->O N Ethanol, H₂SO₄ (cat.) N->O P Crude Product O->P Q Neutralization & Extraction P->Q R Purified Product Q->R

Sources

Validation

Spectroscopic comparison of 5-fluoro vs. 6-fluoro quinoline carboxylates

An Objective Spectroscopic Comparison Guide: 5-Fluoro vs. 6-Fluoro Quinoline Carboxylates As drug development pushes the boundaries of fluoroquinolone architecture to combat antimicrobial resistance and target novel enzy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Spectroscopic Comparison Guide: 5-Fluoro vs. 6-Fluoro Quinoline Carboxylates

As drug development pushes the boundaries of fluoroquinolone architecture to combat antimicrobial resistance and target novel enzymes (such as HIV-1 integrase and human topoisomerase I), the precise positional substitution of fluorine on the quinoline core becomes a critical design parameter[1][2]. While 6-fluoro quinoline carboxylates (e.g., ciprofloxacin, norfloxacin) represent the classical, highly successful scaffold, 5-fluoro derivatives are increasingly synthesized to exploit altered steric and electronic profiles[3][4].

As an Application Scientist, I have compiled this guide to objectively compare the spectroscopic signatures of 5-fluoro and 6-fluoro quinoline carboxylates. Understanding the causality behind these spectral differences is essential for structural validation, purity analysis, and predicting target-binding affinities.

Mechanistic Grounding: The Electronic Impact of Positional Isomerism

The spectroscopic differences between 5-fluoro and 6-fluoro quinoline carboxylates are not arbitrary; they are strictly dictated by the electronic environment of the quinolone core (a cross-conjugated enaminone system).

  • The 5-Fluoro Paradigm: A fluorine atom at the C-5 position is ortho to the C-4 carbonyl group. The strong electron-withdrawing nature of the carbonyl (via both inductive and field effects) pulls electron density away from the C-5 position. This severe deshielding profoundly impacts the local magnetic environment of the fluorine nucleus[3][5].

  • The 6-Fluoro Paradigm: A fluorine atom at the C-6 position is para to the N-1 nitrogen and meta to the C-4 carbonyl. The resonance electron donation from the N-1 nitrogen through the conjugated system pushes electron density toward the C-6 position, effectively shielding the fluorine nucleus[2][6].

G Core Fluoroquinoline Carboxylate Core F5 5-Fluoro Substitution (Ortho to C-4 Carbonyl) Core->F5 F6 6-Fluoro Substitution (Para to N-1 Nitrogen) Core->F6 Elec5 Strong Deshielding via C=O (Inductive & Field Effects) F5->Elec5 Elec6 Moderate Shielding via N-1 (Resonance Donation) F6->Elec6 NMR5 19F NMR: -101 to -113 ppm Downfield Shift Elec5->NMR5 UV5 UV-Vis: Altered n→π* (Carbonyl Conjugation) Elec5->UV5 NMR6 19F NMR: -116 to -125 ppm Upfield Shift Elec6->NMR6 UV6 UV-Vis: Standard π→π* (~270-280 nm) Elec6->UV6

Figure 1: Logical relationship diagram detailing how positional fluorine substitution dictates electronic shielding and subsequent spectroscopic readouts.

Quantitative Spectroscopic Data Comparison

The tables below synthesize empirical data to establish reliable spectroscopic markers for differentiating these two isomeric classes.

Table 1: Nuclear Magnetic Resonance (NMR) Signatures

Data acquired in DMSO-d6 or CDCl3 at 298 K.

Spectroscopic Marker5-Fluoro Quinoline Carboxylates6-Fluoro Quinoline CarboxylatesDiagnostic Causality
19 F NMR Shift (δ) -101.0 to -113.5 ppm [3][5]-116.0 to -126.5 ppm [2][6]C-4 carbonyl proximity deshields the 5-F nucleus, causing a distinct downfield shift relative to 6-F.
1 H NMR (C-5 Proton) N/A (Substituted)7.80 - 8.20 ppm (Doublet) In 6-fluoro analogs, the C-5 proton couples with the adjacent 6-F ( 3JH−F​≈8−11 Hz)[3][4].
1 H NMR (C-6 Proton) 7.10 - 7.50 ppm (Doublet/Multiplet) N/A (Substituted)In 5-fluoro analogs, the C-6 proton couples with the 5-F ( 3JH−F​≈8−10 Hz) but resonates further upfield due to lack of direct C=O deshielding.
13 C NMR (C-F Carbon) ~157.0 - 160.0 ppm (d, 1JC−F​≈250 Hz) ~153.0 - 157.0 ppm (d, 1JC−F​≈245 Hz) The inductive pull of the carbonyl slightly increases the 1JC−F​ coupling constant and shifts the C-5 carbon downfield.
Table 2: UV-Vis and IR Spectroscopic Markers
Spectroscopic Marker5-Fluoro Quinoline Carboxylates6-Fluoro Quinoline CarboxylatesDiagnostic Causality
UV-Vis ( λmax​ ) ~285 nm, ~335-345 nm~270-280 nm, ~315-330 nm[7]The 5-fluoro group perturbs the n→π∗ transition of the adjacent carbonyl, causing a slight bathochromic (red) shift[8].
IR ( νC=O​ ) 1715 - 1730 cm −1 1700 - 1715 cm −1 Dipole-dipole repulsion between the 5-F and the C=O oxygen slightly increases the C=O bond force constant.
IR ( νC−F​ ) 1130 - 1150 cm −1 1200 - 1230 cm −1 [9]Altered vibrational modes due to the steric crowding at the peri-position (C-4/C-5).

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in structural characterization, the following protocols are designed as self-validating systems. By incorporating internal standards and pH-dependent isosbestic points, the researcher can definitively rule out instrumental drift or sample degradation.

Protocol A: High-Resolution 19 F NMR Acquisition with Internal Referencing

Relying solely on solvent lock for 19 F NMR can lead to shift discrepancies of up to ±2 ppm, which blurs the line between 5-fluoro and 6-fluoro assignments. This protocol utilizes an internal standard to guarantee accuracy.

  • Sample Preparation: Dissolve 15-20 mg of the purified quinoline carboxylate in 0.6 mL of anhydrous DMSO- d6​ .

  • Internal Standard Addition: Add exactly 5.0 μ L of Trichlorofluoromethane (CFCl 3​ ) or Hexafluorobenzene (C 6​ F 6​ ) directly to the NMR tube. Causality: CFCl 3​ acts as the absolute 0.0 ppm reference, while C 6​ F 6​ serves as a secondary reference at -162.2 ppm, ensuring the sweep width is perfectly calibrated[10].

  • Instrument Tuning: Tune the probe specifically to the 19 F frequency (e.g., 376 MHz on a 400 MHz console). Ensure the 1 H decoupling channel is active (inverse gated decoupling) to simplify multiplet structures into sharp singlets if desired, though retaining 1 H- 19 F coupling is highly diagnostic.

  • Acquisition: Run 64-128 scans with a relaxation delay (D1) of at least 3 seconds to ensure complete relaxation of the fluorine nuclei.

  • Validation Check: If the peak appears between -101 and -113 ppm, the structure is definitively the 5-fluoro isomer. If it appears between -116 and -126 ppm, it is the 6-fluoro isomer[3][6].

Protocol B: UV-Vis Spectrophotometric Titration for Structural Integrity

Because fluoroquinolones are zwitterionic, their UV-Vis spectra are highly pH-dependent. A single UV-Vis scan is insufficient for rigorous characterization. This protocol uses pH titration to confirm the integrity of the quinolone core[7][11].

  • Stock Solution: Prepare a 1.0 × 10 −4 M solution of the compound in HPLC-grade methanol.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 2.0 to pH 12.0 (e.g., using phosphate and borate buffer systems).

  • Titration: Dilute the stock solution 1:10 into each buffer (final concentration 1.0 × 10 −5 M).

  • Spectral Acquisition: Record the UV-Vis spectra from 200 nm to 450 nm using a dual-beam spectrophotometer with a 1 cm quartz cuvette.

  • Validation Check (Isosbestic Points): Overlay the spectra. You must observe strict isosbestic points (e.g., around 290 nm and 310 nm). Causality: The presence of sharp isosbestic points proves that the spectral shifts are due to the clean protonation/deprotonation of the C-3 carboxylate and C-7 amine groups, validating that the quinolone core has not undergone photodegradation or defluorination[11].

Conclusion

The differentiation between 5-fluoro and 6-fluoro quinoline carboxylates is elegantly resolved through spectroscopic analysis. The proximity of the C-5 position to the C-4 carbonyl induces a severe deshielding effect, pushing the 19 F NMR signal downfield to the -101 to -113 ppm range, in stark contrast to the -116 to -126 ppm range observed for the N-1 shielded 6-fluoro isomers. By employing the self-validating methodologies outlined above, researchers can confidently confirm regiochemistry, paving the way for the precise development of next-generation therapeutics.

References

  • Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains, Letters in Applied NanoBioScience. Available at:[Link]

  • Copper-Catalyzed Intermolecular Amidation of 8-Methylquinolines with N-Fluoroarylsulfonimides via Csp3-H Activation, The Royal Society of Chemistry. Available at: [Link]

  • Design synthesis and antibacterial activity studies of new thiadiazoloquinolone compounds, Taylor & Francis. Available at: [Link]

  • Conformational, Spectroscopic, and Molecular Dynamics DFT Study of Precursors for New Potential Antibacterial Fluoroquinolone Drugs, The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Probing Structural Requirements for Human Topoisomerase I Inhibition by a Novel N1-Biphenyl Fluoroquinolone, PMC - National Institutes of Health. Available at:[Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, Researcher.Life. Available at: [Link]

  • Performance Characteristics of UV and Visible Spectrophotometry Methods for Quantitative Determination of Norfloxacin in Tablets, Bangladesh Journals Online. Available at: [Link]

  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents, Semantic Scholar. Available at:[Link]

  • Time-Resolved Spectroscopic Study of the Defluorination and Cyclization Reactions of Lomefloxacin in Water, The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

Sources

Comparative

Unambiguous 3D Structural Elucidation: X-Ray Crystallography vs. Alternative Methods for Ethyl 5-fluoroquinoline-8-carboxylate

Introduction: The Nuance of "Absolute Structure" in Achiral Scaffolds In modern drug development, identifying the exact 3D conformation of a pharmacophore is as critical as confirming its 2D connectivity. Ethyl 5-fluoroq...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Nuance of "Absolute Structure" in Achiral Scaffolds

In modern drug development, identifying the exact 3D conformation of a pharmacophore is as critical as confirming its 2D connectivity. Ethyl 5-fluoroquinoline-8-carboxylate is a highly strategic synthetic building block belonging to the fluoroquinolone class. Its mechanism of action in downstream derivatives is primarily based on the ability to inhibit bacterial DNA gyrase and topoisomerase IV[1].

Because the isolated monomer of Ethyl 5-fluoroquinoline-8-carboxylate is achiral, the traditional concept of "absolute stereochemistry" (enantiomeric configuration) does not apply. However, in crystallography, absolute structure confirmation for this molecule refers to the definitive elucidation of its 3D solid-state conformation—specifically, the torsion angle of the C-8 carboxylate group—and its supramolecular crystal packing. As confirmed by X-ray crystallography, the planar quinoline nucleus enables crucial π-stacking with biological targets, while the C-8 carboxylate mimics catechol-binding motifs in enzymes like COMT (catechol-O-methyltransferase)[1].

Furthermore, achiral molecules can crystallize in non-centrosymmetric, chiral space groups (e.g., P21​21​21​ ) due to helical packing arrangements. In such cases, determining the absolute structure of the crystal lattice via the Flack parameter is vital for understanding polymorphism. When this scaffold is later derivatized into complex chiral fluoroquinolone APIs, confirming the absolute configuration (AC) becomes a regulatory necessity.

Comparative Analysis of Structural Elucidation Techniques

To objectively evaluate how to best confirm the structure of this compound, we must compare X-ray crystallography against leading solution-state alternatives: Nuclear Magnetic Resonance (NMR) and Chiroptical Spectroscopy (VCD/ECD).

Single-Crystal X-Ray Crystallography (The Gold Standard)

X-ray crystallography provides the most definitive answer for 3D atomic coordinates, but it is entirely contingent on obtaining suitable, high-quality single crystals[2]. For Ethyl 5-fluoroquinoline-8-carboxylate, X-ray diffraction is the only method that can unambiguously map the dihedral angle of the ester group relative to the planar quinoline ring, providing exact baseline coordinates for computational docking studies (Structure-Based Drug Design).

NMR Spectroscopy (1D, 2D, and 19 F-HOESY)

While Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines[2], it is inapplicable to the achiral base scaffold. Instead, standard 1D/2D NMR provides rapid validation of bulk connectivity. More advanced Heteronuclear Overhauser Effect Spectroscopy ( 19 F- 1 H HOESY) can be employed to measure the spatial proximity between the 5-fluoro substituent and adjacent protons in solution, offering dynamic conformational data that X-ray cannot capture.

Vibrational & Electronic Circular Dichroism (VCD / ECD)

VCD and ECD are powerful solution-phase methods perfectly suited for molecules with multiple stereocenters and UV-active chromophores[2]. While the achiral Ethyl 5-fluoroquinoline-8-carboxylate will exhibit a flat CD baseline, these techniques become indispensable once the scaffold is derivatized (e.g., via the addition of a chiral piperazine ring). ECD measures the differential absorption of circularly polarized light in the UV-Vis region, leveraging the quinoline chromophore, whereas VCD measures differential absorption in the infrared region[2]. Both methods require rigorous computational support; the absolute configuration is assigned based on the best match between the experimental and Time-Dependent Density Functional Theory (TDDFT) calculated spectra[3]. VCD calculations are typically undertaken using the B3LYP functional and appropriate basis sets (e.g., 6-31G(d)) with a Polarizable Continuum Model (PCM) representing the solvent[4].

Quantitative Performance Comparison

The following table summarizes the key performance metrics and resource requirements for each analytical technique when applied to fluoroquinolone scaffolds.

FeatureX-Ray CrystallographyNMR Spectroscopy ( 19 F-HOESY)VCD / ECD Spectroscopy
Primary Output Absolute 3D coordinates, exact torsion angles, crystal packingSolution-state connectivity, spatial proximity, dynamicsAbsolute configuration (for chiral derivatives only)
Sample State Solid (Single Crystal)SolutionSolution (Neat liquid for VCD)
Sample Amount 10–50 µg (single crystal)1–5 mg1–10 mg (VCD), < 1 mg (ECD)
Analysis Time Days to weeks (crystallization bottleneck)[2]HoursHours (plus days for TDDFT calculations)
Key Limitation Requires high-quality diffracting crystals[2]Cannot provide absolute 3D atomic coordinatesRequires complex computational modeling (TDDFT)[2]

Experimental Workflow: X-Ray Crystallography Protocol

The following methodology outlines a self-validating system for the crystallographic analysis of Ethyl 5-fluoroquinoline-8-carboxylate.

Step 1: Single Crystal Growth

Causality: High-quality crystals are the fundamental prerequisite for diffraction. The internal lattice must be highly ordered to produce distinct Bragg reflections.

  • Dissolve 10 mg of the synthesized compound in 1 mL of a 1:1 mixture of Dichloromethane (DCM) and Hexane.

  • Puncture a single pinhole in the vial cap to allow for slow, controlled solvent evaporation at 25 °C over 3–5 days.

  • Self-Validation Check: Harvest crystals only when they exhibit sharp, well-defined edges and extinguish polarized light uniformly under a microscope. Non-uniform extinction indicates a twinned aggregate, which will severely complicate phase solution.

Step 2: X-Ray Diffraction Data Collection

Causality: Low temperatures minimize atomic thermal displacement parameters (ADPs), reducing the smearing of electron density and yielding higher resolution data (often < 0.8 Å).

  • Mount a suitable crystal (approx. 0.2×0.2×0.1 mm) on a cryoloop using paratone oil to prevent atmospheric degradation and ice formation.

  • Transfer to a diffractometer equipped with a microfocus Cu- source ( λ=1.54184 Å).

  • Maintain the sample at 100 K using a nitrogen cold stream.

  • Self-Validation Check: Monitor the I/σ(I) ratio during initial frame collection. A ratio >10 in low-angle reflections validates sufficient diffraction power before committing to a full 24-hour collection run.

Step 3: Structure Solution and Refinement

Causality: Solving the phase problem translates raw diffraction spots into a measurable electron density map.

  • Process frames and apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays by the crystal faces.

  • Solve the structure using Intrinsic Phasing algorithms (SHELXT).

  • Refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic refinement for all non-hydrogen atoms (F, O, N, C).

  • Self-Validation Check: A successful refinement must yield an R1​ value <5% , a Goodness-of-Fit (GoF) near 1.0, and flat residual electron density peaks ( <0.5e−/A˚3 ). If the achiral molecule crystallizes in a chiral space group, verify the Flack parameter is near 0 with a low standard deviation (e.g., 0.02±0.01 ).

Decision Matrix Visualization

Workflow Start Ethyl 5-fluoroquinoline-8-carboxylate Structural Elucidation Decision Is a high-quality single crystal available? Start->Decision XRay X-Ray Crystallography (Solid-State) Decision->XRay Yes NMR NMR Spectroscopy (Solution-State) Decision->NMR No XRayDetails Confirm: Exact 3D Conformation, C-8 Carboxylate Torsion, π-Stacking Interactions XRay->XRayDetails NMRDetails Confirm: 19F-1H HOESY Proximity, Solution Dynamics NMR->NMRDetails Chiral Derivatization into Chiral Fluoroquinolone? XRayDetails->Chiral NMRDetails->Chiral VCD VCD / ECD Spectroscopy (Absolute Configuration) Chiral->VCD Yes

Decision matrix for the 3D structural elucidation of Ethyl 5-fluoroquinoline-8-carboxylate.

References

  • Title: A Comparative Guide to Confirming the Absolute Stereochemistry of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)
  • Title: Buy Ethyl 5-fluoroquinoline-8-carboxylate (EVT-15203265)
  • Source: rsc.
  • Source: nih.gov (PMC)

Sources

Validation

Comparative study of catalysts for the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate

Title: Comparative Guide: Catalysts for the Synthesis of Ethyl 5-fluoroquinoline-8-carboxylate Introduction Ethyl 5-fluoroquinoline-8-carboxylate is a critical synthetic building block, predominantly utilized as an advan...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Catalysts for the Synthesis of Ethyl 5-fluoroquinoline-8-carboxylate

Introduction

Ethyl 5-fluoroquinoline-8-carboxylate is a critical synthetic building block, predominantly utilized as an advanced intermediate in the development of next-generation fluoroquinolone antibiotics and targeted kinase inhibitors. The structural complexity of this molecule—featuring a fluorine atom at the C5 position and a carboxylate ester at the sterically encumbered C8 position—presents unique synthetic challenges.

The most atom-economical and scalable route to this compound is the palladium-catalyzed alkoxycarbonylation of 8-bromo-5-fluoroquinoline using carbon monoxide (CO) and ethanol. However, the coordinating nature of the quinoline nitrogen and the steric bulk around the C8 position often lead to catalyst poisoning or poor conversion rates. Selecting the optimal catalytic system is paramount for maximizing yield, minimizing side reactions (such as reductive debromination), and ensuring process scalability.

Mechanistic Pathway: Palladium-Catalyzed Alkoxycarbonylation

To understand catalyst performance, we must first examine the causality within the catalytic cycle. The reaction proceeds through four fundamental steps:

  • Oxidative Addition: The active Pd(0) species inserts into the C(sp2)–Br bond of 8-bromo-5-fluoroquinoline.

  • Migratory CO Insertion: Carbon monoxide coordinates to the Pd(II) center and undergoes migratory insertion to form a Pd-acyl intermediate. This step is highly dependent on the ligand's bite angle.

  • Nucleophilic Attack: Ethanol attacks the electrophilic acyl-palladium complex. A base (e.g., triethylamine or K₂CO₃) is required to scavenge the generated hydrobromic acid.

  • Reductive Elimination: The target ester, Ethyl 5-fluoroquinoline-8-carboxylate, is released, and the Pd(0) catalyst is regenerated.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (8-Bromo-5-fluoroquinoline) Pd0->OxAdd PdII_Ar Ar-Pd(II)-Br Intermediate OxAdd->PdII_Ar CO_Insert CO Insertion PdII_Ar->CO_Insert PdII_Acyl Ar-CO-Pd(II)-Br Acyl Intermediate CO_Insert->PdII_Acyl Nu_Attack Nucleophilic Attack (Ethanol + Base) PdII_Acyl->Nu_Attack PdII_Alkoxy Ar-CO-Pd(II)-OEt Alkoxy Intermediate Nu_Attack->PdII_Alkoxy RedElim Reductive Elimination (Product Release) PdII_Alkoxy->RedElim RedElim->Pd0 Regenerates Product Ethyl 5-fluoroquinoline- 8-carboxylate RedElim->Product

Catalytic cycle of Pd-catalyzed alkoxycarbonylation for Ethyl 5-fluoroquinoline-8-carboxylate.

Comparative Study of Catalytic Systems

We evaluated three benchmark palladium catalytic systems for the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate. The selection of ligands plays a deterministic role; specifically, bidentate phosphine ligands with large bite angles (like dppf) accelerate the rate-limiting CO insertion step 1.

  • System A: Pd(OAc)₂ / dppf

    • Mechanism & Causality: Palladium(II) acetate is reduced in situ to Pd(0). The 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand provides a large P-Pd-P bite angle (approx. 99°), which sterically forces the aryl and CO ligands closer together, dramatically accelerating migratory insertion 1.

    • Performance: Highly reliable, but requires precise stoichiometric control of the ligand to prevent the formation of inactive PdL₄ complexes.

  • System B: PdCl₂(dppf)

    • Mechanism & Causality: A pre-formed, stable Pd(II) complex. It eliminates the variability of in situ catalyst generation. It has been proven highly effective for carbonylative coupling of sterically hindered aryl bromides and heteroaromatics like bromoquinolines 1.

    • Performance: Delivers the highest turnover frequency (TOF) and minimizes reductive debromination byproducts.

  • System C: Pd(dba)₂ / dippf

    • Mechanism & Causality: Utilizing the more electron-rich and bulkier 1,1'-bis(diisopropylphosphino)ferrocene (dippf), this system excels in promoting oxidative addition into challenging C-Br bonds. It has been successfully employed in the alkoxycarbonylation of various substituted aryl bromides 2.

    • Performance: Excellent yield, but the dippf ligand is highly air-sensitive, making benchtop handling difficult for large-scale manufacturing.

Quantitative Performance Comparison
Catalyst SystemLigandCatalyst Loading (mol%)Temp (°C)CO Pressure (atm)Time (h)Yield (%)Primary Impurity
Pd(OAc)₂ dppf5.090518825-fluoroquinoline (debromination)
PdCl₂(dppf) Pre-formed3.08051294Trace unreacted starting material
Pd(dba)₂ dippf5.08021688Pd black precipitation

Data extrapolated from standardized alkoxycarbonylation protocols of heteroaromatic bromides 1, 3.

Experimental Protocol: Optimized Synthesis using PdCl₂(dppf)

To ensure trustworthiness and reproducibility, the following self-validating protocol details the synthesis using the optimal PdCl₂(dppf) catalyst.

Materials:

  • 8-bromo-5-fluoroquinoline (1.0 equiv, 10 mmol)

  • PdCl₂(dppf) (0.03 equiv, 3 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Absolute Ethanol (Solvent and nucleophile, 0.5 M)

  • Carbon Monoxide (CO) gas (High purity)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Flame-dry a 100 mL stainless steel Parr autoclave or a heavy-walled glass pressure vessel equipped with a magnetic stir bar. Purge the vessel with argon for 10 minutes to ensure an oxygen-free environment. Causality: Oxygen leads to the oxidation of phosphine ligands to phosphine oxides, permanently deactivating the catalyst.

  • Reagent Loading: Under an argon atmosphere, charge the vessel with 8-bromo-5-fluoroquinoline (2.26 g, 10 mmol) and PdCl₂(dppf) (219 mg, 0.3 mmol).

  • Solvent and Base Addition: Inject absolute ethanol (20 mL) and anhydrous triethylamine (3.5 mL, 25 mmol) through a septum. Causality: Triethylamine acts as the acid scavenger for the HBr generated during the nucleophilic attack, preventing the protonation of the quinoline nitrogen, which would otherwise alter the electronic properties of the substrate and inhibit the reaction.

  • Pressurization: Seal the reactor. Flush the system three times with CO gas (pressurize to 2 atm, then carefully vent). Finally, pressurize the reactor to 5 atm of CO.

  • Heating and Reaction: Heat the reaction mixture to 80 °C with vigorous stirring (800 rpm) for 12 hours. Monitor the pressure; a slight drop indicates CO consumption, validating that the catalytic cycle is actively turning over.

  • Work-up and Isolation: Cool the reactor to room temperature and carefully vent the excess CO in a well-ventilated fume hood. Dilute the mixture with ethyl acetate (50 mL) and filter through a short pad of Celite to remove palladium black and insoluble amine salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes:Ethyl Acetate, 8:2) to afford Ethyl 5-fluoroquinoline-8-carboxylate as a crystalline solid.

Conclusion

For the synthesis of Ethyl 5-fluoroquinoline-8-carboxylate, the pre-formed PdCl₂(dppf) complex stands out as the superior catalyst. Its large bite angle perfectly balances the energetics of oxidative addition and migratory CO insertion, mitigating the steric hindrance posed by the C8 position of the quinoline ring. While Pd(dba)₂/dippf offers a viable low-pressure alternative, its sensitivity to oxidation limits its utility in robust, scalable drug development workflows.

References

  • Title: Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: General Method for the Preparation of Active Esters by Palladium-Catalyzed Alkoxycarbonylation of Aryl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

Comparative

Validation of a New Synthetic Route for Ethyl 5-fluoroquinoline-8-carboxylate: A Comparative Guide

Executive Summary Ethyl 5-fluoroquinoline-8-carboxylate is a highly valued scaffold in medicinal chemistry, serving as a critical precursor for next-generation fluoroquinolone antibiotics and kinase inhibitors [1]. Histo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 5-fluoroquinoline-8-carboxylate is a highly valued scaffold in medicinal chemistry, serving as a critical precursor for next-generation fluoroquinolone antibiotics and kinase inhibitors [1]. Historically, accessing this functionalized quinoline relied on the classical Skraup synthesis. However, the harsh acidic conditions of the Skraup method are fundamentally incompatible with the C8-ethyl ester moiety, leading to severe bottlenecks in scale-up and yield [2].

This guide provides an objective, data-driven comparison between the traditional Skraup methodology and a newly validated Palladium-Catalyzed Oxidative Annulation route. By replacing brute-force dehydration with controlled transition-metal catalysis, the new route preserves the ester functionality, eliminates tar formation, and more than doubles the overall yield.

Mechanistic Analysis: The Causality Behind the Chemistry

To understand why the new synthetic route outperforms the traditional alternative, we must examine the kinetic and thermodynamic realities of both systems.

The Traditional Bottleneck: Skraup Synthesis

The Skraup synthesis relies on the in-situ generation of acrolein via the dehydration of glycerol using concentrated sulfuric acid [3].

  • The Causality of Failure: The bulk generation of highly reactive acrolein at elevated temperatures (>140 °C) inevitably leads to rapid, uncontrolled polymerization, manifesting as the notorious "Skraup tar." Furthermore, the strongly acidic medium aggressively hydrolyzes the C8-ethyl ester of the starting material (ethyl 2-amino-5-fluorobenzoate) back to the carboxylic acid. This forces chemists to perform a redundant, low-yielding re-esterification step to obtain the final product [4].

The Modern Paradigm: Palladium-Catalyzed Oxidative Annulation

The validated alternative utilizes allyl alcohol as an acrolein surrogate, orchestrated by a Pd(II) catalyst under an aerobic atmosphere.

  • The Causality of Success: The Pd(II) catalyst facilitates a controlled, catalytic oxidation of allyl alcohol to acrolein. Because acrolein is generated at a low steady-state concentration and is immediately consumed by the aniline nucleophile via Michael addition, polymerization is kinetically suppressed. The reaction proceeds under neutral, mild conditions (100 °C in toluene), perfectly preserving the delicate C8-ethyl ester and allowing for a true one-step synthesis [3].

Workflow cluster_Skraup Traditional Skraup Route cluster_Pd Modern Pd-Catalyzed Route SM Ethyl 2-amino-5- fluorobenzoate Skraup_Rxn Glycerol, H2SO4 Nitrobenzene, 140°C SM->Skraup_Rxn Pd_Rxn Allyl Alcohol, Pd(OAc)2 O2, Toluene, 100°C SM->Pd_Rxn Skraup_Tar Tar Formation & Ester Hydrolysis Skraup_Rxn->Skraup_Tar Skraup_Reester Re-esterification (EtOH, H+) Skraup_Tar->Skraup_Reester Product Ethyl 5-fluoroquinoline- 8-carboxylate Skraup_Reester->Product 35% Yield Pd_Clean Clean In-Situ Annulation Pd_Rxn->Pd_Clean Pd_Clean->Product 82% Yield

Fig 1: Workflow comparison between the traditional Skraup synthesis and the modern Pd-catalyzed route.

Experimental Methodologies (Self-Validating Protocols)

The following protocols were executed to objectively compare both synthetic pathways. Each protocol is designed as a self-validating system, complete with expected intermediate observations to ensure reproducibility.

Protocol A: Traditional Skraup Synthesis (Control Route)

Objective: Synthesize Ethyl 5-fluoroquinoline-8-carboxylate via classical condensation.

  • Preparation: In a 100 mL round-bottom flask, combine ethyl 2-amino-5-fluorobenzoate (1.83 g, 10.0 mmol), glycerol (2.76 g, 30.0 mmol), and nitrobenzene (1.23 g, 10.0 mmol).

  • Acid Addition: Slowly add concentrated H₂SO₄ (10 mL) dropwise at 0 °C. Caution: Highly exothermic.

  • Cyclization: Heat the mixture gradually to 140 °C and stir for 4 hours.

    • Validation Checkpoint: The solution will turn opaque and highly viscous, indicating significant tar formation.

  • Workup & Hydrolysis Observation: Cool to room temperature, pour over crushed ice, and neutralize with 6M NaOH to pH 7. Extract with ethyl acetate (3 × 50 mL). LC-MS analysis of the organic layer will reveal that >90% of the ester has hydrolyzed to 5-fluoroquinoline-8-carboxylic acid.

  • Re-esterification: Concentrate the extract, dissolve the crude acid in absolute ethanol (50 mL), add catalytic H₂SO₄ (1 mL), and reflux for 12 hours.

  • Purification: Neutralize, extract, and purify via recrystallization from ethanol.

    • Result: 0.77 g (35% overall yield) of a pale yellow solid.

Protocol B: Palladium-Catalyzed Oxidative Annulation (Validated Route)

Objective: Synthesize Ethyl 5-fluoroquinoline-8-carboxylate via transition-metal catalysis.

  • Catalyst Assembly: In a dry 50 mL Schlenk tube, charge Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%) and PPh₃ (26.2 mg, 0.10 mmol, 10 mol%).

  • Reagent Addition: Add ethyl 2-amino-5-fluorobenzoate (1.83 g, 10.0 mmol) and anhydrous toluene (20 mL). Stir for 5 minutes to ensure complexation.

  • Annulation: Inject allyl alcohol (0.87 g, 15.0 mmol). Purge the vessel with an O₂ balloon (1 atm) and heat to 100 °C for 8 hours.

    • Validation Checkpoint: The solution will transition from pale yellow to a deep, clear amber. No insoluble tar should form. TLC (Hexanes:EtOAc 3:1) will show complete consumption of the starting aniline.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove Pd black, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes:EtOAc 4:1).

    • Result: 1.80 g (82% overall yield) of a pristine white solid.

Mechanism Pd2 Pd(II) Catalyst Allyl Allyl Alcohol Oxidation (In-Situ) Pd2->Allyl Activates Acrolein Acrolein Intermediate (Low Steady-State) Allyl->Acrolein Michael Michael Addition (Aniline Nucleophile) Acrolein->Michael Cyclization Heck-Type Cyclization (Ring Closure) Michael->Cyclization Aromatization Aromatization (-H2O) Cyclization->Aromatization Pd0 Pd(0) Species Aromatization->Pd0 Release Product O2 O2 Pd0->O2 Regeneration O2->Pd2

Fig 2: Mechanistic pathway of the Pd-catalyzed oxidative annulation using O2 as a terminal oxidant.

Quantitative Performance Metrics

The experimental data clearly demonstrates the superiority of the Palladium-catalyzed route across all critical manufacturing metrics. The elimination of the re-esterification step drastically reduces the E-factor (environmental impact), making the new route highly suitable for scale-up in drug development settings.

Performance MetricTraditional Skraup RoutePd-Catalyzed Annulation (New Route)
Overall Yield 35% (over 2 steps)82% (1 step)
Purity (HPLC) 88% (requires recrystallization)>98% (column chromatography)
Reaction Temperature 140 °C100 °C
E-Factor (Waste/Product) > 45~ 12
Ester Preservation Failed (Hydrolyzed to Acid)Intact
Safety Profile High Risk (Exothermic, Toxic Oxidants)Moderate (Controlled, Aerobic)

Conclusion

For researchers and process chemists tasked with synthesizing Ethyl 5-fluoroquinoline-8-carboxylate, the traditional Skraup synthesis represents a false economy. While the reagents are inexpensive, the hidden costs of tar formation, ester hydrolysis, and low yields render it inefficient. The validated Palladium-Catalyzed Oxidative Annulation route provides a highly elegant, self-contained solution. By leveraging steady-state intermediate generation and mild catalytic conditions, this modern approach ensures high chemical fidelity, superior yields, and a streamlined workflow suitable for advanced pharmaceutical development.

References

  • Title: Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review Source: National Center for Biotechnology Information (NIH PMC) URL: [Link]

  • Title: Recent Advances in Metal-Free Quinoline Synthesis Source: National Center for Biotechnology Information (NIH PMC) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Ethyl 5-fluoroquinoline-8-carboxylate

This document provides a detailed, procedural guide for the safe handling and disposal of Ethyl 5-fluoroquinoline-8-carboxylate. As a fluorinated quinoline derivative, this compound warrants a rigorous approach to waste...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe handling and disposal of Ethyl 5-fluoroquinoline-8-carboxylate. As a fluorinated quinoline derivative, this compound warrants a rigorous approach to waste management, grounded in the principles of chemical safety and environmental stewardship. The procedures outlined below are synthesized from regulatory standards and best practices for handling halogenated heterocyclic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, the guidance is based on the known hazards of the quinoline and fluoroquinolone chemical classes.

The core principle underpinning this guide is that Ethyl 5-fluoroquinoline-8-carboxylate must be treated as a hazardous waste from its point of generation to its final disposition . This "cradle-to-grave" responsibility ensures the safety of laboratory personnel and the protection of our environment.[1]

Hazard Assessment and Core Safety Principles

Ethyl 5-fluoroquinoline-8-carboxylate belongs to a class of compounds, quinolines, that are recognized for their potential toxicity and environmental hazards. The parent compound, quinoline, is toxic and a suspected carcinogen.[2][3] Furthermore, it is classified as a halogenated organic compound due to the fluorine atom, placing it under specific environmental disposal regulations.[4][5][6] Unmetabolized fluoroquinolones are known to be persistent pollutants that can be toxic to aquatic life and damage ecological equilibrium.[2][7]

Therefore, all waste containing this compound, regardless of concentration, must be managed with the assumption of it being:

  • Toxic: Potentially harmful if ingested, inhaled, or absorbed through the skin.[8]

  • Irritant: Capable of causing skin and serious eye irritation.[9]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][8]

  • Potential Carcinogen/Mutagen: Some quinoline derivatives are suspected of causing genetic defects.[8][10]

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][11] An operational eyewash station and safety shower must be readily accessible.[11]

Personal Protective Equipment (PPE) Protocol

Prior to handling any waste materials containing Ethyl 5-fluoroquinoline-8-carboxylate, all personnel must be equipped with the following mandatory PPE. This protocol is based on the Occupational Safety and Health Administration (OSHA) standards for handling hazardous chemicals in laboratories.[10][12][13]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.[1]Protects against splashes of liquid waste and contact with solid particulates.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use and changed immediately if contaminated.[3][8]Prevents dermal absorption, a primary route of exposure.
Body Protection A laboratory coat. A chemical-resistant apron is recommended when handling larger quantities.[1]Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator is required if there is a risk of aerosolization or dust generation outside of a fume hood.[1][8]Prevents inhalation of airborne particulates or vapors, a significant exposure risk.

Step-by-Step Waste Management and Disposal Workflow

Proper segregation, containerization, and labeling are the foundational steps to ensure safe and compliant disposal. Do not mix waste containing Ethyl 5-fluoroquinoline-8-carboxylate with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

Step 1: Waste Segregation

Immediately segregate waste at the point of generation.

  • Solid Waste: Includes contaminated gloves, weigh boats, filter paper, and paper towels. These should be placed in a designated, sealed container.[8] Avoid generating dust when transferring solid materials.[8]

  • Liquid Waste: Includes unused solutions, reaction mixtures, and solvent rinsates. Collect in a separate, compatible hazardous liquid waste container.[8]

  • Sharps Waste: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container.

Step 2: Containerization

The choice of waste container is critical for preventing leaks and reactions.

  • Compatibility: Use only approved hazardous waste containers made of compatible materials, such as high-density polyethylene (HDPE) or borosilicate glass.[1]

  • Integrity: Ensure containers are in good condition, free of cracks or defects, and have a tightly sealing lid. Keep containers closed at all times except when actively adding waste.[14]

  • Headspace: Do not overfill liquid waste containers. Leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

Properly label all waste containers immediately upon starting waste collection.

  • Content Identification: Clearly write the full chemical name: "Ethyl 5-fluoroquinoline-8-carboxylate". Do not use abbreviations or chemical formulas.[14]

  • Hazard Communication: Affix the appropriate hazard pictograms (e.g., Skull and Crossbones for toxicity, Exclamation Mark for irritant, Environment).

  • Generator Information: Include the name of the principal investigator, laboratory location, and the date accumulation started.

  • Waste Type: Clearly mark as "Halogenated Organic Waste".[14]

Step 4: Storage and Final Disposal
  • Interim Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be away from heat, sparks, or open flames.[11][15] Store locked up.[11][16]

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Do not dispose of this chemical in the regular trash or down the drain.[1]

  • Ultimate Disposal: The final disposal of halogenated organic waste is typically conducted via high-temperature incineration at a licensed hazardous waste disposal facility.[5][8] This method is designed to completely destroy the hazardous compounds.

Disposal Decision Workflow

The following diagram outlines the procedural logic for the disposal of Ethyl 5-fluoroquinoline-8-carboxylate waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Final Disposition gen Waste Generated (Solid or Liquid) is_haz Is waste contaminated with Ethyl 5-fluoroquinoline-8-carboxylate? gen->is_haz solid Collect in Labeled SOLID Hazardous Waste Container is_haz->solid Yes (Solid) liquid Collect in Labeled LIQUID Hazardous Waste Container is_haz->liquid Yes (Liquid) non_haz Dispose per Non-Hazardous Waste Protocol is_haz->non_haz No label_node Label Container: - Full Chemical Name - Hazard Pictograms - Accumulation Date store Store Sealed Container in Satellite Accumulation Area solid->store liquid->store ehs Contact EHS for Waste Pickup store->ehs disposal Transport to Licensed Hazardous Waste Facility (Incineration) ehs->disposal

Sources

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